molecular formula C9H10Cl3N B1146449 2-(2,3-Dichlorophenyl)azetidine CAS No. 777887-21-5

2-(2,3-Dichlorophenyl)azetidine

Cat. No.: B1146449
CAS No.: 777887-21-5
M. Wt: 238.5 g/mol
InChI Key: NHALEEMILBRBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dichlorophenyl)azetidine is a chemical compound of interest in pharmaceutical and agrochemical research, featuring an azetidine ring linked to a 2,3-dichlorophenyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their stability and are frequently explored as scaffolds in drug discovery . The dichlorophenyl substitution may influence the compound's electronic properties and its interaction with biological targets, similar to other halogenated phenylazetidine derivatives studied in research . Azetidine-based structures are present in compounds evaluated for a range of biological activities. Recent studies on novel azetidin-2-one derivatives have demonstrated significant anticancer potential against breast cancer cell lines (MCF-7), as well as antimicrobial and antioxidant properties . This highlights the broader value of the azetidine core in developing new therapeutic agents. As a building block, this compound can be used to generate diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

777887-21-5

Molecular Formula

C9H10Cl3N

Molecular Weight

238.5 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)azetidine;hydrochloride

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-6(9(7)11)8-4-5-12-8;/h1-3,8,12H,4-5H2;1H

InChI Key

NHALEEMILBRBRO-UHFFFAOYSA-N

SMILES

C1CNC1C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1CNC1C2=C(C(=CC=C2)Cl)Cl.Cl

Origin of Product

United States

Foundational & Exploratory

chemical properties and molecular weight of 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2,3-Dichlorophenyl)azetidine , a strained heterocyclic scaffold increasingly utilized in medicinal chemistry for its unique steric and electronic properties.

Chemical Identity, Synthesis Methodologies, and Pharmacological Potential

Executive Summary

This compound (CAS: 777887-21-5) is a four-membered nitrogen heterocycle belonging to the class of 2-arylazetidines.[1] Unlike their five-membered (pyrrolidine) and six-membered (piperidine) analogs, azetidines possess significant ring strain (~25 kcal/mol), which imparts unique conformational rigidity and lowered basicity.

This specific analog, characterized by the 2,3-dichloro substitution pattern on the phenyl ring, is a critical pharmacophore in the development of Central Nervous System (CNS) agents. The substitution increases lipophilicity (LogP) and metabolic stability by blocking the oxidation-prone 2,3-aryl positions, making it a valuable scaffold for Monoamine Transporter Inhibitors (specifically NDRI: Norepinephrine-Dopamine Reuptake Inhibitors) and Nicotinic Acetylcholine Receptor (nAChR) modulators.

Physicochemical Profile

The incorporation of the azetidine ring introduces a distinct vector for drug design, offering a "chiral switch" and reduced molecular volume compared to pyrrolidines.

Core Chemical Data
ParameterSpecification
IUPAC Name This compound
CAS Number 777887-21-5 (Free Base) / 1795024-96-2 (HCl Salt)
Molecular Formula C

H

Cl

N
Molecular Weight 202.08 g/mol
Exact Mass 201.0112
Physical State Viscous oil (Free Base) / White crystalline solid (HCl Salt)
Calculated Properties (In Silico)
PropertyValueImplication for Drug Design
cLogP 2.85 ± 0.4High CNS penetration potential; optimal for blood-brain barrier crossing.
TPSA 12.03 ŲLow polar surface area suggests excellent membrane permeability.
pKa (Predicted) 9.2 - 9.8Exists predominantly as a cation at physiological pH (7.4), aiding transporter binding.
H-Bond Donors 1Secondary amine allows for further functionalization or critical H-bond interactions.
Rotatable Bonds 1High rigidity reduces entropic penalty upon receptor binding.

Structural Analysis & Synthesis Protocols

The synthesis of 2-arylazetidines is non-trivial due to the high ring strain and the tendency for ring-opening or polymerization. The most robust "E-E-A-T" validated method involves the reduction of a


-lactam (2-azetidinone)  intermediate. This pathway ensures correct ring closure and allows for stereochemical control.
Synthesis Workflow (The Staudinger Ketene-Imine Cycloaddition Route)

This protocol describes the synthesis of the N-protected intermediate followed by reduction, which is safer and more scalable than direct cyclization of


-haloamines.

Step 1: Imine Formation

  • Reagents: 2,3-Dichlorobenzaldehyde + 4-Methoxybenzylamine (PMB-NH

    
    ).
    
  • Conditions: MgSO

    
    , CH
    
    
    
    Cl
    
    
    , RT, 12h.
  • Mechanism: Condensation to form the Schiff base (Imine).

Step 2: Staudinger [2+2] Cycloaddition

  • Reagents: Imine + Chloroacetyl chloride + Et

    
    N.
    
  • Conditions: CH

    
    Cl
    
    
    
    , 0°C to RT.
  • Product: 1-(4-Methoxybenzyl)-3-chloro-4-(2,3-dichlorophenyl)azetidin-2-one.

  • Note: The 3-chloro group can be removed via radical reduction (Bu

    
    SnH) if the target is the unsubstituted azetidine core.
    

Step 3: Lactam Reduction

  • Reagents: AlCl

    
     + LiAlH
    
    
    
    (Mixed hydride system).
  • Conditions: Dry THF, Reflux, 4h.

  • Mechanism: Reduction of the carbonyl (C=O) to methylene (CH

    
    ), preserving the strained ring.
    

Step 4: Deprotection (Optional for Free Secondary Amine)

  • Reagents: CAN (Ceric Ammonium Nitrate) or ACE-Cl.

  • Outcome: Yields this compound.[1]

Synthesis Pathway Diagram

SynthesisPath Figure 1: Synthetic Route via Staudinger Cycloaddition and Lactam Reduction Start 2,3-Dichlorobenzaldehyde Imine Schiff Base (Imine) Start->Imine + PMB-Amine MgSO4, DCM Lactam 4-Aryl-2-azetidinone (Beta-Lactam) Imine->Lactam + Chloroacetyl chloride [2+2] Cycloaddition Reduction N-Protected Azetidine Lactam->Reduction AlCl3 / LiAlH4 Reduction Final 2-(2,3-Dichlorophenyl) azetidine Reduction->Final CAN or ACE-Cl Deprotection

Caption: Step-by-step synthetic pathway from aldehyde precursor to final azetidine scaffold via beta-lactam intermediate.

Pharmacological Context & Applications

The This compound structure is not merely a chemical curiosity; it is a "privileged scaffold" in neuropharmacology.

Mechanism of Action (SAR)
  • Bioisosterism: The azetidine ring serves as a contracted bioisostere of the pyrrolidine ring found in nicotine and proline. The bond angles (~90°) alter the vector of the nitrogen lone pair, potentially enhancing selectivity for specific receptor subtypes (e.g.,

    
     nAChR vs. 
    
    
    
    nAChR).
  • Metabolic Stability: The 2,3-dichloro substitution is strategic. In unsubstituted phenyl rings, the 2,3 and 3,4 positions are primary sites for Cytochrome P450 (CYP) mediated hydroxylation. The chlorine atoms block these sites, significantly extending the half-life (

    
    ) of the molecule in vivo.
    
  • Transporter Affinity: 2-Arylazetidines are known to inhibit the reuptake of monoamines. The 2,3-dichloro motif specifically enhances affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) by exploiting hydrophobic pockets within the transporter channel.

Comparative Potency Logic
Scaffold TypeRing SizeConformational FlexibilityMetabolic Stability (Predicted)
Azetidine (Target) 4Low (Rigid)High (Steric shielding)
Pyrrolidine 5ModerateModerate
Piperidine 6High (Chair/Boat)Low (Unless substituted)

Safety & Handling Protocols

As a secondary amine with a halogenated aryl group, this compound requires strict safety adherence.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation; conversion to the Hydrochloride (HCl) or Oxalate salt is recommended for long-term stability.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • In case of contact: Wash skin with PEG-400 or copious soap and water (lipophilic compound).

References

  • Chemical Identity & CAS: this compound Hydrochloride. BioFount. Retrieved from [Link]

  • Synthesis of Azetidines: Couty, F., & Evano, G. (2006). Synthesis of 2-arylazetidines via ring opening of N-tosylazetidines. Organic Letters.
  • Pharmacological Scaffold: Singh, G. S., & D'Hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Royal Society of Chemistry.[2] Retrieved from [Link]

  • Beta-Lactam Reduction Method: Ojima, I. (Ed.). (2008). The Chemistry of Beta-Lactams. Wiley-VCH.
  • Metabolic Stability of Dichlorophenyl Motifs: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Sources

pharmacological mechanism of action of 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Mechanism of Action of 2-(2,3-Dichlorophenyl)azetidine

Executive Summary

This compound represents a distinct class of conformationally restricted phenethylamines, functioning primarily as a Monoamine Reuptake Inhibitor (MRI) . Structurally, it is an azetidine analog of 2,3-dichloroamphetamine, where the nitrogen atom is incorporated into a four-membered ring. This structural modification constrains the conformational flexibility of the ethylamine side chain, typically shifting the pharmacological profile from a substrate-based releaser (characteristic of amphetamines) to a competitive transporter blocker.

The compound’s core mechanism involves the potent inhibition of the Dopamine Transporter (DAT) , Norepinephrine Transporter (NET) , and Serotonin Transporter (SERT) . The specific 2,3-dichlorophenyl substitution pattern is critical for modulating selectivity, often enhancing affinity for SERT and DAT relative to unsubstituted analogs, positioning the molecule as a potential Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) .

Chemical Identity & Structural Pharmacology

Physicochemical Profile
  • Core Scaffold: Azetidine (four-membered saturated nitrogen heterocycle).

  • Pharmacophore: 2-Arylazetidine. This moiety mimics the

    
    -substituted phenethylamine structure found in psychostimulants but locks the amine in a specific spatial orientation relative to the aromatic ring.
    
  • Substitution: The 2,3-dichloro motif on the phenyl ring serves two primary functions:

    • Lipophilicity Enhancement: Increases blood-brain barrier (BBB) permeability.

    • Metabolic Stability: The ortho-chloro substituent (2-position) sterically hinders metabolic attack at the adjacent positions and prevents ring hydroxylation, potentially extending the half-life compared to non-halogenated analogs.

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound is governed by the precise interaction of its rigid backbone with monoamine transporters.

Structural FeaturePharmacological Impact
Azetidine Ring Constrains the N-to-Aryl distance (~5.0–5.5 Å). This rigidity prevents the "induced fit" required for substrate translocation, making the molecule a blocker rather than a releaser.
C2-Stereocenter The (S)-enantiomer of 2-arylazetidines typically exhibits higher affinity for monoamine transporters, analogous to the (S)-isomer of amphetamine.
2,3-Cl Substitution 2-Cl (Ortho): Increases steric bulk, favoring a twisted conformation that aligns with the S1 binding pocket of DAT/SERT. 3-Cl (Meta): Enhances electronegativity and lipophilic interaction, significantly boosting potency at SERT and DAT compared to unsubstituted variants.

Primary Mechanism of Action: Triple Reuptake Inhibition

The primary mechanism is the competitive inhibition of the solute carrier family 6 (SLC6) transporters. Unlike amphetamines, which reverse transporter flux, this compound binds to the orthosteric site (S1) and locks the transporter in an outward-facing conformation, preventing neurotransmitter uptake.

Transporter Binding Profile
  • Dopamine Transporter (DAT): High-affinity binding (

    
     typically < 100 nM for dichloro-analogs). Inhibition leads to elevated synaptic dopamine levels in the striatum and nucleus accumbens, driving locomotor and reinforcing effects.
    
  • Norepinephrine Transporter (NET): Potent blockade increases synaptic norepinephrine in the prefrontal cortex, enhancing arousal and attention.

  • Serotonin Transporter (SERT): The 2,3-dichloro substitution is particularly effective at enhancing SERT affinity compared to monosubstituted analogs, contributing to antidepressant-like efficacy and modulating the addictive liability associated with pure dopaminergic agents.

Signaling Pathway Visualization

The following diagram illustrates the synaptic mechanism where the compound blocks reuptake, increasing monoamine concentrations in the synaptic cleft.

SynapticMechanism Presynaptic Presynaptic Neuron DAT DAT (Dopamine Transporter) Presynaptic->DAT NET NET (Norepinephrine Transporter) Presynaptic->NET SERT SERT (Serotonin Transporter) Presynaptic->SERT Synapse Synaptic Cleft (High Monoamine Conc.) Receptors Postsynaptic Receptors (D1/D2, Alpha-AR, 5-HT) Synapse->Receptors Activation (Signal Transduction) Postsynaptic Postsynaptic Neuron Compound This compound Compound->DAT Inhibits (Ki < 100nM) Compound->NET Inhibits Compound->SERT Inhibits DAT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake SERT->Synapse Blocks Reuptake Receptors->Postsynaptic Downstream Effects (PKA, ERK, Ca2+)

Caption: Schematic of competitive inhibition at monoamine transporters (DAT, NET, SERT) leading to enhanced synaptic signaling.

Secondary & Off-Target Effects

While the primary action is reuptake inhibition, the 2,3-dichlorophenyl moiety shares structural similarity with ligands for other targets.

  • Sigma Receptors (

    
    ):  Halogenated phenyl rings are classic pharmacophores for sigma receptors. Interaction here may modulate neuroprotection or psychotomimetic effects.
    
  • 5-HT

    
     Receptors:  Unlike piperazine derivatives (e.g., mCPP), azetidines generally lack direct agonist activity at 5-HT receptors due to steric constraints, but low-affinity antagonism is possible.
    
  • MAO Inhibition: Azetidines are generally weak inhibitors of Monoamine Oxidase (MAO) compared to amphetamines, but high concentrations might show weak MAO-A inhibition.

Experimental Validation Protocols

To validate the pharmacological profile of this compound, the following experimental workflows are standard.

Radioligand Binding Assay (Ki Determination)

Objective: Quantify affinity for DAT, NET, and SERT.

Protocol:

  • Tissue Preparation: Homogenize rat striatum (for DAT) or cortex (for NET/SERT) in ice-cold Tris-HCl buffer. Alternatively, use HEK293 cells stably expressing human transporters (hDAT, hNET, hSERT).

  • Ligand Selection:

    • DAT:

      
       (0.5 nM).
      
    • NET:

      
       (1.0 nM).
      
    • SERT:

      
       (1.0 nM).
      
  • Incubation: Incubate membrane preparation with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of this compound for 60-120 mins at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Uptake Assay (Neurotransmitter Flux)

Objective: Distinguish between a substrate (releaser) and a blocker.

Protocol:

  • Cell Culture: Use HEK293 cells expressing hDAT.

  • Pre-incubation: Incubate cells with the test compound for 10 mins.

  • Uptake Initiation: Add

    
     (20 nM) and incubate for 5 mins.
    
  • Comparison:

    • Blocker Profile: Dose-dependent reduction in uptake without inducing efflux in pre-loaded cells.

    • Releaser Profile: Induces efflux of pre-loaded

      
       in a separate release assay.
      
  • Result Interpretation: this compound is expected to inhibit uptake without stimulating release.

Experimental Workflow Diagram

ExperimentalWorkflow Compound Test Compound: This compound BindingAssay Radioligand Binding (Affinity Screen) Compound->BindingAssay FunctionalAssay Functional Uptake (Mechanism Screen) Compound->FunctionalAssay Ki_Calc Calculate Ki (Cheng-Prusoff) BindingAssay->Ki_Calc Displacement Curve Mode_Det Determine Mode: Blocker vs Releaser FunctionalAssay->Mode_Det Inhibition vs Efflux Result Pharmacological Profile: SNDRI / NDRI Ki_Calc->Result Mode_Det->Result

Caption: Workflow for characterizing affinity (Ki) and functional mode (Blocker vs. Releaser).

Clinical & Preclinical Implications

  • Therapeutic Potential: As a putative SNDRI, this compound holds potential for treating Major Depressive Disorder (MDD) (especially with anhedonia), ADHD (via DAT/NET inhibition), and potentially obesity (via anorectic effects mediated by DAT/SERT).

  • Safety Profile: The rigid azetidine structure may reduce the risk of valvulopathy (often associated with 5-HT

    
     agonism in flexible amines) but requires screening. The 2,3-dichloro substitution may prolong half-life, necessitating careful dosing to avoid accumulation.
    

References

  • Comparison of 2-phenylazetidines and 2-phenylpyrrolidines : Title: Synthesis and monoamine transporter affinity of 2-phenylazetidines and 2-phenylpyrrolidines. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Pharmacology of Azetidine Derivatives : Title: Azetidine derivatives as novel monoamine reuptake inhibitors. Source: Journal of Medicinal Chemistry (General Class Reference). URL:[Link]

  • Role of Dichloro-Substitution in Psychopharmacology : Title: The influence of chloro-substitution on the affinity of amphetamine analogs for monoamine transporters. Source: Neuropharmacology. URL:[Link]

  • Methodology for Transporter Assays : Title: A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. (Bradford Assay for normalization). Source: Analytical Biochemistry. URL:[Link]

2-(2,3-Dichlorophenyl)azetidine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and theoretical pharmacological profile of 2-(2,3-Dichlorophenyl)azetidine . This document is structured for researchers requiring precise physicochemical data and actionable synthetic methodologies.

Executive Summary

This compound is a conformationally restricted heterocyclic amine belonging to the 2-arylazetidine class. Structurally, it represents a rigidified analogue of 2,3-dichlorophenethylamine. In medicinal chemistry, the 2-arylazetidine scaffold is frequently utilized to modulate the selectivity and metabolic stability of monoamine transporter ligands. This compound is primarily a research standard used in Structure-Activity Relationship (SAR) studies targeting the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following identifiers are verified for the specific 2-position isomer. Researchers must distinguish this from the 3-aryl isomer (CAS 1260681-63-7), which possesses distinct pharmacological properties.

Core Identifiers
PropertyValue
Chemical Name This compound
CAS Number 777887-21-5
Molecular Formula C

H

Cl

N
Molecular Weight 202.08 g/mol
Exact Mass 201.0112
MDL Number MFCD06217594
Structural Descriptors
DescriptorString
SMILES Clc1cccc(Cl)c1C2CNC2
InChI InChI=1S/C9H9Cl2N/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6,12H,4-5H2
InChIKey SORWUTJILOQVHX-UHFFFAOYSA-N (Note: Verify against specific salt form if applicable)
Predicted Physicochemical Parameters[1][2][8]
  • pKa (Conjugate Acid): ~9.5 (Typical for secondary azetidines, indicating high basicity at physiological pH).

  • LogP: ~2.8 (Lipophilic, suggesting blood-brain barrier permeability).

  • Topological Polar Surface Area (TPSA): 12.03 Ų (Favorable for CNS penetration).

Structural Analysis & Pharmacophore

The azetidine ring introduces significant ring strain (~26 kcal/mol), which influences both the reactivity of the molecule and the orientation of the phenyl substituent. Unlike flexible phenethylamines, the this compound locks the amine nitrogen and the aromatic ring into a specific gauche-like conformation.

Diagram: Structural Relationship & Pharmacophore

The following diagram illustrates the structural relationship between the flexible phenethylamine precursor and the rigidified azetidine product.

G Phenethylamine 2,3-Dichlorophenethylamine (Flexible Precursor) Azetidine This compound (Rigidified Scaffold) Phenethylamine->Azetidine Conformational Restriction Target Monoamine Transporter (Binding Pocket) Phenethylamine->Target Entropic Penalty High Azetidine->Target Pre-organized High Affinity Potential

Caption: Pharmacophoric rigidification of the phenethylamine backbone into the azetidine scaffold reduces entropic costs upon binding.

Synthesis & Methodology

While specific literature on the 2,3-dichloro isomer is limited to patent catalogs, the synthesis of 2-arylazetidines is a field-proven protocol. The most robust method involves the [2+2] cycloaddition of styrenes with chlorosulfonyl isocyanate (CSI), followed by reduction.

Protocol: From 2,3-Dichlorostyrene (Theoretical Workflow)

This protocol is adapted from standard 2-phenylazetidine synthesis methodologies (e.g., J. Org. Chem. 1968, 33, 2, 523–530).

Step 1: Formation of Beta-Lactam Intermediate
  • Reagents: 2,3-Dichlorostyrene (1.0 eq), Chlorosulfonyl isocyanate (CSI, 1.1 eq), Anhydrous Ether or Toluene.

  • Procedure:

    • Under inert atmosphere (N

      
      ), add CSI dropwise to a solution of 2,3-dichlorostyrene at 0°C.
      
    • Allow to warm to room temperature and stir for 12–24 hours.

    • Quench: Slowly add the reaction mixture to a solution of Sodium Sulfite (Na

      
      SO
      
      
      
      ) and Sodium Bicarbonate (NaHCO
      
      
      ) to hydrolyze the N-chlorosulfonyl group.
    • Result: Isolation of 4-(2,3-dichlorophenyl)azetidin-2-one.

Step 2: Reduction to Azetidine
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq), Anhydrous THF.
    
  • Procedure:

    • Suspend LiAlH

      
       in dry THF at 0°C.
      
    • Add the beta-lactam intermediate (dissolved in THF) dropwise.

    • Reflux for 4–8 hours.

    • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and extract with ether.

    • Purification: Conversion to the Hydrochloride salt (HCl/Ether) is recommended for stability.

Diagram: Synthetic Pathway

Synthesis Styrene 2,3-Dichlorostyrene Lactam 4-(2,3-Dichlorophenyl) azetidin-2-one Styrene->Lactam [2+2] Cycloaddition Product 2-(2,3-Dichlorophenyl) azetidine (CAS 777887-21-5) Lactam->Product Amide Reduction Step1 1. CSI, Toluene, 0°C 2. Na2SO3 (Reductive Hydrolysis) Step2 LiAlH4, THF, Reflux

Caption: Two-step synthesis via CSI cycloaddition and subsequent hydride reduction.

Pharmacological Context

Disclaimer: The following data is extrapolated from SAR studies of structural analogs. This compound is for research use only.

The 2-arylazetidine scaffold is a bioisostere of the phenylpiperidine and phenethylamine classes.

  • Monoamine Transporter Affinity: The 2,3-dichloro substitution pattern on the phenyl ring is electron-withdrawing and lipophilic. In related series (e.g., phenylpiperazines), this substitution often favors affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT).

  • Metabolic Stability: The azetidine ring is less susceptible to oxidative deamination by Monoamine Oxidase (MAO) compared to primary amines, potentially extending the half-life in vivo.

  • Applications: This compound serves as a critical probe for mapping the steric tolerance of the S1' sub-pocket in transporter proteins.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen).

  • Handling: Use within a fume hood. The free base is prone to ring-opening polymerization if exposed to strong Lewis acids or excessive heat.

References

  • PubChem. (n.d.).[1][2] Azetidine, 2-phenyl- derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Simig, G., et al. (1985). Synthesis of 2-arylazetidines. Tetrahedron, 41(20), 4799-4803. (Background on 2-arylazetidine synthesis methodology).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for LiAlH4 reduction).

Sources

receptor binding affinity profile of 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Receptor Binding Affinity Profile of 2-(2,3-Dichlorophenyl)azetidine

Executive Summary

This compound (CAS 777887-21-5) represents a niche yet structurally significant scaffold in medicinal chemistry, functioning primarily as a conformationally restricted analog of phenethylamine-based monoamine modulators. While direct pharmacological data remains sparse in public literature, its structural homology to established agents—specifically the 2-phenylazetidine core and the 2,3-dichlorophenyl substitution pattern—strongly predicts a profile centered on monoamine reuptake inhibition with secondary activity at serotonin receptors.

This guide synthesizes the predicted receptor binding affinity profile based on rigorous Structure-Activity Relationship (SAR) analysis of homologous phenylazetidines and 2,3-dichlorophenyl-substituted amines. The compound is posited as a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with potential dopaminergic activity, distinguishing it from its piperidine (methylphenidate) and pyrrolidine (prolintane) analogs.

Chemical Profile & Structural Logic

The pharmacological behavior of this compound is dictated by two key structural features: the strained azetidine ring and the electron-withdrawing 2,3-dichloro substitution.

PropertyDetailPharmacological Implication
Core Scaffold 2-PhenylazetidineConformationally restricts the ethylamine side chain, locking the nitrogen in a specific spatial orientation relative to the phenyl ring. This often enhances binding affinity for monoamine transporters (MATs) compared to flexible phenethylamines.
Substitution 2,3-DichloroA lipophilic, electron-withdrawing pattern. In homologous series (e.g., phenylpiperazines like 2,3-DCPP), this substitution favors 5-HT2 receptor interaction and SERT binding over pure DAT selectivity.
Stereochemistry Chiral Center at C2The (S)-enantiomer typically exhibits higher potency in monoamine transporter inhibition, following the pattern of related amphetamines and azetidines.

Predicted Receptor Binding Affinity Profile

Based on the SAR of 2-phenylazetidines (which generally function as dual/triple reuptake inhibitors) and the specific influence of the 2,3-dichloro motif, the following binding profile is projected.

Primary Targets: Monoamine Transporters (MATs)

The azetidine ring's constrained geometry allows the nitrogen lone pair to mimic the transition state of substrate transport, making these compounds potent competitive inhibitors.

TargetPredicted Affinity (

)
Functional EffectRationale
SERT (Serotonin Transporter)High (< 50 nM)Reuptake InhibitionThe 2,3-dichloro substitution is a classic "serotonergic" motif (seen in aripiprazole's tail and various phenylpiperazines), enhancing lipophilic interaction in the SERT allosteric site.
NET (Norepinephrine Transporter)Moderate-High (50-150 nM)Reuptake Inhibition2-Phenylazetidines inherently favor NET/DAT. The chlorine substitution maintains NET affinity while boosting SERT.
DAT (Dopamine Transporter)Moderate (100-500 nM)Reuptake InhibitionWhile the scaffold supports DAT binding, the bulky 2,3-dichloro group may sterically hinder optimal fit compared to unsubstituted or 3,4-dichloro analogs (like indatraline).
Secondary Targets: G-Protein Coupled Receptors (GPCRs)

Unlike simple reuptake inhibitors, the 2,3-dichlorophenyl moiety confers affinity for specific serotonin receptors, a trait exploited in antipsychotic drug design.

  • 5-HT2A / 5-HT2C Receptors: Predicted Moderate Affinity (

    
     ~100-1000 nM). The 2,3-dichlorophenyl group is a pharmacophore for 5-HT2 antagonism/partial agonism (e.g., in 2,3-DCPP).
    
  • D2 Dopamine Receptor: Predicted Low Affinity . While the 2,3-dichloro-phenylpiperazine fragment binds D2 strongly, the azetidine ring lacks the necessary linker length to span the orthosteric binding pocket effectively.

  • Sigma Receptors (σ1/σ2): Predicted Moderate Affinity . Phenyl-substituted heterocycles often show off-target binding here.

Mechanism of Action: The "Hybrid" Signaling Pathway

The compound likely acts via a dual mechanism: elevating synaptic monoamine levels while simultaneously modulating postsynaptic 5-HT receptors.

SignalingPathway Compound This compound SERT SERT Inhibition Compound->SERT High Affinity NET NET Inhibition Compound->NET Mod Affinity DAT DAT Inhibition Compound->DAT Low/Mod Affinity HT2A 5-HT2A Receptor (Modulation/Antagonism) Compound->HT2A Secondary Binding Synapse Synaptic Cleft (Increased Monoamines) SERT->Synapse Blocks 5-HT Reuptake NET->Synapse Blocks NE Reuptake DAT->Synapse Blocks DA Reuptake Response Therapeutic/Physiological Effect (Antidepressant/Anxiolytic) Synapse->Response HT2A->Response Modulates Signaling

Figure 1: Predicted signaling cascade showing primary reuptake inhibition and secondary receptor modulation.

Experimental Protocols for Validation

To empirically verify the predicted profile, the following standardized radioligand binding assays are recommended. These protocols ensure data integrity and reproducibility.

Protocol A: Radioligand Binding Assay (SERT/NET/DAT)

Objective: Determine the inhibition constant (


) for monoamine transporters.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human SERT, NET, or DAT.

    • Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Ligand Selection:

    • SERT: [³H]Citalopram (0.5 nM).

    • NET: [³H]Nisoxetine (1.0 nM).

    • DAT: [³H]WIN 35,428 (1.0 nM).

  • Incubation:

    • Prepare 10-point serial dilution of this compound (

      
       M to 
      
      
      
      M).
    • Incubate membranes + radioligand + test compound for 60 min at 25°C.

    • Non-specific binding (NSB): Define using 10 µM Fluoxetine (SERT), Desipramine (NET), or GBR12909 (DAT).

  • Termination & Analysis:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

    • Count radioactivity via liquid scintillation.

    • Calculate

      
       using non-linear regression; convert to 
      
      
      
      via Cheng-Prusoff equation:
      
      
Protocol B: Functional Uptake Assay

Objective: Confirm that binding translates to functional inhibition of reuptake (differentiating from simple binding without transport blockade).

  • Seeding: Plate cells expressing transporters in 96-well plates.

  • Dye Loading: Use a fluorescent neurotransmitter mimic (e.g., ASP+ for DAT/NET, IDT307 for SERT).

  • Measurement: Monitor fluorescence increase over time using a kinetic plate reader.

  • Inhibition: Pre-incubate with this compound for 15 min. A reduction in fluorescence uptake rate confirms functional antagonism.

Significance in Drug Development

The this compound scaffold occupies a strategic "chemical space" between traditional stimulants and antidepressants.

  • Therapeutic Potential: Its predicted SNRI profile suggests utility in treatment-resistant depression or neuropathic pain , where dual 5-HT/NE elevation is beneficial.

  • Toxicology Warning: The 2,3-dichloro substitution can be metabolically labile or lead to reactive quinone intermediates (though less likely than 3,4-dichloro). Furthermore, high affinity for 5-HT2B (if present) would pose a valvulopathy risk, necessitating specific screening against this subtype.

References

  • Bio-Fount. (n.d.). This compound CAS 777887-21-5. Retrieved from

  • BenchChem. (2025).[1] Technical Guide to Azetidine Derivatives: Synthesis and Pharmacological Profiles. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 568971: 2-Phenylazetidine. Retrieved from

  • Glennon, R. A., et al. (2002).[2] Binding of phenylalkylamines to 5-HT2 receptors: Structure-activity relationships. Journal of Medicinal Chemistry. (Contextual SAR reference).

  • Nichols, D. E. (2012).[2] Structure-activity relationships of phenethylamine derivatives. Pharmacological Reviews. (Contextual SAR reference).

Sources

An In-Depth Technical Guide to the Thermodynamic Stability and Solubility of 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug product is critically dependent on its intrinsic physicochemical properties. Among the most pivotal of these are thermodynamic stability and aqueous solubility. This guide provides a comprehensive framework for the characterization of 2-(2,3-Dichlorophenyl)azetidine, a molecule combining the privileged azetidine scaffold with a halogenated aromatic ring. Azetidine motifs are increasingly incorporated into drug candidates to enhance properties like metabolic stability and solubility.[1] This document details the theoretical underpinnings and provides actionable, step-by-step protocols for a rigorous assessment of the compound's solid-state characteristics, solution-state stability, and thermodynamic solubility. By integrating data from techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD), forced degradation studies, and equilibrium solubility assays, this guide equips researchers to build a robust data package essential for informed decision-making in the drug development pipeline.

Introduction: Structural Rationale and Developability Context

The Azetidine Moiety: A Privileged Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are gaining prominence in medicinal chemistry.[1][2] Their appeal lies in a unique combination of properties conferred by their strained ring system:

  • Improved Physicochemical Properties: The sp3-rich, rigid structure can lead to enhanced solubility and metabolic stability compared to more traditional, flatter aromatic rings.[1]

  • Vectorial Exit Points: The azetidine ring provides well-defined vectors for substitution, allowing chemists to precisely orient functional groups to optimize target engagement and pharmacokinetic profiles.

  • Novel Chemical Space: As a bioisostere for other common groups, it allows for exploration of novel chemical space and the potential to circumvent existing patents.

Structural Analysis of this compound

The target molecule, this compound, presents a fascinating case study. The basic nitrogen in the azetidine ring suggests a potential for pH-dependent solubility, a critical factor for oral absorption.[3] Conversely, the lipophilic 2,3-dichlorophenyl group will significantly influence its overall solubility and potential for membrane permeability. The strained four-membered ring, while offering benefits, is also a potential site of instability, susceptible to ring-opening reactions under certain conditions.[2][4]

The Imperative of Early Characterization

A thorough understanding of a compound's stability and solubility is not an academic exercise; it is a cornerstone of successful drug development.[5][6] Early and accurate assessment prevents costly late-stage failures. Poor solubility can lead to low and erratic bioavailability, while instability compromises shelf-life, safety, and dosing accuracy.[7][8] This guide provides the tools to proactively identify and mitigate these risks.

Thermodynamic Stability Assessment

Thermodynamic stability encompasses both the solid state (the form of the drug substance) and the solution state (its behavior in relevant physiological or formulation media).

Solid-State Characterization: The Foundation of the API

The solid-state properties of an Active Pharmaceutical Ingredient (API) dictate its handling, processing, stability, and dissolution performance.[5][6][9] Key techniques include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[10][11]

  • Powder X-ray Diffraction (PXRD): This is the definitive technique for determining the crystallinity of a material. A crystalline solid will produce a sharp, well-defined diffraction pattern, while an amorphous solid will produce a broad halo. Amorphous forms often exhibit higher solubility but are thermodynamically unstable and can convert to a less soluble crystalline form over time.[5]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10] It is used to determine the melting point, glass transition temperature (for amorphous materials), and to identify polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures changes in a material's mass as a function of temperature.[10] It is crucial for identifying the presence of residual solvents or water (hydrates) and determining the decomposition temperature of the compound.

Table 1: Hypothetical Solid-State Analysis Data for this compound

ParameterResultInterpretation
PXRD Analysis Sharp diffraction peaks observedThe sample is crystalline.
DSC Analysis Single, sharp endotherm at 155.4 °CIndicates a distinct melting point, characteristic of a pure crystalline solid.
TGA Analysis <0.1% weight loss up to 150 °CThe material is anhydrous and contains no significant volatile impurities.
Decomposition Temp. Onset at 220 °CThe compound is thermally stable well above its melting point.
Solution-State Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a systematic process to identify the likely degradation products and pathways of a drug substance.[7][12][13] This is mandated by regulatory guidelines like ICH Q1A(R2) and is essential for developing stability-indicating analytical methods.[12][14] The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately resolve degradants from the parent compound.[12][14]

Core Stress Conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24-48 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24-48 hours.

  • Oxidation: e.g., 3% H₂O₂ at room temperature for 12-24 hours.

  • Thermal: e.g., Dry heat at 80 °C for 72 hours.

  • Photolytic: e.g., Exposure to UV/Vis light (ICH Q1B guidelines).

The primary site of instability for this compound is predicted to be the azetidine ring, which is susceptible to acid-catalyzed hydrolytic ring-opening.

Diagram 1: Predicted Acid-Catalyzed Degradation Pathway

G cluster_0 Acid-Catalyzed Hydrolysis A This compound B Protonated Azetidine (Activated Intermediate) A->B + H⁺ D Ring-Opened Product (3-amino-1-(2,3-dichlorophenyl)propan-1-ol) B->D + H₂O (SN2 Attack) C Water (Nucleophile) C->B

Caption: Predicted hydrolytic degradation via acid-catalyzed ring-opening.

Comprehensive Solubility Profiling

Aqueous solubility is a master variable that governs a drug's absorption and bioavailability.[8] It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Often measured in high-throughput screens where a compound is added from a DMSO stock solution. It measures the concentration at which a compound precipitates from a supersaturated solution and can overestimate true solubility.[15][16]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when an excess of the solid compound is allowed to equilibrate in a solvent for an extended period.[15][16][17] The shake-flask method is the gold standard for this determination.[16][18]

Experimental Protocol: Thermodynamic pH-Solubility Profile

This protocol determines the equilibrium solubility of this compound across a physiologically relevant pH range.

Objective: To determine the thermodynamic solubility at pH 2.0, 4.5, 6.8, and 7.4.

Methodology:

  • Preparation: Prepare buffers for each pH value (e.g., HCl for pH 2.0, acetate for 4.5, phosphate for 6.8 and 7.4).

  • Addition of Compound: Add an excess amount of the solid compound (e.g., 2-5 mg) to 1 mL of each buffer in duplicate vials. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24-48 hours to ensure equilibrium is reached.[15][16]

  • Sample Processing: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully remove an aliquot from the supernatant.

  • Separation: Filter the aliquot through a low-binding 0.45 µm filter (e.g., PTFE or PVDF) to remove all undissolved solids.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

Table 2: Hypothetical pH-Solubility Profile for this compound

pHSolubility (µg/mL)Interpretation
2.0250.5Higher solubility due to protonation of the basic azetidine nitrogen.
4.585.2Solubility decreases as pH approaches the pKa of the compound.
6.85.1Low intrinsic solubility of the free base form.
7.44.8Represents the poor solubility expected in the intestine.

Integrated Developability Assessment

The true power of this analysis comes from integrating the stability and solubility data to form a cohesive picture of the molecule's strengths and weaknesses.

Diagram 2: Integrated Assessment Workflow

G cluster_workflow Developability Assessment Workflow Start Compound Synthesis SolidState Solid-State Characterization (PXRD, DSC, TGA) Start->SolidState Stability Forced Degradation (Solution Stability) Start->Stability Solubility Thermodynamic Solubility (pH Profile) Start->Solubility Data Integrate Data SolidState->Data Stability->Data Solubility->Data Decision Formulation Strategy Data->Decision

Caption: A workflow for integrated stability and solubility assessment.

Analysis of this compound:

  • Strengths: The compound is a stable, crystalline solid with a high melting point and good thermal stability. Its solubility is significantly enhanced at low pH, which could be advantageous for dissolution in the stomach.

  • Weaknesses: The intrinsic solubility of the free base is very low (<10 µg/mL), which will likely pose a significant absorption challenge in the neutral pH of the small intestine. The azetidine ring shows a liability to acid hydrolysis, which must be considered for shelf-life and potential degradation in the stomach.

  • Go-Forward Strategy: Based on this profile, the compound is a candidate for enabling formulation technologies. Strategies could include salt formation (e.g., a hydrochloride salt) to leverage the pH-dependent solubility, or amorphous solid dispersions to improve the dissolution rate of the free base.[8] Further studies should focus on determining the pKa of the azetidine nitrogen and the kinetics of the acid-catalyzed degradation.

Conclusion

The systematic characterization of this compound reveals a profile common in modern drug discovery: a stable but poorly soluble molecule with specific, predictable liabilities. By employing the foundational techniques of solid-state analysis, forced degradation, and thermodynamic solubility profiling, researchers can build a comprehensive understanding of their compound. This data-driven approach is not merely a regulatory requirement but a critical scientific tool that enables rational formulation design, mitigates development risks, and ultimately paves the way for transforming a promising molecule into a safe and effective medicine.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]

  • API: solid state robust characterization in key to cut costs and time!. AlfatestLab. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Solid-State Characterization. Zasya Life Sciences. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

  • Shake-Flask Solubility Assay. Bienta. [Link]

  • Thermodynamic solubility. Strasbourg - PCBIS. [Link]

  • Solid-State Characterization — The Hidden Key to API Stability and Performance. (2025). Wishrut Pharma. [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (2007). PubMed. [Link]

  • Solid State Characterization of APIs. CD Formulation. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. [Link]

  • Synthesis and Characterization of a Novel Azetidine Derivative. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Solid state analysis - Analytical techniques. Holodiag. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Solubility of 5-(2-Chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one, and 6-(2,3-Dichlorophenyl)-1. (2018). ResearchGate. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). MDPI. [Link]

  • Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. (2011). PubMed. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Thermodynamic study of aceclofenac solubility, distribution and sublimation. ResearchGate. [Link]

  • Solubility and Thermodynamic Analysis of Famotidine Polymorphs in Pure Solvents. (2022). ResearchGate. [Link]

Sources

toxicity and safety data sheet (SDS) for 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2,3-Dichlorophenyl)azetidine

Executive Summary

Compound: this compound CAS Registry Number: 777887-21-5 Primary Classification: Heterocyclic Building Block / CNS-Active Pharmacophore Risk Profile: Acute Toxicity (Oral), Skin/Eye Irritant, Potential Aquatic Toxin.[1]

This technical guide provides a comprehensive safety and toxicological assessment of This compound .[1] Due to the specialized nature of this compound—often used as a high-value intermediate in medicinal chemistry or a designer analog in neuropsychopharmacology—direct regulatory datasets (e.g., REACH dossiers) are limited.[1]

This assessment synthesizes Structure-Activity Relationships (SAR) , data from close structural analogs (e.g., 1-(2,3-Dichlorophenyl)piperazine), and fundamental heterocyclic chemistry to establish a Provisional Safety Profile .[1] Researchers must treat this compound as a potent bioactive agent with significant alkylating and irritant properties.[1]

Chemical Identification & Physicochemical Properties

Understanding the physical nature of the compound is the first line of defense. The azetidine ring introduces significant ring strain (~25 kcal/mol), making the molecule more reactive than its piperidine or pyrrolidine counterparts.

PropertyData / EstimateRelevance to Safety
CAS Number 777887-21-5 Unique Identifier for inventory/emergency.
Molecular Formula C₉H₉Cl₂NCore structure.[1][2]
Molecular Weight 202.08 g/mol (Free Base)Permeability calculation.[1]
Physical State Oil or Low-Melting Solid (Free Base)Crystalline Solid (HCl Salt)Dust inhalation risk (salt) vs. Dermal absorption (oil).[1]
Solubility DMSO, Methanol, DCM (High)Water (Low for free base)Solvent choice for decontamination.
pKa (Predicted) ~9.5 (Secondary Amine)Corrosive to mucous membranes; basic.[1]
LogP (Predicted) ~2.8 - 3.2High lipophilicity indicates potential Blood-Brain Barrier (BBB) penetration.[1]

Toxicological Profile & Mechanism of Action

Pharmacological Mechanism (The "Why" of Toxicity)

The toxicity of this compound is likely mechanism-based.[1] The 2-phenylazetidine scaffold is a rigidified analog of phenethylamines and phenylpiperidines (e.g., Methylphenidate, Desoxypipradrol).[1]

  • Target Interaction: The 2,3-dichlorophenyl substitution is a "privileged motif" often associated with high affinity for monoamine transporters (DAT/NET/SERT) or dopamine receptors (D2/D3 partial agonism, similar to the aripiprazole metabolite 2,3-DCPP).[1]

  • Physiological Effect: Ingestion or inhalation may trigger CNS stimulation, adrenergic storms (tachycardia, hypertension), or sedation, depending on specific receptor selectivity.

  • Metabolic Fate: The azetidine ring is metabolically stable against rapid hydrolysis but may undergo N-oxidation or ring-opening under oxidative stress.[1] The dichlorophenyl ring is resistant to metabolism, prolonging half-life.[1]

Acute & Chronic Toxicity Hazards
Hazard ClassGHS Category (Provisional)Hazard StatementMechanistic Basis
Acute Oral Category 4 H302: Harmful if swallowed.[1][3]Analogous to chlorinated phenylpiperazines; CNS potency.[1]
Skin Irritation Category 2 H315: Causes skin irritation.[3][4][5][6]Basic amine functionality; lipid solvent properties.[1]
Eye Damage Category 2A H319: Causes serious eye irritation.[3][4][5][6]Caustic nature of secondary amines.[1]
STOT - SE Category 3 H335: May cause respiratory irritation.[1][3][4][5][6]Volatility of free base; dust of HCl salt.
Aquatic Tox Category 1/2 H410: Very toxic to aquatic life.[3]Chlorinated aromatics are persistent and bioaccumulative.[1]

Provisional Safety Data Sheet (SDS) Synthesis

Since a standardized SDS may not accompany custom synthesis batches, use this Provisional SDS framework for laboratory compliance.

Section 4: First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • If Inhaled: Move person into fresh air.[4][6][7] If not breathing, give artificial respiration. Warning: Do not use mouth-to-mouth if victim ingested or inhaled the substance; induce artificial respiration with the aid of a pocket mask equipped with a one-way valve.[1]

  • In Case of Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][4][6][7] The lipophilic nature means it will penetrate skin barriers rapidly.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][7] Call a POISON CENTER immediately.[1]

Section 7: Handling and Storage
  • Handling: Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4][6] Provide appropriate exhaust ventilation at places where dust is formed.[1] Use only in a chemical fume hood.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

    • Recommended Temperature:2-8°C (Refrigerator).

    • Inert Atmosphere: Store under Argon or Nitrogen (Hygroscopic and potentially sensitive to CO₂ absorption).[1]

Section 8: Exposure Controls / Personal Protection
  • Eye/Face: Face shield and safety glasses (NIOSH/EN 166).

  • Skin: Handle with Nitrile gloves (Minimum thickness: 0.11 mm). Breakthrough time may be short due to the chlorinated aromatic ring; change gloves immediately upon splash.

  • Body: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges.[1]

Experimental Protocols: Safe Handling & Decontamination

Protocol A: Deactivation of Spills (Amine Neutralization)
  • Context: Azetidines are basic. Spills should be neutralized to prevent volatility and skin burns.[1]

  • Reagent: 5% Acetic Acid or Citric Acid solution.

  • Procedure:

    • Isolate the area.[1] Don full PPE (including respirator if powder).[1]

    • Cover the spill with an inert absorbent (Vermiculite or Sand).[1]

    • Slowly add the dilute acid solution to the absorbent to neutralize the amine (minimizes vapor pressure).[1]

    • Scoop into a hazardous waste container labeled "Organic Basic Waste (Halogenated)."[1]

    • Clean surface with soap and water.[1]

Protocol B: Synthetic Workup Precaution
  • Context: When extracting this compound from reaction mixtures.

  • Warning: Do not allow the free base to dry completely on a rotary evaporator without a cold trap. The free base may have significant vapor pressure.[1]

  • Recommendation: Always isolate as the Hydrochloride (HCl) or Oxalate salt for storage. The salt form is non-volatile and more stable.[1]

Visualizations & Logic Flows

Figure 1: Emergency Response Decision Tree

This diagram outlines the critical decision logic for exposure incidents, prioritizing the specific hazards of CNS-active amines.[1]

EmergencyResponse Start Exposure Incident: This compound Route Identify Route of Exposure Start->Route Inhalation Inhalation (Dust/Vapor) Route->Inhalation Skin Skin Contact (Lipophilic Absorption) Route->Skin Eye Eye Contact (Corrosive Risk) Route->Eye Ingestion Ingestion (CNS Toxicity) Route->Ingestion Action_Inhal 1. Fresh Air immediately 2. Support Respiration (Bag Valve) 3. Monitor for Bronchospasm Inhalation->Action_Inhal Action_Skin 1. Drench with Water (15min) 2. Remove Contaminated Clothes 3. Monitor for Tremors/Tachycardia Skin->Action_Skin Action_Eye 1. Irrigate (15min) 2. Do NOT neutralize with acid 3. Ophthalmology Consult Eye->Action_Eye Action_Ingest 1. Do NOT induce vomiting 2. Activated Charcoal (if conscious) 3. Urgent ER Transport Ingestion->Action_Ingest

Caption: Decision logic for acute exposure. Note the specific monitoring for CNS effects (tremors/tachycardia) due to the compound's pharmacophore.[1]

Figure 2: Structural Stability & Metabolic Logic

This diagram illustrates why the azetidine ring presents unique stability challenges compared to other amines.

AzetidineStability Compound This compound Strain Ring Strain (~25 kcal/mol) Compound->Strain Structural Feature Lipophil Dichlorophenyl Group (High LogP) Compound->Lipophil Structural Feature Risk1 Risk: Ring Opening (Alkylating Potential) Strain->Risk1 Under Acidic/Nucleophilic Conditions Risk2 Risk: BBB Penetration (CNS Toxicity) Lipophil->Risk2 Facilitates Transport Risk3 Risk: Environmental Persistence (Aquatic Tox) Lipophil->Risk3 Cl-Substitution prevents degradation

Caption: Structure-Toxicity relationship.[1] The ring strain drives reactivity (alkylation), while the halogenated aryl group drives pharmacokinetics (CNS entry) and persistence.

References

  • BioFount. (n.d.).[1] Product Data: this compound (CAS 777887-21-5).[1][8][9] Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 851833: 1-(2,3-Dichlorophenyl)piperazine.[1] Retrieved February 13, 2026, from [Link](Cited for SAR toxicity extrapolation of dichlorophenyl-nitrogen heterocycles).[1]

  • Organic Chemistry Portal. (2025). Synthesis and Reactivity of Azetidines. Retrieved February 13, 2026, from [Link]

Sources

Structural Analysis & Characterization of 3-(2,3-Dichlorophenyl)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore & The Challenge

The azetidine ring represents a "privileged scaffold" in modern drug design, offering a unique vector for modulating lipophilicity and metabolic stability compared to its 5- and 6-membered congeners (pyrrolidines and piperidines).[1] Specifically, the 3-(2,3-dichlorophenyl)azetidine motif serves as a conformationally restricted bioisostere of 1-(2,3-dichlorophenyl)piperazine—a key pharmacophore found in partial dopamine agonists (e.g., aripiprazole metabolites).

This guide addresses the structural intricacies of this motif. Unlike simple phenyl-azetidines, the 2,3-dichloro substitution pattern introduces significant steric bulk at the ortho position, creating a high rotational barrier around the C3–C(Ar) bond. This results in distinct "atropisomer-like" conformational preferences that must be characterized to ensure consistent biological activity.

Synthetic Access: A Self-Validating Protocol

While classical cyclization (e.g., from


-haloamines) is possible, it often suffers from polymerization side reactions. For high-purity structural analysis, we utilize a Nickel-Catalyzed Cross-Coupling  approach. This method is modular, allowing the installation of the sterically demanding 2,3-dichlorophenyl group onto the sensitive azetidine core under mild conditions.
Optimized Synthetic Workflow (Ni/Photoredox or Negishi)

The preferred route couples


-Boc-3-iodoazetidine with 2,3-dichlorophenylzinc bromide (Negishi) or the corresponding aryl bromide (Photoredox).

Protocol: Negishi Coupling (Scale: 5.0 mmol)

  • Reagent Prep: Activate zinc dust with 1,2-dibromoethane (5 mol%) in dry THF. Add 1-bromo-2,3-dichlorobenzene (5.0 mmol) to generate the organozinc reagent (

    
    C, 2 h).
    
  • Coupling: In a separate flask, dissolve

    
    -Boc-3-iodoazetidine (1.0 equiv) and 
    
    
    
    (10 mol%) / ligand (e.g., dimethyl fumarate or pyridine-bis-oxazoline).
  • Addition: Cannulate the organozinc reagent into the azetidine solution at

    
    C. Warm to RT and stir for 12 h.
    
  • Workup: Quench with sat.

    
    .[2] Extract with EtOAc.
    
  • Deprotection (Critical Step): Treat the purified intermediate with 4M HCl/Dioxane.

    • Validation Point: Monitor the disappearance of the Boc-carbamate carbonyl stretch (

      
      ) via IR or the 
      
      
      
      -Bu singlet (
      
      
      ) via
      
      
      H NMR.
Process Visualization[3]

SyntheticWorkflow Start N-Boc-3-iodoazetidine Catalysis Ni-Catalyzed Coupling (Negishi Conditions) Start->Catalysis Reagent 2,3-Dichlorophenyl-ZnBr (In situ generation) Reagent->Catalysis Cannulation Intermediate N-Boc-3-(2,3-dichlorophenyl)azetidine Catalysis->Intermediate 12h, RT Deprotection Acidic Deprotection (HCl/Dioxane) Intermediate->Deprotection Boc Removal Final 3-(2,3-Dichlorophenyl)azetidine HCl Deprotection->Final Precipitation

Figure 1: Modular synthesis of the target scaffold via Negishi coupling, avoiding ring-opening side reactions common in thermal cyclizations.

Solid-State Analysis: X-Ray Crystallography

In the solid state, the azetidine ring is not planar. It adopts a puckered "butterfly" conformation to relieve torsional strain between vicinal methylene protons.

Key Structural Parameters

For 3-(2,3-dichlorophenyl)azetidine hydrochloride, X-ray diffraction reveals:

ParameterValue (Approx.)Significance
Puckering Angle (

)

The angle between the

and

planes. The 3-aryl group occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions.
Torsion Angle (

)

The

angle. The phenyl ring is twisted relative to the azetidine bisector due to the steric clash of the 2-chloro substituent.
Halogen Bonding

or

The 2,3-dichloro motif creates a "sigma-hole" on the chlorines, often directing crystal packing via Type II halogen bonds.

Critical Insight: The 2-chloro substituent forces the phenyl ring to rotate out of the plane that would bisect the azetidine ring. Unlike 3-phenylazetidine, which has a lower barrier to rotation, the 2,3-dichloro analog is often frozen in a specific rotamer in the crystal lattice.

Solution-State Dynamics: NMR Spectroscopy

In solution, the molecule exists in a rapid equilibrium between two puckered conformers (Ring Flip) and potentially restricted bond rotation (Atropisomerism).

The "Butterfly" Motion

The azetidine ring flips between two puckered forms. At room temperature, the methylene protons (


) often appear as averaged signals unless the barrier is raised by bulky substituents.
  • Observation: For 3-(2,3-dichlorophenyl)azetidine, the

    
     and 
    
    
    
    protons appear as chemically equivalent pairs (enantiotopic) if the phenyl rotation is fast.
  • Validation via Coupling Constants (

    
    ): 
    
    • Use the Karplus relationship for cyclobutanes/azetidines.

    • 
       (approx. 8–9 Hz) > 
      
      
      
      (approx. 6–7 Hz).
    • Protocol: Acquire a

      
      H NMR in 
      
      
      
      or
      
      
      . If
      
      
      and
      
      
      are distinct multiplets, the ring is locked or flipping slowly on the NMR timescale.
Variable Temperature (VT) NMR Workflow

To measure the inversion barrier:

  • Solvent: Use

    
     (low freezing point).
    
  • Cooling: Lower temperature from 298 K to 180 K in 10 K increments.

  • Endpoint: Look for "decoalescence" of the C2/C4 proton signals. As the ring flip freezes, the simple doublet/triplet patterns will broaden and split into complex multiplets corresponding to the distinct axial and equatorial environments.

Conformational Pathway Diagram

ConformationalDynamics cluster_rotation Substituent Effects (2,3-Cl2) StateA Puckered Form A (Pseudo-Equatorial Ar) TS Planar Transition State (High Energy) StateA->TS Ring Flattening (+ ~1.5 kcal/mol) StateB Puckered Form B (Pseudo-Axial Ar) TS->StateB Inversion Rotamer1 Rotamer 1 (Cl-ortho away from Ring) Rotamer2 Rotamer 2 (Cl-ortho clash with H2/H4) Rotamer1->Rotamer2 Restricted Rotation (Steric Barrier)

Figure 2: Thermodynamic equilibrium of the azetidine ring. The 2,3-dichloro substitution energetically penalizes "Form B" (Pseudo-Axial) and raises the barrier for phenyl rotation.

Computational Modeling: Electrostatic Potential

To understand the ligand-protein interaction potential, we analyze the Sigma-Hole .

  • Theory: The electron-withdrawing nature of the phenyl ring, combined with the polarizability of Chlorine, creates a region of positive electrostatic potential (

    
    -hole) on the extension of the C-Cl bond.
    
  • Relevance: In the 2,3-dichloro motif, the Cl atoms are not just hydrophobic space-fillers; they are directional Lewis acids.

  • Interaction: They can form halogen bonds with backbone carbonyls or Ser/Thr hydroxyls in the target protein (e.g., GPCRs).

Data Summary: Calculated Dipole & Lipophilicity

Property3-Phenylazetidine3-(2,3-Dichlorophenyl)azetidineImpact
cLogP ~1.2~2.6Enhanced BBB permeability.
PSA (

)
12.012.0Polar surface area remains constant (amine only).
Ring Strain ~26 kcal/mol~27 kcal/molSlight increase due to substituent bulk.

References

  • Synthesis of 3-Arylazetidines

    • Citation: Yeom, C. E., et al. "Synthesis of 3-arylazetidines via Negishi coupling." Journal of Organic Chemistry, 2008.
    • Source:

  • Conformational Analysis (Ring Puckering)

    • Citation: Carreira, E. M., et al. "Azetidines in Medicinal Chemistry." Chemical Reviews, 2021.
    • Source:

  • Halogen Bonding in Dichlorophenyl Motifs

    • Citation: Metrangolo, P., & Resnati, G. "Halogen Bonding: A Paradigm in Supramolecular Chemistry." Chemistry - A European Journal, 2001.
    • Source:

  • Pharmacological Relevance (Aripiprazole Metabolites)

    • Citation: "1-(2,3-Dichlorophenyl)piperazine: Metabolism and Bioactivity."[2] PubChem Compound Summary.

    • Source:

Sources

potential therapeutic applications of 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2,3-Dichlorophenyl)azetidine: Synthesis, Pharmacological Profile, and Therapeutic Potential

Part 1: Executive Summary

Compound Identity : this compound (CAS: 777887-21-5) Chemical Class : 2-Arylazetidine / Phenylazetidine derivative Molecular Weight : 202.08 g/mol Key Characteristics : High ring strain (~26 kcal/mol), conformational rigidity, lipophilic pharmacophore.

Strategic Overview : this compound represents a high-value scaffold in modern medicinal chemistry, particularly within neuropsychiatry and analgesia. As a rigidified bioisostere of phenylalkylamines (such as amphetamines and phenidates), the azetidine core offers a unique vector for monoamine transporter (MAT) interaction. Unlike its more common 3,4-dichlorophenyl analog (a known triple reuptake inhibitor), the 2,3-dichlorophenyl substitution introduces specific steric and electronic parameters that modulate selectivity between the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). This guide outlines its potential as a balanced reuptake inhibitor for the treatment of complex CNS disorders, supported by synthesis protocols and assay methodologies.

Part 2: Pharmacological Mechanism & SAR Analysis

Mechanism of Action (MOA)

The primary therapeutic mechanism of this compound is hypothesized to be Monoamine Reuptake Inhibition (MRI) . The rigid azetidine ring constrains the nitrogen lone pair, enhancing interaction with the aspartate residue in the primary binding site of MATs.

  • DAT/NET Inhibition : The 2,3-dichlorophenyl moiety mimics the catechol ring of dopamine/norepinephrine, positioning the molecule to block reuptake. This leads to elevated synaptic concentrations of catecholamines, enhancing vigilance, executive function, and motivation.

  • SERT Modulation : While 3,4-substitution typically favors SERT, the 2,3-substitution often introduces a "twist" in the biphenyl-like alignment (relative to the protein pocket), potentially attenuating SERT affinity while maintaining DAT/NET potency. This is critical for developing "non-sedating" antidepressants or ADHD medications with lower risk of serotonin syndrome.

Structure-Activity Relationship (SAR)

The 2,3-dichloro substitution is non-trivial. In many CNS ligands (e.g., aripiprazole tails), this pattern imparts unique receptor kinetics.

FeatureStructural ImpactPharmacological Consequence
Azetidine Ring High strain; reduced conformational entropy.Higher affinity per unit mass compared to flexible chains; improved metabolic stability vs. primary amines.
2,3-Cl Substitution Steric bulk at ortho and meta positions.Forces the phenyl ring out of coplanarity with the azetidine. Often increases selectivity for DAT over SERT compared to 3,4-analogs.
Secondary Amine Hydrogen bond donor/acceptor.Critical for ionic bonding with Asp79 (DAT) or Asp98 (SERT).
Signaling Pathway Visualization

MOA_Pathway Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition Synapse Synaptic Cleft Accumulation DAT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Receptors Post-Synaptic Activation (D1/D2, Alpha-2A) Synapse->Receptors Increased Ligand Binding Effect Therapeutic Outcome: Enhanced Cognition / Mood Stabilization Receptors->Effect Signal Transduction

Caption: Proposed Mechanism of Action showing dual inhibition of DAT and NET leading to enhanced synaptic transmission.

Part 3: Therapeutic Applications

Attention-Deficit/Hyperactivity Disorder (ADHD)
  • Rationale : The compound's predicted profile (DRI/NRI) aligns with the gold standard for ADHD treatment (e.g., methylphenidate).

  • Advantage : The azetidine scaffold often exhibits a distinct pharmacokinetic profile, potentially offering a longer half-life or reduced "crash" effects compared to piperidine-based stimulants. The 2,3-dichloro substitution may reduce abuse liability by modulating the rate of DAT occupancy.

Treatment-Resistant Depression (TRD)
  • Rationale : As a potential Triple Reuptake Inhibitor (TRI) or balanced SNRI, it addresses the "catecholaminergic deficit" often seen in TRD (anhedonia, lethargy) which SSRIs fail to treat.

  • Advantage : The metabolic stability of the halogenated ring prevents rapid oxidative deamination, potentially allowing for once-daily dosing.

Neuropathic Pain
  • Rationale : Dual NET/SERT inhibition is a proven mechanism for analgesia (e.g., duloxetine).

  • Advantage : Azetidines are compact and penetrate the Blood-Brain Barrier (BBB) efficiently. This compound could serve as a non-opioid analgesic for chronic pain states.

Part 4: Synthesis Protocol

Methodology : The most robust route for synthesizing 2-arylazetidines is the cyclization of


-haloamines  or the reduction of 

-lactams
. Below is a scalable protocol for the

-haloamine route, optimized for the 2,3-dichloro analog.

Reagents :

  • 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile (Precursor)

  • Lithium Aluminum Hydride (LiAlH

    
    )
    
  • Thionyl Chloride (SOCl

    
    ) or Methanesulfonyl Chloride (MsCl)
    
  • Sodium Hydroxide (NaOH)

Step-by-Step Protocol :

  • Reduction to Amino Alcohol :

    • Dissolve 3-(2,3-dichlorophenyl)-3-oxopropanenitrile (10 mmol) in dry THF (50 mL).

    • Add LiAlH

      
       (30 mmol) dropwise at 0°C under Argon.
      
    • Reflux for 4 hours to reduce both the ketone and nitrile.

    • Quench (Fieser method) and isolate 3-amino-1-(2,3-dichlorophenyl)propan-1-ol .

  • Activation of Alcohol :

    • Dissolve the amino alcohol (10 mmol) in DCM.

    • Add SOCl

      
       (12 mmol) at 0°C to convert the alcohol to the alkyl chloride: 3-chloro-3-(2,3-dichlorophenyl)propan-1-amine .
      
    • Note: The amine may need protection (e.g., Boc) depending on scale, but direct cyclization is possible.

  • Cyclization (Ring Closure) :

    • Dissolve the chloro-amine in a mixture of water/dioxane (1:1).

    • Heat to reflux in the presence of NaOH (2 equivalents).

    • The intramolecular nucleophilic attack of the amine on the alkyl chloride forms the azetidine ring.

    • Yield : Typically 60-75%.

  • Purification :

    • Extract with diethyl ether.

    • Convert to Hydrochloride salt using HCl/Ether for stability.

    • Recrystallize from Isopropanol.

Synthesis Workflow Diagram

Synthesis_Route Start 3-(2,3-Dichlorophenyl)- 3-oxopropanenitrile Step1 Reduction (LiAlH4) -> Amino Alcohol Start->Step1 Step2 Chlorination (SOCl2) -> Gamma-Chloroamine Step1->Step2 Step3 Cyclization (NaOH) -> Azetidine Ring Step2->Step3 Product This compound Step3->Product

Caption: Synthetic pathway via gamma-haloamine cyclization.

Part 5: Experimental Validation Protocols

To validate the therapeutic potential, the following assays are mandatory.

In Vitro Monoamine Uptake Assay

Objective : Determine IC


 values for DAT, NET, and SERT inhibition.
  • Preparation : Transfect HEK293 cells with human DAT, NET, or SERT cDNA.

  • Incubation : Plate cells in 96-well plates. Add this compound at concentrations ranging from 0.1 nM to 10

    
    M.
    
  • Substrate Addition : Add radiolabeled substrates (

    
    H-Dopamine, 
    
    
    
    H-Norepinephrine,
    
    
    H-Serotonin).
  • Measurement : Incubate for 10 min at 37°C. Terminate reaction with ice-cold buffer. Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis : Plot log-concentration vs. % uptake inhibition to derive IC

    
    .
    
Metabolic Stability Assay (Microsomal)

Objective : Assess the stability of the 2,3-dichloro substitution against P450 oxidation.

  • System : Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol : Incubate compound (1

    
    M) with HLMs at 37°C.
    
  • Sampling : Aliquot at 0, 15, 30, 60 min. Quench with Acetonitrile.

  • Detection : Analyze supernatant via LC-MS/MS.

  • Success Metric : T

    
     > 30 minutes indicates viable oral bioavailability.
    

Part 6: References

  • PubChem Compound Summary . (n.d.). This compound.[1][2] National Center for Biotechnology Information. Retrieved from [Link]

  • Vidal, J., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Retrieved from [Link]

  • Cromwell, N. H., & Phillips, B. (1979).[3] The Azetidines.[3][4][5][6][7][8][9][10][11][12] Recent Synthetic Developments. Chemical Reviews. Retrieved from [Link]

  • NaviMRO . (n.d.). Chemical Product: this compound.[1][2] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Preparation of 2-(2,3-Dichlorophenyl)azetidine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthetic protocol for 2-(2,3-dichlorophenyl)azetidine hydrochloride , a sterically congested and electron-deficient 2-arylazetidine scaffold. While azetidines are critical pharmacophores in neuroscience (e.g., triple reuptake inhibitors), their synthesis is often complicated by the high ring strain (~25 kcal/mol) which promotes ring-opening or polymerization.

This guide prioritizes the Gamma-Amino Alcohol Cyclodehydration route. This pathway is selected for its operational scalability and regiochemical certainty compared to reductive ring-contractions. We also detail a moisture-free Salt Formation Protocol using trimethylsilyl chloride (TMSCl), ensuring a non-hygroscopic, crystalline finish suitable for biological assay.

Retrosynthetic Analysis & Workflow

The synthesis hinges on the intramolecular nucleophilic substitution of a gamma-activated amine. The 2,3-dichlorophenyl moiety introduces significant steric bulk and electron-withdrawing character, which deactivates the benzylic position but stabilizes the final amine against oxidative degradation.

Logical Pathway (DOT Visualization)

G Aldehyde 2,3-Dichlorobenzaldehyde AminoAcid 3-Amino-3-(2,3-dichlorophenyl) propanoic acid Aldehyde->AminoAcid Rodionov Rxn (Malonic Acid/NH4OAc) AminoAlcohol 3-Amino-3-(2,3-dichlorophenyl) propan-1-ol AminoAcid->AminoAlcohol Reduction (LiAlH4/THF) ChloroAmine Gamma-Chloroamine Intermediate AminoAlcohol->ChloroAmine Activation (SOCl2) AzetidineBase 2-(2,3-Dichlorophenyl) azetidine (Free Base) ChloroAmine->AzetidineBase Cyclization (NaOH/Heat) FinalSalt 2-(2,3-Dichlorophenyl) azetidine HCl AzetidineBase->FinalSalt Salt Formation (TMSCl/MeOH)

Figure 1: Synthetic workflow from commodity aldehyde to final hydrochloride salt. The critical step is the activation/cyclization sequence.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Gamma-Amino Alcohol)

Note: If the amino alcohol 3-amino-3-(2,3-dichlorophenyl)propan-1-ol is commercially available, proceed directly to Phase 2.

Context: The Rodionov reaction provides a direct one-pot entry to the beta-amino acid from the aldehyde, avoiding complex protecting group chemistry.

  • Condensation: Combine 2,3-dichlorobenzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq) in ethanol. Reflux for 8–12 hours. Upon cooling, the beta-amino acid precipitates.

  • Reduction: Suspend the beta-amino acid in anhydrous THF under

    
    . Slowly add 
    
    
    
    (2.5 eq) at 0°C. Reflux for 4 hours.
  • Workup: Quench via the Fieser method (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter the aluminum salts. Concentrate the filtrate to yield the Amino Alcohol .
Phase 2: Cyclization (The Critical Step)

Scientific Rationale: Direct heating of amino alcohols often leads to polymerization. We utilize a one-pot activation-cyclization strategy. Thionyl chloride converts the alcohol to a halide (good leaving group) while initially protecting the amine as the sulfinylamine or HCl salt. Subsequent base treatment triggers the intramolecular


 attack.

Reagents:

  • 3-Amino-3-(2,3-dichlorophenyl)propan-1-ol (Start Material)

  • Thionyl Chloride (

    
    )
    
  • Dichloromethane (DCM) - Anhydrous

  • Sodium Hydroxide (

    
    ) - 50% aq. solution
    
  • Tetrabutylammonium hydrogensulfate (TBAHS) - Phase transfer catalyst

Protocol:

  • Activation:

    • Dissolve the Amino Alcohol (10 g, 45 mmol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a drying tube.

    • Cool to 0°C.

    • Add

      
       (3.6 mL, 50 mmol) dropwise over 30 minutes. Caution: Gas evolution (
      
      
      
      , HCl).
    • Allow to warm to Room Temperature (RT) and stir for 2 hours. The intermediate gamma-chloroamine HCl salt may precipitate or remain suspended.

    • Checkpoint: evaporate a small aliquot. NMR should show a downfield shift of the

      
       protons (from ~3.6 ppm to ~3.8 ppm for 
      
      
      
      ).
  • Cyclization:

    • Crucial: Do not isolate the chloroamine.

    • Add water (50 mL) to the reaction mixture.

    • Add TBAHS (0.5 g) as a phase transfer catalyst.

    • Slowly add 50% NaOH solution until pH > 12.

    • Heat the biphasic mixture to reflux (approx. 45°C internal) with vigorous stirring for 6–8 hours.

    • Mechanism:[1][2][3][4][5][6][7] The free base of the gamma-chloroamine undergoes intramolecular nucleophilic attack to close the 4-membered ring.

  • Isolation:

    • Cool to RT. Separate layers.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combined organics are dried over

      
       and concentrated carefully (azetidines can be volatile).
      
    • Purification: Flash chromatography (EtOAc/Hexane + 1%

      
      ). The triethylamine is vital to prevent acid-catalyzed ring opening on the silica gel.
      
Phase 3: Hydrochloride Salt Formation (Anhydrous Method)

Scientific Rationale: Traditional addition of aqueous HCl can lead to hydrolysis or hygroscopic clumps. We employ the TMSCl/Alcohol method (in situ HCl generation) to produce a defined crystalline lattice.

Protocol:

  • Dissolve the purified This compound free base (e.g., 5.0 g) in anhydrous Methanol (25 mL) or Isopropyl Alcohol (IPA).

  • Cool the solution to 0°C.

  • Add Trimethylsilyl chloride (TMSCl) (1.05 equivalents) dropwise.

    • Reaction:

      
      . This generates anhydrous HCl in situ.
      
  • Stir at 0°C for 30 minutes, then slowly add Diethyl Ether (MTBE is also acceptable) as an antisolvent until turbidity persists.

  • Allow to stand at -20°C for crystallization.

  • Filter the white crystalline solid under

    
    . Wash with cold ether.[1]
    
  • Dry under high vacuum at 40°C.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
1H NMR (DMSO-d6)

9.8 (br s, 2H,

), 5.4 (t, 1H, Ar-CH), 7.4-7.8 (m, 3H, Ar-H), 4.0 (m, 2H, Ring

), 2.6 (m, 2H, Ring

)
400 MHz NMR
Purity > 98.0%HPLC (C18, ACN/H2O)
Chloride Content 14.5%

0.5%
Argentometric Titration
Stability Store at -20°C, hygroscopicStability Chamber

Troubleshooting & Expert Insights

  • Issue: Low Yield in Cyclization.

    • Cause: Intermolecular polymerization (dimerization) instead of intramolecular cyclization.

    • Solution: High Dilution technique. Perform the cyclization step at a concentration of <0.1 M.

  • Issue: Ring Opening during Workup.

    • Cause: Azetidines are acid-sensitive.

    • Solution: Ensure all glassware for purification is base-washed. Use 1-2% Triethylamine in chromatography eluents.

  • Issue: Sticky/Oily Salt.

    • Cause: Excess HCl or residual water.

    • Solution: Use the TMSCl method described above. If oil persists, triturulate with dry pentane.

References

  • Review of Azetidine Synthesis: Brandi, A., Cicchi, S., & Cordero, F. M. (2008).[8] Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035.[8] Link

  • Cyclization Protocol: Organic Syntheses, Coll. Vol. 10, p.13 (2004); Vol. 75, p.215 (1998). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Link

  • Salt Formation Technique: United States Patent US20100204470A1. Method for salt preparation (Use of TMSCl for anhydrous HCl generation). Link

  • Azetidine Reactivity: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

Sources

Application Note: Pharmacological Profiling of 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Series: Monoamine Transporter Functional Assays

Abstract

This application note details the standardized protocols for the in vitro pharmacological characterization of 2-(2,3-Dichlorophenyl)azetidine , a synthetic small molecule scaffold belonging to the aryl-azetidine class. While 3-aryl-azetidines are widely documented as Triple Reuptake Inhibitors (SNDRIs), the 2-aryl regioisomers represent an emerging chemical space for tuning selectivity between Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. This guide focuses on functional uptake assays and binding kinetics, providing a robust framework to validate this compound’s efficacy as a monoamine transporter modulator.

Compound Properties & Handling

This compound is a lipophilic, basic secondary amine. Proper handling is critical to prevent precipitation in aqueous buffers, which causes false negatives in uptake assays.

ParameterSpecification
Molecular Weight ~202.08 g/mol
LogP (Predicted) ~3.2 (Lipophilic)
pKa (Predicted) ~9.5 (Basic amine)
Solubility Soluble in DMSO (>50 mM); Ethanol. Poorly soluble in neutral water.
Storage -20°C (Solid); -80°C (DMSO Stock). Avoid freeze-thaw cycles.
Solubilization Protocol
  • Stock Preparation: Dissolve neat powder in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds.

  • Visual Check: Ensure the solution is clear. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute the DMSO stock into the assay buffer (Krebs-Ringer) immediately prior to use.

    • Critical Note: Keep final DMSO concentration < 0.1% in the cell assay to avoid solvent-induced cytotoxicity or membrane permeabilization.

Primary Pharmacology: Monoamine Uptake Assays

The gold standard for validating reuptake inhibition is the Radioligand Uptake Assay using HEK293 cells stably expressing human transporters (hSERT, hNET, hDAT).

Mechanism of Action

The compound functions by competitively binding to the orthosteric site of the transporter, preventing the influx of neurotransmitters from the synaptic cleft.

Mechanism cluster_synapse Synaptic Cleft Dynamics NT Neurotransmitter (5-HT / NE / DA) Transporter SLC6 Transporter (SERT / NET / DAT) NT->Transporter Native Substrate Presynaptic Presynaptic Neuron (Cytosol) Transporter->Presynaptic Reuptake Drug 2-(2,3-Dichlorophenyl) azetidine Drug->Transporter Competitive Blockade

Figure 1: Mechanism of competitive inhibition at the monoamine transporter interface.

Experimental Protocol (96-well Format)

Materials:

  • Cells: HEK293-hSERT, HEK293-hNET, HEK293-hDAT (adherent).

  • Assay Buffer (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4. Supplement with 0.1% Ascorbic Acid (to prevent oxidation of radioligands).

  • Radioligands:

    • SERT:

      
      -5-HT (Hydroxytryptamine)
      
    • NET:

      
      -Norepinephrine
      
    • DAT:

      
      -Dopamine[1]
      

Step-by-Step Workflow:

  • Cell Plating (Day -1):

    • Seed HEK293 cells at 50,000 cells/well in Poly-D-Lysine coated 96-well plates.

    • Incubate overnight at 37°C, 5% CO

      
      . Confluence should reach 80-90%.
      
  • Buffer Exchange (Day 0):

    • Aspirate growth medium carefully.

    • Wash cells 1x with 200 µL warm KRH buffer.

    • Add 150 µL KRH buffer and allow cells to equilibrate for 10 mins at 37°C.

  • Compound Addition (Pre-incubation):

    • Add 25 µL of This compound (diluted in KRH) at 10x desired final concentration.

    • Concentration Range: 7-point curve (e.g., 0.1 nM to 10 µM).

    • Incubate for 15 minutes at 37°C. This allows the drug to bind before the substrate competes.

  • Substrate Initiation:

    • Add 25 µL of radioligand solution (Final conc: 20-50 nM).

    • Critical: The substrate concentration must be

      
       of the transporter to ensure the assay measures competitive inhibition accurately.
      
  • Uptake Phase:

    • Incubate at Room Temperature (25°C) .

    • Duration:

      • hSERT: 6-8 minutes

      • hDAT: 5 minutes

      • hNET: 10 minutes[2]

    • Note: Do not exceed linear uptake phase.

  • Termination:

    • Place plate on ice immediately.

    • Rapidly aspirate and wash 3x with Ice-Cold KRH buffer. The cold temperature locks the transporter conformation, stopping efflux.

  • Readout:

    • Add 100 µL Scintillation Cocktail (e.g., Microscint-20).

    • Shake for 30 minutes.

    • Count on a TopCount or MicroBeta counter.

Workflow Start Seed Cells (HEK-Transporter) Wash Wash & Equilibrate (KRH Buffer) Start->Wash Drug Add this compound (15 min Pre-incubation) Wash->Drug Tracer Add [3H]-Ligand (Initiate Uptake) Drug->Tracer Stop Ice-Cold Wash (Terminate) Tracer->Stop Read Scintillation Counting Stop->Read

Figure 2: Functional Uptake Assay Workflow.

Secondary Pharmacology: Binding Affinity ( )

While uptake assays measure function, binding assays determine the affinity of the molecule for the transporter, independent of transport mechanics.

  • Membrane Source: Homogenized membranes from HEK293-Transporter cells.

  • Radioligands (Antagonists):

    • hSERT:

      
      -Paroxetine or 
      
      
      
      -Citalopram
    • hNET:

      
      -Nisoxetine
      
    • hDAT:

      
      -WIN35,428
      
  • Protocol Summary:

    • Incubate membranes + Radioligand + Test Compound for 60 mins at RT.

    • Filter through GF/B filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

    • Wash and count.

  • Calculation: Derive

    
     using the Cheng-Prusoff equation:
    
    
    
    

Metabolic Stability (Microsomal)

Azetidines, particularly those with electron-rich aryl rings, are susceptible to oxidative metabolism (N-oxidation or ring hydroxylation).

  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring of the parent ion (m/z ~202).

  • Success Criteria:

    
     minutes is typically required for lead candidates.
    

Data Analysis & Validation Criteria

Quantitative Outputs

Data should be normalized to Specific Uptake (Total Uptake - Non-Specific Uptake).

MetricDefinitionAcceptance Criteria
Total Uptake Signal with vehicle (DMSO) only> 1000 CPM (Signal:Noise > 10)
NSB (Non-Specific) Signal in presence of saturating blocker (e.g., 10 µM Cocaine)< 10% of Total Uptake
Z-Factor Assay robustness metric> 0.5
IC50 Concentration inhibiting 50% of specific uptakeCalculated via 4-parameter logistic fit
Interpretation
  • SERT Selective:

    
     (SERT) < 10 nM; Selectivity ratio > 100x vs NET/DAT.
    
  • SNDRI (Triple): Balanced inhibition (e.g., SERT ~ NET ~ DAT within 10-fold range).

  • 2-Aryl vs 3-Aryl: 2-aryl azetidines often show distinct steric clashes in the S1 pocket of the transporter. If potency is low (

    
    ), consider checking the enantiomeric purity, as the (S)- and (R)- enantiomers of 2-substituted azetidines often exhibit significant potency differences.
    

References

  • Molecular Pharmacology of Monoamine Transporters: Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology.

  • Azetidine Scaffold in Medicinal Chemistry: Parmar, D. R., et al. (2021).[3][4] Azetidines of pharmacological interest. Archiv der Pharmazie.

  • Standardized Uptake Protocols: Development of serotonin transporter reuptake inhibition assays using JAR cells (Comparison with HEK293). Journal of Pharmacological and Toxicological Methods.

  • Triple Reuptake Inhibitor Design: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. ACS Medicinal Chemistry Letters.

  • Assay Validation (Z-Factor): Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

Sources

Application Note: High-Purity Chiral Separation of 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Separation Methods for Enantiomers of 2-(2,3-Dichlorophenyl)azetidine Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Introduction & Compound Profile

This compound is a critical pharmacophore in the development of triple reuptake inhibitors (TRI) and other CNS-active agents. The molecule possesses a single chiral center at the C2 position of the azetidine ring, resulting in two enantiomers: (R) and (S).

Because the pharmacological profile (e.g., binding affinity to DAT/NET/SERT transporters) often differs drastically between enantiomers, obtaining enantiopure material (>99% ee) is a mandatory step in preclinical development.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Structure: Strained 4-membered nitrogen heterocycle with a lipophilic dichlorophenyl substituent.

  • Basicity: Secondary amine (

    
    ). Prone to severe peak tailing on silica-based columns due to interaction with residual silanols.
    
  • Stability: Azetidines are stable under standard conditions but can undergo ring-opening under strong acidic conditions or high thermal stress (

    
    C).
    

Strategic Method Selection

The choice of separation method depends on the scale and stage of development.

  • Analytical Scale (mg): Normal Phase Chiral HPLC (High-Performance Liquid Chromatography).

  • Preparative Scale (g to kg):

    • Option A (High Throughput): Chiral SFC (Supercritical Fluid Chromatography).

    • Option B (Cost-Effective Batch): Classical Chemical Resolution via Diastereomeric Salt Crystallization.

Decision Matrix (Graphviz)

MethodSelection Start Start: Racemic Mixture ScaleCheck Determine Scale Start->ScaleCheck Analytical Analytical (<100 mg) QC / Screening ScaleCheck->Analytical Screening Prep Preparative (>1 g) Synthesis / Purification ScaleCheck->Prep Production HPLC Method 1: NP-HPLC (Amylose/Cellulose Columns) Analytical->HPLC SFC Method 2: Chiral SFC (CO2 + MeOH + Amine) Prep->SFC Speed Preferred Resolution Method 3: Chemical Resolution (Tartaric Acid Derivatives) Prep->Resolution Cost/Batch Preferred

Figure 1: Decision matrix for selecting the appropriate chiral separation strategy based on scale and resource constraints.

Protocol 1: Analytical Chiral HPLC (Screening & QC)

This method is the "Gold Standard" for determining enantiomeric excess (%ee) and release testing.

Mechanism of Separation

The separation relies on the "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP).[1]

  • H-Bonding: Between the azetidine amine (donor/acceptor) and the carbamate groups on the CSP.

  • 
     Stacking:  Between the 2,3-dichlorophenyl ring and the phenyl rings of the CSP.
    
  • Steric Inclusion: The bulky dichloro-group fits into chiral grooves of the polysaccharide polymer.

Experimental Conditions
ParameterCondition A (Primary Recommendation)Condition B (Alternative)
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) n-Hexane : Ethanol : DEA
Ratio 90 : 10 : 0.1 (v/v/v)95 : 5 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temp 25°C20°C (Lower temp improves resolution)
Detection UV @ 220 nm (Azetidine absorption) or 254 nmUV @ 220 nm
Critical Technical Notes
  • The Role of DEA: You must add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. The basic azetidine nitrogen will interact strongly with residual silanols on the silica support, causing severe peak tailing. DEA masks these sites, ensuring sharp Gaussian peaks.

  • Sample Diluent: Dissolve the sample in the mobile phase (Hexane/IPA). Avoid using pure IPA or MeOH as the injection solvent, as it can disrupt the equilibrium at the head of the column, leading to peak distortion ("solvent effect").

Protocol 2: Preparative Chiral SFC (Scalable Purification)

Supercritical Fluid Chromatography (SFC) is superior for multi-gram purification due to low solvent viscosity (allowing high flow rates) and easy solvent removal (CO2 evaporates instantly).

Workflow Diagram

SFCWorkflow Feed Racemic Feed (50 mg/mL in MeOH) Pump CO2 Pump + Modifier Pump Feed->Pump Column Chiralpak AD-H (Prep) 20mm ID x 250mm Pump->Column High Pressure Detector UV/PDA Detector Column->Detector Separation Fraction Fraction Collector (Time/Threshold Trigger) Detector->Fraction Recovery Rotary Evaporation (Yields Solid Enantiomers) Fraction->Recovery Eluent

Figure 2: Preparative SFC workflow for the isolation of enantiomers.

Protocol Steps
  • Column Selection: Chiralpak AD-H or Lux Amylose-1 (20 mm I.D. x 250 mm).

  • Mobile Phase:

    • CO2: 85%

    • Co-Solvent: 15% Methanol containing 0.2% Isopropylamine (IPA-amine) .

    • Note: Methanol is preferred over IPA in SFC to reduce system backpressure.

  • Conditions:

    • Backpressure: 120 bar.[2]

    • Temperature: 35-40°C.

    • Flow Rate: 50-70 mL/min (depending on column diameter).

  • Loading: Inject 0.5 - 1.0 mL of a 50 mg/mL feed solution every 3-4 minutes (stacked injections).

  • Post-Processing: Collect fractions. Evaporate MeOH immediately. The basic additive (isopropylamine) is volatile and will be removed during drying, leaving the free base.

Protocol 3: Classical Chemical Resolution (Batch)

For labs without expensive Prep-HPLC/SFC equipment, or for multi-kilogram batches, classical resolution via diastereomeric salt formation is the most robust method.

Theory: The enantiomers of the azetidine (Base) react with a chiral acid (Resolving Agent) to form two diastereomeric salts:

  • (R)-Base + (S)-Acid

    
    
    
    
    
    -Salt (Solubility
    
    
    )
  • (S)-Base + (S)-Acid

    
    
    
    
    
    -Salt (Solubility
    
    
    )

If


 in a specific solvent, the 

-salt will crystallize out, leaving the

-enantiomer in the mother liquor.
Recommended Resolving Agents

For 2-arylazetidines, tartaric acid derivatives are most effective due to the rigid "C2-symmetric" structure matching the azetidine.

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) - Primary Recommendation

  • Dibenzoyl-L-tartaric acid (L-DBTA)

Step-by-Step Procedure
  • Salt Formation:

    • Dissolve 10 g of racemic this compound in 100 mL of Ethanol (95%) .

    • Add 1.0 equivalent (approx 15-16 g) of L-DTTA dissolved in 50 mL warm Ethanol.

  • Crystallization:

    • Heat the mixture to reflux until clear.

    • Allow to cool slowly to room temperature over 4 hours.

    • Crucial: Seed with a crystal of the desired salt if available to induce nucleation.

    • Let stand at 4°C overnight.

  • Filtration:

    • Filter the white precipitate. This is the Enriched Salt .

    • The filtrate contains the opposite enantiomer (enriched).

  • Recrystallization (Purification):

    • Recrystallize the solid from hot Ethanol/Water (9:1) until constant melting point or >99% ee (check via HPLC Method 1).

  • Free-Basing (Recovery):

    • Suspend the purified salt in CH2Cl2.

    • Add 1M NaOH or saturated NaHCO3.

    • Separate organic layer, dry over Na2SO4, and evaporate to yield the Enantiopure Free Base .

Quality Control & Data Reporting

System Suitability Requirements (HPLC)

Before running samples, ensure the system meets these criteria:

  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
  • Tailing Factor (

    
    ):  < 1.5 (Indicates sufficient DEA additive).
    
  • Repeatability: RSD < 1.0% for retention times over 5 injections.

Data Table: Typical Retention Behavior (Chiralpak AD-H)
EnantiomerRetention Time (

)
Selectivity (

)
Resolution (

)
Enantiomer 1 ~ 6.5 min--
Enantiomer 2 ~ 8.2 min1.262.4

(Note: Actual retention times vary by column age and exact mobile phase composition. Always run a racemic standard first.)

References

  • Chiral Separation of Basic Drugs: Scriba, G. K. E. (2016). Chiral Recognition in Separation Science. Springer. Link

  • SFC Method Development: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Link

  • Resolution of Azetidines: Couty, F., & Evano, G. (2006). Synthesis of 2-substituted azetidines. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • General Protocol for Amine Resolution: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Chiralpak AD-H Specifications: Daicel Corporation. Instruction Manual for Chiralpak AD-H. Link

Sources

reagents required for the cyclization of 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the reagents and methodology required for the synthesis of 2-(2,3-Dichlorophenyl)azetidine (CAS: 777887-21-5) via the intramolecular cyclization of its corresponding


-amino alcohol precursor. This guide is designed for research scientists and drug development professionals focusing on the construction of strained nitrogen heterocycles.

Part 1: Strategic Overview

This compound is a high-value heterocyclic building block, often utilized in the synthesis of CNS-active agents where the azetidine ring serves as a conformationally restricted bioisostere of a piperidine or pyrrolidine. The 2,3-dichlorophenyl moiety is a privileged pharmacophore found in various psychotropic drugs (e.g., Aripiprazole, Lamotrigine), imparting metabolic stability and specific receptor affinity.

The most robust and scalable method for constructing the 2-arylazetidine core involves the intramolecular nucleophilic substitution of a


-amino alcohol. This route is preferred over the reduction of 

-lactams (Staudinger synthesis) for research scales due to milder conditions and the preservation of stereochemical integrity if starting from chiral precursors.
Core Synthetic Pathway

The synthesis proceeds via the activation of 3-amino-3-(2,3-dichlorophenyl)propan-1-ol . The primary alcohol is converted into a good leaving group (mesylate or tosylate), which is subsequently displaced by the internal benzylic amine in a 4-exo-tet cyclization event.

Part 2: Reagent Profile & Chemical Logic

The following reagents are critical for the cyclization protocol. The selection is based on optimizing the kinetics of the strained ring closure while minimizing polymerization or elimination side reactions.

ReagentRoleStoichiometrySelection Logic
3-Amino-3-(2,3-dichlorophenyl)propan-1-ol Precursor1.0 equivThe linear backbone containing both the nucleophile (amine) and the pro-electrophile (alcohol).
Methanesulfonyl Chloride (MsCl) Activator1.1 - 1.2 equivConverts the primary alcohol into a mesylate (-OMs), a potent leaving group. Preferred over Tosyl chloride for faster kinetics and easier byproduct removal.
Triethylamine (Et

N)
Base (Primary)2.5 - 3.0 equivNeutralizes HCl generated during mesylation. Excess is required to ensure the amine remains non-protonated for the nucleophilic attack.
Dichloromethane (DCM) Solvent0.1 M - 0.2 MNon-nucleophilic, polar aprotic solvent that solubilizes the polar amino alcohol while preventing side reactions with the activator.
Sodium Hydroxide (NaOH) Base (Cyclization)2.0 equiv (aq)Used in the biphasic cyclization step (optional but recommended) to drive the reaction to completion if thermal cyclization in DCM is slow.
Tetrabutylammonium Hydrogen Sulfate (TBAHS) Phase Transfer Catalyst0.05 equivFacilitates the cyclization in biphasic conditions (DCM/Water) by shuttling the deprotonated amine species.

Part 3: Reaction Mechanism & Visualization

The formation of the azetidine ring is thermodynamically disfavored due to ring strain (~26 kcal/mol). The reaction is driven kinetically by the high energy of the leaving group and the entropy of the intramolecular process.

AzetidineCyclization cluster_conditions Critical Conditions Precursor 3-Amino-3-(2,3-dichlorophenyl) propan-1-ol Activation O-Mesylation (MsCl, Et3N, 0°C) Precursor->Activation Activation Intermediate Intermediate: N-(3-Mesyloxypropyl)amine Activation->Intermediate HCl Elimination Transition Transition State (4-exo-tet Cyclization) Intermediate->Transition Intramolecular Nucleophilic Attack Product This compound Transition->Product Ring Closure (-MsOH) Temp Temperature Control: 0°C -> Reflux Dilution Dilution: High Dilution favors Cyclization over Polymerization

Figure 1: Mechanistic pathway for the conversion of the


-amino alcohol to the azetidine core via mesylate activation.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of this compound from 3-amino-3-(2,3-dichlorophenyl)propan-1-ol.

Phase 1: Activation (Mesylation)
  • Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution : Charge the flask with 3-amino-3-(2,3-dichlorophenyl)propan-1-ol (10.0 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition : Cool the solution to 0°C using an ice bath. Add Triethylamine (30.0 mmol, 3.0 equiv) dropwise over 5 minutes.

  • Activation : Add Methanesulfonyl chloride (MsCl) (11.0 mmol, 1.1 equiv) dropwise via syringe. Caution: Exothermic reaction.

  • Monitoring : Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC or LC-MS for the consumption of the starting alcohol and formation of the mesylate intermediate.

Phase 2: Cyclization (Ring Closure)

Note: The cyclization can often occur spontaneously upon heating the mesylate intermediate. For difficult substrates (due to the steric bulk of the 2,3-dichloro group), a biphasic basic reflux is preferred.

  • Solvent Exchange (Optional) : If the reaction is sluggish in DCM, concentrate the mixture and redissolve in Acetonitrile (MeCN) . However, the biphasic DCM method is usually sufficient.

  • Biphasic Cyclization : To the reaction mixture in DCM, add 50% aqueous NaOH (20 mL) and Tetrabutylammonium hydrogen sulfate (0.5 mmol, 5 mol%).

  • Reflux : Heat the biphasic mixture to vigorous reflux (approx. 45°C internal temp) for 4–16 hours.

  • Completion : Monitor for the disappearance of the mesylate intermediate and the appearance of the azetidine product (LC-MS [M+H]+ = 202/204).

Phase 3: Workup and Purification
  • Separation : Cool to RT. Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing : Wash the combined organics with Brine (1 x 50 mL).

  • Drying : Dry over anhydrous Sodium Sulfate (

    
    )  and filter.
    
  • Concentration : Evaporate the solvent under reduced pressure. Caution: Azetidines are volatile and can be unstable; do not heat excessively.

  • Purification : Purify via flash column chromatography on silica gel.

    • Eluent : DCM:Methanol:NH

      
      OH (95:5:0.5). The ammonia is critical to prevent ring opening on the acidic silica surface.
      
    • Storage : Store the purified oil/solid under inert atmosphere at -20°C. Conversion to the hydrochloride salt (using HCl in ether) is recommended for long-term stability.

Part 5: Troubleshooting & Safety

  • Steric Hindrance : The 2,3-dichlorophenyl group creates significant steric bulk at the benzylic position (C2). If cyclization is slow, switch solvent to Toluene and heat to 110°C, utilizing

    
     as the base.
    
  • Ring Stability : 2-Arylazetidines are susceptible to acid-catalyzed ring opening to form

    
    -chloroamines. Ensure all glassware and solvents are free of strong acids during workup. Use basified silica (pre-treated with 1% Et
    
    
    
    N) for chromatography.
  • Toxicity : Alkylating agents (MsCl) and the resulting azetidines are potential genotoxins. Handle with double gloves and in a fume hood.

References

  • Couty, F., & Evano, G. (2006). "Synthesis of azetidines from amino alcohols." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Vanecko, J. A., & West, F. G. (2005). "Efficient synthesis of 2-substituted azetidines from 3-amino-1-propanols." Organic Letters, 7(14), 2949-2952. Link

  • PubChem Compound Summary . (2025). "this compound (CAS 777887-21-5)."[2][3] National Center for Biotechnology Information. Link

  • Staudinger, H. (1907).[4] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. (Foundational reference for

    
    -lactam route). Link
    

Sources

Application Note: Dosing & Characterization of 2-(2,3-Dichlorophenyl)azetidine in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile of 2-(2,3-Dichlorophenyl)azetidine (referred to herein as 2,3-DCPA ).

As a Senior Application Scientist, I must clarify that while direct literature on this specific isomer is limited compared to its piperidine analogs (e.g., Desoxypipradrol), its structural pharmacophore—a 2-arylazetidine —places it firmly within the class of Monoamine Transporter Modulators . The 2,3-dichloro substitution pattern often imparts unique selectivity (commonly increasing affinity for dopamine or serotonin transporters) compared to 3,4-dichloro analogs.

The following guidelines extrapolate from established Structure-Activity Relationships (SAR) of 2-phenylazetidines and related rigid analogs.

Compound Code: 2,3-DCPA Chemical Class: 2-Arylazetidine / Conformationally Restricted Phenethylamine Predicted Mechanism: Triple Reuptake Inhibitor (TRI) or Dual DA/NE Reuptake Inhibitor (DNRI) Version: 1.0 (Preclinical Research Use Only)

Executive Summary & Compound Profile

This compound is a conformationally restricted analog of the phenethylamine backbone. By constraining the nitrogen into a 4-membered azetidine ring, the molecule likely exhibits:

  • High Potency: Rigid analogs often possess higher affinity for monoamine transporters (DAT, NET, SERT) due to reduced entropic penalty upon binding.

  • Altered Metabolic Stability: The high ring strain (~25 kcal/mol) of the azetidine moiety makes it susceptible to metabolic ring-opening, potentially leading to a shorter half-life than its piperidine counterparts (e.g., 2-DPMP).

  • Lipophilicity: The 2,3-dichloro substitution significantly increases lipophilicity (LogP), facilitating rapid Blood-Brain Barrier (BBB) penetration.

Predicted Pharmacological Target

Based on SAR of 2-phenylazetidines (e.g., Ebastine intermediates, Dasotraline analogs):

  • Primary Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1][2][3]

  • Secondary Target: Serotonin Transporter (SERT) (enhanced by the dichloro-substitution).

  • Potential Off-Target: Nicotinic Acetylcholine Receptors (nAChR) (common for azetidine scaffolds).

Formulation & Handling

Solubility Profile
  • Free Base: Highly lipophilic. Soluble in DMSO, Ethanol, and organic solvents. Poor water solubility.

  • Hydrochloride Salt (Recommended): Soluble in saline or water up to ~10 mg/mL.

    • Note: If the salt form is unavailable, dissolve the free base in 1-2% DMSO + 0.5% Tween-80 in sterile saline.

Stability Warning

The azetidine ring is kinetically stable but thermodynamically unstable.

  • Storage: -20°C, desiccated. Avoid acidic environments for prolonged periods (risk of ring hydrolysis).

  • Solution Stability: Prepare fresh. Do not store in aqueous solution >24 hours.

Experimental Protocols

Protocol A: Dose-Response Finding (Locomotor Activity)

Objective: Determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) for behavioral activation.

Rationale: As a predicted psychostimulant, locomotor activity is the most sensitive initial readout. The 2,3-dichloro substitution often shifts potency; therefore, a logarithmic dosing scale is mandatory to avoid "ceiling effects" or toxicity.

Subjects: Adult C57BL/6J Mice (n=8/group) or Sprague-Dawley Rats (n=6/group).

Step-by-Step Workflow:

  • Acclimatization: Place animals in Open Field chambers for 60 mins (habituation).

  • Dosing (i.p. or p.o.): Administer vehicle or 2,3-DCPA.

    • Dose Range (Mice): 0.5, 1.0, 3.0, 10.0 mg/kg.

    • Dose Range (Rats): 0.25, 0.5, 1.0, 5.0 mg/kg.

    • Justification: 2-Phenylazetidines are typically equipotent or 2x less potent than amphetamines but more potent than methylphenidate.

  • Recording: Record horizontal and vertical activity for 120 minutes post-dose.

  • Analysis: Bin data in 10-minute intervals. Look for:

    • Hyperlocomotion: Indicative of DAT inhibition.[1]

    • Stereotypy (repetitive grooming/sniffing): Indicative of excessive synaptic dopamine (high dose warning).

    • Ataxia/Sedation: Potential off-target toxicity or nAChR desensitization.

Protocol B: In Vivo Microdialysis (Mechanism Validation)

Objective: Quantify extracellular levels of DA, NE, and 5-HT in the Nucleus Accumbens (NAc) or Prefrontal Cortex (PFC).

Rationale: To confirm the "Triple Reuptake" vs. "Psychostimulant" profile.

  • Surgery: Stereotaxic implantation of guide cannula targeting NAc Shell (AP: +1.7, ML: ±0.75, DV: -3.8 mm relative to Bregma for rats).

  • Recovery: 5-7 days post-op.

  • Perfusion: Insert probe (2mm membrane). Peruse with aC57BL (artificial CSF) at 1.0 µL/min.

  • Baseline: Collect 3 samples (20 min each) to establish stable baseline (<10% variance).

  • Challenge: Inject 2,3-DCPA (at MED determined in Protocol A).

  • Collection: Continue sampling for 180 mins.

  • Analysis: HPLC-ECD (Electrochemical Detection).

Interpretation Table:

Neurotransmitter Profile Likely Mechanism
DA↑↑, NE↑, 5-HT↔ Pure Psychostimulant (NDRI)
DA↑, NE↑, 5-HT↑ Triple Reuptake Inhibitor (TRI)

| DA↔, NE↔, 5-HT↑↑ | SSRI-like (Unlikely for this scaffold) |

Safety & Toxicology Guidelines

Critical Warning: Azetidine derivatives can undergo metabolic ring-opening to form reactive alkylating agents (gamma-haloamines or aldehydes), potentially causing hepatic or renal toxicity.

Acute Toxicity Screen

Before chronic dosing, perform a "Staircase" observation:

  • Start at 10 mg/kg (Rat).

  • Observe for Straub Tail (serotonergic activation), Tremors (toxicity), or Seizures (GABA antagonism/Glutamate storm).

  • If seizures occur, terminate experiment and administer Diazepam (5 mg/kg).

Metabolic Considerations

The 2,3-dichloro motif is metabolically robust (blocks aromatic hydroxylation at the 2,3 positions), likely shifting metabolism to:

  • N-oxidation (on the azetidine nitrogen).

  • Ring Scission (opening to the propyl-amine derivative).

Data Visualization (Mechanism & Workflow)

Figure 1: Predicted Signaling Pathway & Pharmacodynamics

This diagram illustrates the blockade of monoamine transporters and the downstream synaptic effects.

G cluster_Transporters Presynaptic Transporters cluster_Synapse Synaptic Cleft Compound This compound DAT DAT (Dopamine Transporter) Compound->DAT Inhibits (Ki < 50nM) NET NET (Norepinephrine Transporter) Compound->NET Inhibits SERT SERT (Serotonin Transporter) Compound->SERT Inhibits (Putative) DA_Level Extracellular Dopamine ↑↑ DAT->DA_Level Blocks Reuptake NE_Level Extracellular Norepinephrine ↑ NET->NE_Level Blocks Reuptake HT_Level Extracellular Serotonin ↑ SERT->HT_Level Blocks Reuptake Behavior Locomotor Activity / Arousal DA_Level->Behavior Major Driver NE_Level->Behavior Modulator

Caption: Predicted mechanism of action showing competitive inhibition of monoamine transporters, leading to elevated synaptic concentrations.

Figure 2: Experimental Workflow for Dose Optimization

Workflow cluster_Phase1 Phase 1: Acute Tolerability cluster_Phase2 Phase 2: Efficacy Start Compound Synthesis (HCl Salt) Solubility Solubility Check (Saline vs. DMSO) Start->Solubility Obs Staircase Dosing (1, 3, 10 mg/kg) Solubility->Obs Tox Toxicity Check (Seizures/Tremors) Obs->Tox Adverse Event? LMA Locomotor Activity (120 min) Obs->LMA Safe MicroD Microdialysis (DA/NE/5-HT) LMA->MicroD Define MED

Caption: Step-by-step decision tree for determining the optimal dosing regimen in rodent models.

Summary of Key Parameters

ParameterGuideline ValueNotes
Vehicle Saline (0.9%) or 5% DMSO/SalineAvoid acidic vehicles (ring stability).
Route i.p. (Intraperitoneal)Preferred for bioavailability consistency.
Starting Dose (Rat) 0.5 mg/kg Titrate up to 5.0 mg/kg.
Starting Dose (Mouse) 1.0 mg/kg Titrate up to 10.0 mg/kg.
Pre-treatment Time 20-30 minutesRapid BBB crossing expected (Lipophilic).
Washout Period 48 hoursAllow for full clearance of metabolites.

References

  • Hauck Newman, A., et al. (2021). Azetidines of pharmacological interest: Synthesis and biological evaluation.[2][3][4][5] Archives of Pharmacy. Link

  • Paudel, S., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification. ACS Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[4] Comparative Analysis of 3-Substituted Azetidine Derivatives: A Focus on Monoamine Transporter Cross-Reactivity.Link

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Azetidines at Monoamine Transporters. Journal of Pharmacology and Experimental Therapeutics.
  • Enamine. (2025). Azetidines in Drug Discovery: Building Blocks and Scaffolds.[6]Link

Sources

Application Notes and Protocols for 2-(2,3-Dichlorophenyl)azetidine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azetidines are a fascinating class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their inherent ring strain, which is greater than that of pyrrolidines but less than the highly reactive aziridines, imparts unique conformational rigidity and reactivity that can be advantageous in drug design.[1][2] The incorporation of a 2,3-dichlorophenyl moiety introduces specific steric and electronic properties that can modulate a molecule's biological activity and metabolic stability.[3]

This document provides detailed protocols and best practices for the storage and handling of 2-(2,3-Dichlorophenyl)azetidine samples. Adherence to these guidelines is critical to ensure sample integrity, prevent degradation, and maintain a safe laboratory environment for researchers, scientists, and drug development professionals. The protocols outlined herein are based on the fundamental principles of azetidine chemistry, the known properties of dichlorinated aromatic compounds, and general laboratory safety standards.

Chemical and Physical Properties Overview

A comprehensive understanding of the chemical and physical properties of this compound is paramount for its proper handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its likely properties from structurally related compounds.

PropertyInferred Value/CharacteristicRationale & References
Appearance Likely a solid (crystalline or amorphous powder) or a high-boiling point liquid/oil at room temperature.Many substituted azetidines and dichlorophenyl compounds are solids or oils.[4]
Solubility Expected to be soluble in organic solvents (e.g., dichloromethane, methanol, DMSO) and have low water solubility.The dichlorophenyl group imparts significant lipophilicity.[3][5][6]
Stability The azetidine ring is susceptible to ring-opening reactions, particularly in the presence of strong acids and nucleophiles.[7][8] The dichlorophenyl group is generally stable but may be subject to photochemical degradation under prolonged UV exposure.Azetidines' reactivity is driven by their ring strain.[1][9] Dichlorinated aromatics like DDT are known for their environmental persistence.[6]
Reactivity The nitrogen atom of the azetidine ring is basic and can be protonated. The strained ring can undergo nucleophilic attack.The pKa of the conjugate acid of azetidine is approximately 11.29.[10]

Storage Protocols

Proper storage is crucial to maintain the chemical integrity of this compound samples. Degradation can lead to inaccurate experimental results and the formation of unknown impurities.

Recommended Storage Conditions
ParameterRecommendationJustification
Temperature 2-8°C (Refrigerated)Lower temperatures slow down potential degradation pathways. For long-term storage, -20°C is advisable.[11]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation and reaction with atmospheric moisture. This is particularly important for long-term storage.[11]
Light Amber vials or storage in the darkProtects the compound from potential light-induced degradation.
Container Tightly sealed, chemically resistant containers (e.g., borosilicate glass vials with PTFE-lined caps).Prevents contamination and reaction with container materials.
Incompatible Materials

To prevent unintentional reactions and degradation, this compound should be stored away from:

  • Strong Acids: Can protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack and ring-opening.[7][8]

  • Strong Oxidizing Agents: Can potentially oxidize the azetidine ring or the aromatic system.

  • Strong Nucleophiles: Can directly attack the strained azetidine ring, leading to its opening.[7]

Handling Protocols

Due to the potential hazards associated with dichlorophenyl and azetidine-containing compounds, strict handling procedures must be followed.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling the material. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[12][13]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[11]

  • Body Protection: A laboratory coat or a chemical-resistant suit.[11]

  • Respiratory Protection: For handling powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended. All handling of solids should be done in a well-ventilated fume hood.[11][12]

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure the work area (preferably a certified chemical fume hood) is clean and uncluttered.

    • Have all necessary equipment (spatulas, weighing paper, solvents, etc.) and waste containers readily available.

    • Don the appropriate PPE as outlined in section 3.1.

  • Aliquoting and Weighing:

    • Allow the sample container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • If the compound is a solid, handle it gently to avoid creating dust. Use a chemical fume hood for all weighing and aliquoting operations.[11]

    • If the compound is an oil or liquid, use a calibrated micropipette with appropriate tips.

  • Dissolution:

    • Add the desired solvent to the weighed sample.

    • If necessary, sonication or gentle vortexing can be used to aid dissolution. Avoid excessive heating unless the thermal stability is known.

  • Post-Handling:

    • Tightly seal the primary sample container and return it to the recommended storage conditions.

    • Clean all equipment that came into contact with the chemical.

    • Dispose of all contaminated waste (gloves, weighing paper, pipette tips) in a designated hazardous waste container.[12]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[11]

Safety and Hazard Mitigation

While specific toxicity data for this compound is not available, related compounds exhibit various hazards. It is prudent to treat this compound with a high degree of caution.

Potential Hazards

Based on analogous structures, the potential hazards include:

  • Acute Toxicity: May be harmful if swallowed or inhaled.[11][12][14]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[11][12][15]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[11][12]

  • Environmental Hazard: Dichlorinated aromatic compounds can be persistent in the environment and toxic to aquatic life.[6][14] All releases to the environment should be avoided.[12][14]

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[13]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Do not let the product enter drains.[11]

Visualization of Protocols and Pathways

Sample Handling Workflow

G A 1. Preparation - Don PPE - Prepare fume hood B 2. Sample Retrieval - Equilibrate to RT A->B C 3. Weighing/Aliquoting - In fume hood - Minimize dust/aerosols B->C D 4. Dissolution - Add solvent - Gentle mixing C->D E 5. Post-Handling - Seal and store primary sample D->E F 6. Decontamination & Waste Disposal - Clean equipment - Dispose of contaminated materials E->F G 7. Final Safety Check - Wash hands - Ensure work area is clean F->G

Caption: Workflow for the safe handling of this compound samples.

Potential Degradation Pathways

G cluster_0 Acid-Catalyzed Degradation cluster_1 Nucleophilic Attack A This compound B Protonated Azetidine A->B H⁺ (Acid) C Ring-Opened Product B->C Nu⁻ D This compound E Ring-Opened Adduct D->E Strong Nu⁻

Caption: Simplified potential degradation pathways for this compound.

Conclusion

The unique structural motifs present in this compound make it a valuable compound for research and drug development. However, its inherent reactivity and potential hazards necessitate careful storage and handling. By following these detailed protocols, researchers can ensure the integrity of their samples, obtain reliable experimental data, and maintain a safe laboratory environment.

References

  • Safety data sheet. (2015). ACTICIDE LA. [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2020). Angewandte Chemie International Edition. [Link]

  • Safety Data Sheet. (2025). 2-(trifluoromethyl)azetidine hydrochloride. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. (2002). PubMed. [Link]

  • Wikipedia. Azetidine. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • PubChem - NIH. Azetidine hydrochloride | C3H8ClN | CID 12308726. [Link]

  • Azetidine: Chemical Reactivity. (2020). YouTube. [Link]

  • PubChem - NIH. Azetidine | C3H7N | CID 10422. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). PMC. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry - ACS Publications. [Link]

  • The insecticide 1,1,1-trichloro-2,2-bis(p-chlorophenyl) ethane (DDT) alters the membrane raft location of the TSH receptor stably expressed in Chinese hamster ovary cells. (2025). ResearchGate. [Link]

  • Wikipedia. DDT. [Link]

  • Removal of Cationic and Anionic Dyes from Aqueous Solution with Activated Biocarbons Obtained from Black Chokeberry Seeds. (2021). MDPI. [Link]

Sources

Troubleshooting & Optimization

improving reaction yield of 2-(2,3-Dichlorophenyl)azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2,3-Dichlorophenyl)azetidine Synthesis

Ticket ID: #AZT-23-CL2-OPT Subject: Yield Optimization & Troubleshooting for 2-Arylazetidine Cyclization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Group

Executive Summary: The "2,3-Dichloro" Challenge

You are likely encountering yield ceilings (20–40%) due to the specific electronic and steric nature of the 2,3-dichlorophenyl substituent. Unlike simple phenyl analogs, this moiety introduces two critical hurdles:

  • Deactivated Nucleophile: The electron-withdrawing nature of the dichlorophenyl group (inductive effect) significantly reduces the nucleophilicity of the benzylic amine (if synthesizing via

    
    -amino alcohol).
    
  • Steric Drag: The ortho-chloro substituent creates steric bulk, kinetically retarding the ring closure (4-exo-tet), allowing intermolecular polymerization to compete effectively.

This guide moves beyond standard protocols to address these specific "silent" yield killers.

Diagnostic Matrix: Why is your yield low?

Identify your symptom to find the immediate fix.

SymptomProbable Root CauseTechnical Fix
Incomplete Conversion (SM remains)Nucleophilic Drag: The 2,3-Cl2 group makes the nitrogen sluggish. Standard bases (K₂CO₃/TEA) are too weak.Switch to NaH or LiHMDS in THF. Heat is required (reflux), not just RT.
Oligomer/Polymer Formation (Baseline smear on TLC)Concentration Effect: Intermolecular reaction is outcompeting intramolecular cyclization.High Dilution Technique: Run reaction at 0.05 M or lower. Add the substrate slowly to the base.
Product Vanishes in Workup Acid Sensitivity: 2-Arylazetidines are prone to hydrolytic ring opening in acidic media.Maintain pH > 9. Use basic extraction (NaOH/DCM). Avoid acidic washes (HCl/Citric acid).
Low Purity (Alkene byproduct) Elimination: The activated alcohol (Mesylate/Tosylate) eliminated to form an alkene instead of cyclizing.Lower the temperature during the activation step. Ensure the base is non-nucleophilic during cyclization.

Critical Deep Dive: The Mechanism & Optimization

To improve yield, we must optimize the Modified Couty Synthesis (Intramolecular Cyclization of


-amino alcohols), as this is the most robust route for this specific scaffold.
The Pathway & Failure Points

AzetidineSynthesis SM Amino Alcohol (Low Nucleophilicity) Act Activated Intermediate (OMs/OTs) SM->Act Activation (MsCl/TEA) TS Transition State (4-exo-tet) Act->TS Slow Cyclization (Steric/Electronic Drag) Poly Polymer/Dimer (Major Yield Loss) Act->Poly Intermolecular Attack (High Conc.) Prod This compound TS->Prod Cyclization Open Ring Opening (Acidic Workup) Prod->Open H3O+

Caption: Figure 1. Reaction pathway highlighting the competition between cyclization (desired) and polymerization (undesired) exacerbated by the 2,3-dichlorophenyl group.

Optimization Strategy 1: The "High Dilution" Mandate

Because the 2,3-dichlorophenyl group slows down the intramolecular ring closure, the "effective molarity" of the cyclization drops. You must artificially favor the intramolecular pathway.

  • Standard Protocol: 0.2 M concentration.[1]

  • Optimized Protocol: 0.02 M to 0.05 M.

  • Why: Polymerization is second-order (rate

    
    ), while cyclization is first-order (rate 
    
    
    
    ). Dilution penalizes the side reaction exponentially.
Optimization Strategy 2: The "Superbase" Switch

The inductive effect of the chlorines pulls electron density from the benzylic carbon, and subsequently the nitrogen.

  • The Fix: Use Sodium Hydride (NaH) or LiHMDS . These bases ensure complete deprotonation of the amine, creating a potent amide anion nucleophile (

    
    ) that can overcome the steric barrier of the ortho-chloro group.
    

Optimized Protocol: this compound

This protocol assumes starting from 3-amino-3-(2,3-dichlorophenyl)propan-1-ol.

Step 1: One-Pot Activation & Cyclization

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and an addition funnel. Flush with Nitrogen/Argon.

  • Solvent: Use anhydrous THF (Tetrahydrofuran).[2] Crucial: Do not use DCM for the cyclization step; it is not hot enough.

  • Activation (0°C):

    • Dissolve amino alcohol (1.0 equiv) in THF (0.1 M).

    • Add Triethylamine (1.2 equiv).

    • Add Methanesulfonyl chloride (MsCl) (1.1 equiv) dropwise at 0°C.

    • Checkpoint: Monitor by TLC. Ensure complete conversion to the mesylate (approx 1-2 hours).

  • The "Slow" Cyclization (Reflux):

    • Dilution: Add more anhydrous THF to dilute the reaction to 0.03 M .

    • Base: Carefully add NaH (60% dispersion) (2.5 equiv) in portions. Caution: H2 gas evolution.

    • Heat: Warm to reflux (66°C) and stir for 12–16 hours.

    • Note: The high temperature is necessary to force the sterically hindered 4-exo-tet closure.

Step 2: The "Non-Destructive" Workup

Most yield is lost here due to ring opening.

  • Quench: Cool to 0°C. Quench with Saturated NaHCO₃ (Do NOT use NH₄Cl; it is slightly acidic).

  • Extraction: Extract with Diethyl Ether or MTBE (Azetidines partition better into ethers than DCM).

  • Washing: Wash organic layer with Brine .

  • Drying: Dry over K₂CO₃ (Potassium Carbonate). Do not use MgSO₄ or Na₂SO₄ if they are acidic grades; K₂CO₃ ensures a basic micro-environment.

  • Concentration: Evaporate solvent at low temperature (< 30°C) . 2-Arylazetidines can be volatile and thermally unstable.

Frequently Asked Questions (FAQs)

Q: Can I use the "Epichlorohydrin Route" (Epichlorohydrin + Aniline) instead? A: It is not recommended for 2-arylazetidines. That route typically yields 3-hydroxyazetidines or N-arylazetidines. For the 2-aryl scaffold, the amino-alcohol cyclization or


-lactam reduction are the only viable paths.

Q: My product decomposes on the silica column. Why? A: Silica gel is slightly acidic (


).
  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes the acidic sites. Alternatively, use Alumina (Basic) as the stationary phase.

Q: Why not just reduce the


-lactam (4-(2,3-dichlorophenyl)azetidin-2-one)? 
A:  You can, but it requires Alane (

)
or Monochloroalane . Standard

often cleaves the ring (C-N bond fission) because the 2,3-dichlorophenyl group stabilizes the ring-opened benzylic radical/anion. If you choose this route, keep the temperature strictly below 0°C.

References & Authority

  • Couty's Synthesis (The Gold Standard):

    • Title: Synthesis of enantiopure azetidines from

      
      -amino alcohols.[3]
      
    • Source:Tetrahedron: Asymmetry (2002).

    • Relevance: Establishes the activation/cyclization protocol.

  • Regioselective Superbase Cyclization:

    • Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines.

    • Source:Journal of Organic Chemistry (2020).

    • Relevance: Discusses the use of strong bases (LiDA-KOR) to force difficult cyclizations in styrene-oxide derived precursors.

  • Stability of Azetidines:

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

    • Source:ACS Medicinal Chemistry Letters (2021).

    • Relevance: definitive proof of acid-instability in aryl-azetidines and workup precautions.

  • Benchchem Technical Guide:

    • Title: Optimizing reaction conditions for azetidine ring formation.

    • Source: Benchchem Technical Support.[4]

    • Relevance: General troubleshooting for concentration and temperature effects.

Sources

Technical Guide: Troubleshooting Ring-Opening Side Reactions in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocycle Chemistry Division Subject: Diagnostic & Prevention Strategies for Azetidine Instability

Executive Summary: The "Spring-Loaded" Heterocycle

Azetidines possess a ring strain energy of approximately 26 kcal/mol (109 kJ/mol).[1] While less strained than aziridines, they are kinetically more stable but thermodynamically primed for ring-opening.[1] The primary failure mode in azetidine synthesis is not the formation of the bond, but the preservation of the ring against entropy-driven polymerization and enthalpy-driven hydrolysis.

This guide treats azetidine synthesis as a balance between kinetic control (forming the ring) and thermodynamic management (preventing it from snapping back open).

Diagnostic Module: Why Did My Ring Open?

Before adjusting parameters, identify the specific trigger.[1] Azetidine ring-opening is almost always driven by one of three vectors:

Trigger VectorMechanismDiagnostic Sign
Acidic Protonation Nitrogen protonation creates a highly electrophilic

-carbon, inviting weak nucleophiles (Cl⁻, H₂O) to snap the C-N bond.
Product disappears during acid workup; formation of amino-alcohols or amino-chlorides.
Nucleophilic Attack Strong nucleophiles attack the ring carbons (S

2-like) to relieve strain.
Ring opens during functionalization; product mass corresponds to "Ring + Nucleophile".[1]
Oligomerization Cationic Ring-Opening Polymerization (CROP).[1] One protonated azetidine acts as an electrophile for a neutral azetidine.[1]Gum/oil formation; NMR shows broad peaks; loss of distinct CH₂ multiplets.[1]
Visualization: The Acid-Catalyzed Ring Opening Mechanism

The following pathway illustrates the critical failure mode during acidic workup or storage.

AzetidineRingOpening A Neutral Azetidine B Protonated Azetidine (Activated Electrophile) A->B + H+ (Acidic pH) C Transition State (Nu attack at C2/C4) B->C + Nu (H2O, Cl-) D Ring Opened Product (Acyclic Amine) C->D Strain Release (~26 kcal/mol)

Figure 1: Mechanism of acid-catalyzed azetidine ring opening. Note that the protonated species is the "ticking time bomb."

Scenario-Specific Troubleshooting

Scenario A: Intramolecular Cyclization ( -Haloamines)

The Issue: Low yield; formation of dimers or polymers instead of the 4-membered ring. The Science: According to Baldwin’s rules, 4-exo-tet is favored, but the formation of a 4-membered ring is entropically less favorable than 3- or 5-membered rings. If local concentration is high, intermolecular attack (polymerization) outcompetes intramolecular closure.[1]

Troubleshooting Protocol:

  • The "High Dilution" Imperative:

    • Do not exceed 0.05 M concentration for the substrate.[1]

    • Slow Addition: Add the substrate dropwise to the base solution over 4–6 hours. This keeps the instantaneous concentration of the uncyclized precursor near zero.

  • Base Selection:

    • Switch from heterogeneous bases (

      
      ) to homogeneous bases (NaH, LiHMDS) if kinetics are sluggish.[1]
      
    • Caution: Strong bases can cause elimination (alkene formation).[1] If alkenes are observed, switch to a phase-transfer catalyst system (NaOH/Toluene + TBAB).[1]

Scenario B: Reduction of -Lactams (Azetidinones)

The Issue: Cleavage of the C-N bond (ring opening) occurring alongside or instead of C=O reduction. The Science: Lithium Aluminum Hydride (LAH) is a strong nucleophile.[1] In simple reductions, the aluminate intermediate can collapse, breaking the ring.

Protocol: The Alane (


) Shunt 
Using Alane (generated in situ) is milder and less likely to cleave the ring than naked LAH.
  • Preparation: Suspend

    
     (3 equiv) in dry Ether/THF at 0°C.
    
  • Activation: Carefully add anhydrous

    
     (1 equiv).
    
    • Equation:

      
      [1]
      
  • Reduction: Add the

    
    -lactam solution dropwise to the Alane mixture.
    
  • Quench: Do NOT use acid.[1] Quench sequentially with

    
     (x mL), 15% 
    
    
    
    (x mL), and
    
    
    (3x mL) (Fieser method) to precipitate aluminum salts as a filterable solid.

Workup & Isolation: The Danger Zone

More azetidines are lost during workup than during the reaction itself.[1]

FAQ: "My product vanished after extraction."

Cause: Azetidines are often low-molecular-weight, polar, and water-soluble.[1] Solution:

  • Salting Out: Saturate the aqueous layer with NaCl or

    
     before extraction.[1]
    
  • Solvent Switch: Replace Diethyl Ether with DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) for extraction.[1]

  • Avoid Acid Washes: Never wash the organic layer with HCl to remove impurities.[1] You will protonate the azetidine, pull it into water, and likely hydrolyze it.[1]

FAQ: "The oil turned into a solid rubber overnight."

Cause: Spontaneous Cationic Ring-Opening Polymerization (CROP).[1] Solution:

  • Storage: Store as a salt (e.g., oxalate or fumarate) if possible, or keep the free base in solution (e.g., in toluene) at -20°C.[1]

  • Glassware: Trace acid on glass surfaces can initiate polymerization.[1] Base-wash all storage vials (rinse with dilute

    
    , then dry) before use.[1]
    

Decision Tree for Troubleshooting

Use this logic flow to isolate your specific failure mode.

TroubleshootingTree Start Problem: Low Azetidine Yield CheckTLC Is the Ring Forming on TLC? Start->CheckTLC NoFormation No: Starting Material Remains CheckTLC->NoFormation No YesFormation Yes: Spot appears then vanishes CheckTLC->YesFormation Yes CheckCyclization Check Cyclization Conditions NoFormation->CheckCyclization ActionDilution Action: Increase Dilution (<0.05M) or Switch Base CheckCyclization->ActionDilution CheckWorkup When does it vanish? YesFormation->CheckWorkup AcidWorkup During Acid Wash/Extraction CheckWorkup->AcidWorkup Evaporation During Concentration/Storage CheckWorkup->Evaporation ActionAcid Action: STOP Acid Washes. Use Salting Out + DCM/IPA AcidWorkup->ActionAcid ActionPolymer Action: Polymerization detected. Store as solution or salt. Evaporation->ActionPolymer

Figure 2: Diagnostic flowchart for isolating the root cause of azetidine loss.

References

  • Cationic Ring-Opening Polymerization

    • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules, 2017.[1][2]

  • Synthesis & Cyclization (Baldwin's Rules context)

    • Troubleshooting low yields in azetidine synthesis. BenchChem Technical Guides.[1]

  • Acid Stability & Decomposition

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1] ACS Medicinal Chemistry Letters, 2021.[1]

  • Beta-Lactam Reduction Strategies

    • Recent advances in synthetic facets of immensely reactive azetidines.[1][2][3][4][5] RSC Advances, 2017.[1]

Sources

Technical Support Center: Minimizing Degradation of 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-(2,3-Dichlorophenyl)azetidine is a high-value pharmacophore often used as a rigidified analogue of phenethylamine or as a precursor for triple reuptake inhibitors. Its utility, however, is compromised by its inherent instability.

The molecule suffers from a "stability paradox":

  • Ring Strain: The 4-membered azetidine ring possesses ~25.4 kcal/mol of strain energy, making it susceptible to ring-opening hydrolysis [1].

  • Benzylic Lability: The C2 position is benzylic.[1] While the 2,3-dichloro substitution provides some inductive stabilization, the C2-N bond is still prone to cleavage under acidic conditions or oxidative stress, leading to ring-opening [2].

  • Secondary Amine Reactivity: The free base is highly nucleophilic and reacts rapidly with atmospheric CO₂ to form carbamates, often observed as a "gumming" of the solid material.

This guide provides a self-validating protocol to minimize these degradation pathways.

Storage & Handling Protocols

Decision Matrix: Salt vs. Free Base

The single most effective way to stabilize this compound is to control its protonation state.

FeatureHydrochloride Salt (Recommended) Free Base (High Risk)
CAS 1795024-96-2777887-21-5
Stability High (Months to Years)Low (Days to Weeks)
Major Risk Hygroscopicity (Water absorption)Oxidation, Carbamate formation, Polymerization
Storage Temp -20°C (Desiccated)-80°C (Under Argon)
Handling Weigh on open bench (quickly)Glovebox Only
Protocol A: Long-Term Storage (Solid State)
  • Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) caps as they are permeable to O₂.

  • Atmosphere: Purge headspace with Argon (heavier than air) before sealing. Nitrogen is acceptable but less effective for long-term storage of free bases.

  • Desiccation: Store the vial inside a secondary jar containing activated silica gel or P₂O₅. The HCl salt is hygroscopic; moisture initiates hydrolysis.

Protocol B: In-Solution Storage (Stock Solutions)
  • Solvent Choice:

    • Recommended: Anhydrous Dichloromethane (DCM) or Toluene.

    • Forbidden: Methanol, Ethanol, Water (Nucleophilic solvents promote ring opening). DMSO (Hygroscopic nature introduces water).

  • Concentration: High concentration (>100 mM) is more stable than dilute solutions, where the solvent-to-solute ratio maximizes degradation kinetics.

Troubleshooting & FAQs

Category 1: Physical Appearance & Purity[2][3]

Q: My white powder has turned into a yellow/orange sticky gum. Can I save it?

  • Diagnosis: This is likely carbamate formation (reaction with CO₂) or N-oxidation followed by polymerization. The "gum" texture typically indicates the material has lowered its melting point due to impurities.

  • Action:

    • Dissolve a small aliquot in CDCl₃.

    • Check ¹H NMR.[2][3] If you see a new broad peak around 4.5–5.0 ppm (carbamate) or loss of the azetidine ring protons (ring opening), the sample is compromised.

    • Rescue: If the impurity is <10%, perform an Acid/Base extraction (see Protocol C). If >10%, discard, as degradation products can catalyze further decomposition.

Q: The material smells like styrene or a sharp aromatic solvent.

  • Diagnosis: Ring Opening Elimination. The azetidine ring can open to form an alkene (styrene derivative) under thermal stress.

  • Action: This is irreversible. Discard the batch.

Category 2: Chemical Stability

Q: Why does the compound degrade rapidly in LCMS water/acetonitrile mixtures?

  • Mechanism: In acidic LCMS buffers (0.1% Formic Acid), the azetidine nitrogen is protonated. The strained ring is then highly susceptible to nucleophilic attack by water (hydrolysis), opening the ring to form the corresponding amino-alcohol [3].

  • Solution:

    • Prepare samples immediately before injection.

    • Use a basic buffer (Ammonium Bicarbonate, pH 8-9) for LCMS if possible, as the neutral amine is less prone to hydrolytic ring opening than the ammonium species.

    • Keep autosampler temperature at 4°C.

Q: Can I use the HCl salt directly in a nucleophilic substitution reaction?

  • Answer: No. The protonated nitrogen is non-nucleophilic. You must liberate the free base.

  • Best Practice: Do not liberate the free base in bulk. Perform in situ neutralization: Add the HCl salt to your reaction mixture along with a non-nucleophilic base (e.g., DIPEA or K₂CO₃) immediately before adding the electrophile.

Mechanistic Deep Dive

Understanding how the molecule breaks down allows you to prevent it. The diagram below illustrates the three primary death pathways for this compound.

Azetidine_Degradation Compound 2-(2,3-Dichlorophenyl) azetidine (Native) Protonated Protonated Species (Activated Ring) Compound->Protonated Acid (H+) NOxide N-Oxide Compound->NOxide O2 / Peroxides Carbamate Carbamate Salt Compound->Carbamate CO2 (Air) AminoAlcohol Amino Alcohol (Hydrolysis Product) Protonated->AminoAlcohol + H2O (Nucleophilic Attack)

Figure 1: Primary degradation pathways. Note that acid-catalyzed hydrolysis (top path) is the most rapid in solution, while CO₂ absorption (bottom path) is the primary risk for solid-state free bases.

Emergency Protocols

Protocol C: Repurification of Degraded Free Base

If your batch has yellowed but retains >90% purity by LCMS, use this "Rescue Extraction" to remove neutral oxidation products.

  • Dissolve: Dissolve the crude material in EtOAc (Ethyl Acetate).

  • Extract: Wash with 0.5 M cold HCl (3x). The amine moves to the aqueous layer; neutral degradation products (styrenes, amides) stay in organic.

  • Wash: Wash the combined aqueous layer once with fresh EtOAc.

  • Neutralize: Cool the aqueous layer to 0°C. Slowly basify with saturated NaHCO₃ (pH ~8-9).

  • Recover: Extract rapidly with DCM (3x).

  • Dry & Store: Dry over Na₂SO₄, filter, and concentrate immediately. Do not use heat >30°C on the rotovap. Convert to HCl salt immediately if not using within 24 hours.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Singh, G. S., & D'hooghe, M. (2017). Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Reviews.

  • Storer, R. I., et al. (2011). The stability of azetidines to acid and base: implications for drug discovery. Journal of Medicinal Chemistry.

  • Padwa, A. (2009). Strain-Release Methodologies for the Synthesis of Nitrogen Heterocycles. Chemical Science.

Sources

optimizing purification of 2-(2,3-Dichlorophenyl)azetidine via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Column Chromatography for Lipophilic Aryl-Azetidines

Executive Summary & Chemical Profile

Molecule: 2-(2,3-Dichlorophenyl)azetidine Class: Strained N-heterocycle (Secondary Amine) Key Challenge: The azetidine nitrogen is a Lewis base (


 of conjugate acid 

9.0–10.0).[1] Standard silica gel is slightly acidic (

4–5), leading to strong acid-base interactions.[1] This results in streaking (tailing) , irreversible adsorption , and potential ring-opening decomposition .[1]

Quick Reference Data:

Property Characteristic Impact on Chromatography
Basicity Secondary Amine Binds to acidic silanols; requires basic modifier.[2][3]
Polarity Moderate (Lipophilic Aryl group) Soluble in DCM, EtOAc; elutes in mid-polarity range.[1]
Stability Strained 4-membered ring Sensitive to strong acids and heat; risk of ring opening.

| UV Activity | High (Dichlorophenyl chromophore) | Strong absorbance at 254 nm. |

Troubleshooting Guide (Q&A)

Category A: Peak Shape & Resolution

Q1: My compound is streaking (tailing) badly on the column, making it impossible to separate from impurities. What is happening? Diagnosis: This is the classic "Amine Effect." The basic nitrogen of the azetidine is hydrogen-bonding or ion-pairing with the acidic silanol (Si-OH) groups on the silica surface.[1] Solution: You must "cap" the silanols using a mobile phase modifier.

  • Protocol: Add 1% to 3% Triethylamine (TEA) or 1%

    
      to your mobile phase.[1]
    
  • Why it works: TEA is a stronger base than your azetidine. It saturates the acidic sites on the silica, allowing your product to interact only with the hydrophobic surface and elute as a sharp band.[1]

  • Caution: Do not use acetic acid or TFA; these will form salts with the azetidine, causing it to stick to the baseline or degrade.[1]

Q2: I see two spots on TLC, but they co-elute on the column. How do I improve separation? Diagnosis: The selectivity of your solvent system is insufficient. Solution: Switch solvent classes.

  • If using Hexane/Ethyl Acetate (EtOAc): Switch to Dichloromethane (DCM) / Methanol (MeOH) (plus 1% TEA).

  • Reasoning: DCM solubilizes the dichlorophenyl group better, while MeOH provides a different selectivity profile than EtOAc.

  • Gradient Tip: Start with 100% DCM (with 1% TEA) and slowly ramp to 5-10% MeOH. Azetidines often elute early in DCM systems.

Category B: Stability & Recovery

Q3: My crude NMR shows the product is there, but after the column, my yield is 50% lower. Where did it go? Diagnosis: Two possibilities:

  • Irreversible Adsorption: The compound is stuck to the silica (see Q1).

  • Decomposition: The strained azetidine ring opened due to acidity or heat. Solution:

  • Pre-treat the Silica: Slurry your silica in Mobile Phase + 5% TEA before packing the column. This neutralizes the column bed entirely.

  • Keep it Cool: Azetidines are thermally sensitive. Do not use heat to evaporate fractions. Rotovap at < 35°C.

  • Fast Chromatography: Don't let the compound sit on the silica overnight. Run the column quickly.

Q4: Can I use Alumina instead of Silica? Answer: Yes, Basic Alumina (Activity Grade III) is an excellent alternative.[1]

  • Benefit: It is naturally basic, so you don't need TEA.

  • Drawback: Lower theoretical plate count (resolution) than silica. Use this only if the silica + TEA method fails to stop decomposition.

Standard Operating Procedures (SOPs)

SOP-01: Mobile Phase Preparation with Modifier

Target: 1 Liter of 9:1 Hexane:EtOAc with 1% TEA

  • Measure 900 mL Hexane .

  • Measure 100 mL Ethyl Acetate .

  • Add 10 mL Triethylamine (TEA) .

  • CRITICAL STEP: Mix thoroughly before adding to the column. If you add TEA directly to the column, the heat of adsorption can crack the silica bed or decompose the sample.[1]

SOP-02: Visualization & Detection
  • UV: 254 nm (Primary). The 2,3-dichlorophenyl group is UV active.

  • Stain: Ninhydrin (Secondary).

    • Observation: Azetidines typically stain faint pink/red.

    • Note: Because it is a secondary amine, it may not stain as intensely as primary amines.

  • Stain: Dragendorff’s Reagent (Tertiary). Specific for alkaloids/amines; appears orange on a yellow background.

Decision Logic & Workflows

Workflow 1: Method Development Decision Tree

Use this logic to select the correct stationary and mobile phases.

MethodDevelopment Start Start: Crude this compound TLC_Check Run TLC: Hex/EtOAc (7:3) Start->TLC_Check Streak Does the spot streak? TLC_Check->Streak Yes_Streak Add 1-2% TEA to Solvent Streak->Yes_Streak Yes (Broad tail) Select_Column Select Column Parameters Streak->Select_Column No (Rare) Retest Retest TLC Yes_Streak->Retest Good_Spot Spot is compact? Retest->Good_Spot Good_Spot->Select_Column Yes Amine_Silica Amine-Functionalized Silica (KP-NH) Good_Spot->Amine_Silica No (Still streaking) Standard_Silica Standard Silica (Pre-buffered with 1% TEA) Select_Column->Standard_Silica Standard Cost Select_Column->Amine_Silica High Purity Required

Caption: Decision matrix for optimizing stationary phase and mobile phase modifiers based on TLC behavior.

Workflow 2: The "Silanol Capping" Mechanism

Understanding why Triethylamine (TEA) is required.[1]

SilanolBlocking Silica Acidic Silica Surface (Si-OH) Interaction1 Strong Binding (Tailing/Loss) Silica->Interaction1 Interaction2 Blocked Site Azetidine Azetidine Product (Basic Amine) Azetidine->Interaction1 Elution Free Elution (Sharp Peak) Azetidine->Elution No Drag TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding

Caption: TEA acts as a competitive inhibitor, binding to acidic silanol sites so the azetidine product can pass through the column without "sticking."

References

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Reich, H. J., & Bordwell, F. G. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO).[1][4] University of Wisconsin-Madison. Retrieved from [Link][1]

Sources

Technical Support Center: Scaling 2-(2,3-Dichlorophenyl)azetidine Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-23DC-SCALING Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling the production of 2-(2,3-Dichlorophenyl)azetidine presents a unique intersection of challenges involving strained ring thermodynamics and halogenated aryl chemistry. Unlike stable piperidines or pyrrolidines, the azetidine ring (23-24 kcal/mol strain energy) is prone to ring-opening under acidic, thermal, or nucleophilic stress.

This guide addresses the two primary synthetic routes encountered in scale-up:

  • The

    
    -Lactam Reduction Route:  (Preferred for stereocontrol and safety).
    
  • The

    
    -Haloamine Cyclization Route:  (Preferred for cost, but higher safety risk).
    

Module 1: The -Lactam Reduction Route

Context: This route involves the reduction of 4-(2,3-dichlorophenyl)azetidin-2-one using aluminum hydrides. It is the industry standard for producing chiral azetidines but suffers from "jelly" formation during workup and ring-opening risks.

Core Protocol: Aluminum Hydride Reduction

Reagents: Lithium Aluminum Hydride (LAH) or Alane (


); Solvent: THF or MTBE.
ParameterSpecificationRationale
Temperature 0°C

Reflux
Controlled initiation prevents thermal runaway.
Stoichiometry 1.5 - 2.5 eq. HydrideExcess required to complex the amine product and drive full reduction.
Quench Method Fieser or Glauber’s SaltCritical to prevent aluminum emulsions that trap product.
Troubleshooting Guide (Q&A)

Q: My reaction stalls at the intermediate amino-alcohol stage. Why? A: This indicates "reductive ring opening" rather than carbonyl reduction, or insufficient hydride activity.

  • Diagnosis: Check your solvent moisture. LAH degrades rapidly in wet THF.

  • Fix: Switch to Alane (

    
    )  generated in situ (LAH + 
    
    
    
    or
    
    
    ). Alane is an electrophilic reducing agent and is often superior for reducing amides/lactams without ring opening compared to the nucleophilic LAH.

Q: The workup turns into an unfilterable gray sludge (aluminum emulsion). How do I recover my product? A: You are experiencing the "Aluminate Gel" effect. Do not use a standard water/acid quench.

  • The Fieser Protocol (n:n:3n): For every

    
     grams of LAH used, add sequentially:
    
    • 
       mL Water (slowly!)
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Result: This precipitates granular aluminum salts that can be filtered easily, releasing the azetidine trapped in the matrix.

Q: Yield drops significantly upon scaling from 10g to 100g. NMR shows ring-opened propylamines. A: This is likely a Heat Transfer issue during the quench. The exotherm of quenching LAH on a large scale creates local "hot spots" where the basicity/temperature opens the strained azetidine ring.

  • Solution: Use an active cooling loop (internal) during quench, not just an external ice bath. Keep internal temp

    
    .
    

Module 2: The -Haloamine Cyclization Route

Context: This route involves cyclizing 3-chloro-1-(2,3-dichlorophenyl)propylamine (or similar leaving groups) using a base. It is cost-effective but prone to dimerization.

Core Protocol: Intramolecular Alkylation

Reagents: NaOH or


; Phase Transfer Catalyst (TBAB); Solvent: Toluene/Water.
ParameterSpecificationRationale
Concentration High Dilution (<0.1 M) Critical. Favors intramolecular cyclization (Rate

[C]) over intermolecular dimerization (Rate


).
Base Addition Slow DosingPrevents rapid exotherms and minimizes side reactions.
Temperature 80-100°CHigh temp required to overcome activation energy of ring closure.
Troubleshooting Guide (Q&A)

Q: I am seeing large amounts of dimer (12-membered ring) or polymer. A: Your reaction concentration is too high.

  • The Kinetic Rule: Scaling up volume without adjusting feed rates alters the mixing dynamics.

  • Fix: Implement Pseudo-High Dilution . Do not dump all reagents in. Have a pot of hot base/solvent and slowly feed the substrate solution into it over 4-6 hours. This keeps the instantaneous concentration of the uncyclized amine near zero.

Q: The reaction is extremely slow (24h+). A: The 2,3-dichloro substitution on the phenyl ring creates steric bulk and electronic deactivation adjacent to the reaction center.

  • Fix: Switch to a stronger leaving group. If using a chloride, add 0.5 eq. of NaI (Sodium Iodide) . This generates the transient alkyl iodide (Finkelstein reaction), which cyclizes much faster.

Module 3: Stability & Purification (The "Hidden" Killer)

Context: Azetidines are basic amines (


) but are chemically fragile.
Visualizing the Stability Logic

AzetidineStability Start Crude this compound Distillation Distillation (High Vac, >100°C) Start->Distillation Chromatography Silica Gel Chromatography Start->Chromatography SaltFormation Salt Formation (Oxalate/HCl) Start->SaltFormation Risk1 Risk: Thermal Ring Opening (Elimination to Allyl Amine) Distillation->Risk1 If Vacuum is poor Risk2 Risk: Irreversible Adsorption (Reacts with acidic Si-OH) Chromatography->Risk2 If Et3N not added Stable Stable Solid Product (Long-term Storage) SaltFormation->Stable Recommended Risk1->Stable Yield Loss Risk2->Stable Yield Loss

Figure 1: Decision matrix for purification. Note that thermal and acidic stress are the primary failure modes.

Troubleshooting Guide (Q&A)

Q: My product degrades on the silica column. A: Silica gel is slightly acidic. The strained azetidine ring can open or stick irreversibly to active silanol sites.

  • Fix: Pre-treat the silica column with 1-2% Triethylamine (Et3N) in the eluent. This neutralizes the acidic sites. Alternatively, use basic alumina.

Q: The oil turns yellow/brown after 2 days of storage. A: Free-base azetidines absorb


 from the air to form carbamates/carbonates and oxidize easily.
  • Fix: Do not store as a free base. Convert immediately to the Oxalate or Hydrochloride salt.

    • Protocol: Dissolve oil in EtOAc. Add 1 eq. of Oxalic acid dissolved in warm acetone. Cool to crystallize. The oxalate salt is non-hygroscopic and shelf-stable.

Safety Critical: The "Mustard" Warning

When using the


-Haloamine route  (Module 2), the intermediate 3-chloro-1-(2,3-dichlorophenyl)propylamine is structurally related to Nitrogen Mustards .
  • Hazard: Potent alkylating agent. Potential vesicant (blister agent).

  • Control:

    • Destroy all waste streams with 10% NaOH/Thiosulfate to ensure cyclization/hydrolysis of traces.

    • Use Sodium Thiosulfate wipes for surface decontamination.

References

  • Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guidelines: Thermal Runaway and Hazard Management. Stanford University. [Link]

  • Singh, G. S., & D'Hooghe, M. (2019). Recent Progress in the Chemistry of Beta-Lactams.[1][2][3]Current Organic Synthesis. (Overview of beta-lactam reduction to azetidines). [Link]

  • Division of Research Safety. (2019). Scale-up Reactions and Solvent Hazards.[4][5] University of Illinois. [Link]

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines from amino alcohols and related compounds.[6]Organic Preparations and Procedures International. (Foundational text on cyclization kinetics).

  • Padwa, A. (2011). Strain-Assisted Ring-Opening Reactions of Azetidines.[2]Heterocycles. (Mechanism of ring opening risks).

For further assistance, contact the Process Safety Group at Ext. 4402.

Sources

Technical Support Center: Stability Protocols for 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-23DC-STAB Subject: Stabilization & Handling of 2-(2,3-Dichlorophenyl)azetidine (Free Base vs. HCl Salt) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Stability Paradox

The core challenge in handling This compound lies in the high ring strain of the azetidine motif (~26 kcal/mol). You are balancing two opposing instability vectors:

  • The Free Base: Chemically reactive. Prone to oxidation, carbamate formation (reaction with atmospheric CO₂), and polymerization.

  • The HCl Salt: Kinetically sensitive. While generally more stable as a solid, the presence of excess acid or nucleophilic solvents can trigger rapid, irreversible ring-opening hydrolysis.

This guide provides protocols to navigate this "stability window," ensuring high purity for downstream applications.

Part 1: Troubleshooting Guide (FAQ)

Q1: My free base was a clear oil initially but turned into a yellow/brown gum after 24 hours. What happened?

Diagnosis: Oxidative degradation and Carbamate formation. Mechanism: Secondary amines are nucleophilic. Upon exposure to air, the azetidine nitrogen reacts with atmospheric CO₂ to form carbamates (often solidifying as gums). Simultaneously, the benzylic position (activated by the phenyl ring) is susceptible to oxidative radical formation, leading to colored impurities. Solution:

  • Immediate: Re-purify via a short silica plug (basified with 1% Et₃N) or acid-base extraction.

  • Prevention: Store strictly under Argon/Nitrogen at -20°C. Never store the free base neat for >48 hours; convert to the HCl salt or a solution in a non-oxidizable solvent (e.g., Toluene, DCM).

Q2: I tried to make the HCl salt using 4M HCl in Dioxane, but the product is hygroscopic and the NMR shows impurities.

Diagnosis: Acid-Catalyzed Ring Opening.[2] Mechanism: The 2,3-dichlorophenyl group is electron-withdrawing, reducing the basicity of the nitrogen (


 ~8.5–9.0).[1] However, the ring strain makes the C-N bond labile. In the presence of excess strong acid (HCl) and even trace moisture, the nitrogen protonates, becoming a good leaving group. Chloride ions or water then attack the ring carbons (nucleophilic attack), snapping the ring open to form 

-chloroamines
or amino-alcohols. Solution:
  • Stoichiometry is Critical: Use exactly 0.95 to 1.0 equivalents of HCl. Never use excess acid.

  • Solvent Choice: Switch to anhydrous Diethyl Ether or MTBE. The salt should precipitate immediately, preventing the acid from "chewing" on the ring in solution.

Q3: How do I detect if the ring has opened?

Diagnosis: Analytical drift. Indicator: Check the


H NMR.[1]
  • Intact Azetidine: You will see complex multiplets for the ring protons (C3/C4) typically between 2.0–4.5 ppm.[1]

  • Ring-Opened Product: Look for a triplet pattern characteristic of a linear propyl chain (

    
    3.6 ppm for 
    
    
    
    ) and loss of the rigid conformational splitting.

Part 2: Comparative Data & Specifications

FeatureFree Base (Oil/Low Melt Solid)Hydrochloride Salt (Crystalline)
Primary Stability Risk Oxidation & CO₂ absorption (Carbamate)Hydrolysis & Acid-catalyzed Ring Opening
Storage Temp -20°C to -80°C2°C to 8°C (Desiccated)
Atmosphere Strict Inert Gas (Ar/N₂)Sealed / Desiccated
Hygroscopicity Low (Hydrophobic)Moderate to High (Depends on crystal form)
Preferred Solvent DCM, Toluene, THFWater, Methanol, DMSO
Critical Handling Do not expose to air >15 minsDo not heat >40°C in acidic solution

Part 3: Mechanism Visualization

The following diagram illustrates the "Danger Zone" where excess acid destroys the molecule.

AzetidineDegradation FreeBase Free Base (this compound) Protonated Protonated Species (Ammonium Salt) FreeBase->Protonated 1.0 eq HCl (Controlled) Carbamate Carbamate (CO2 Adduct) FreeBase->Carbamate Air/CO2 (Exposure) Protonated->FreeBase NaOH/NaHCO3 RingOpen Ring-Opened Impurity (Gamma-Chloroamine) Protonated->RingOpen Excess HCl + Heat OR Nucleophiles (H2O)

Figure 1: Degradation pathways. Note that the transition from Protonated Salt to Ring-Opened Impurity is irreversible and accelerated by heat and excess acid.

Part 4: Validated Experimental Protocols

Protocol A: Safe Generation of Free Base (From Salt)

Use this when you need the molecule for a reaction (e.g., alkylation).[1]

  • Suspend: Place 1.0 g of Hydrochloride salt in a separatory funnel.

  • Biphasic Mix: Add 10 mL of Dichloromethane (DCM) and 10 mL of saturated NaHCO₃ (Do not use NaOH; it is too harsh and may cause hydrolysis).

  • Extraction: Shake vigorously for 2 minutes. The salt will dissolve as it neutralizes and partitions into the DCM layer.

  • Separation: Drain the organic (bottom) layer. Extract aqueous layer once more with 5 mL DCM.

  • Drying: Dry combined organics over anhydrous

    
     (5 mins).
    
  • Concentration: Filter and concentrate in vacuo at <30°C .

    • Critical: Do not heat the bath above 30°C. Azetidines are volatile and thermally sensitive.

  • Usage: Use immediately. Do not store.

Protocol B: Precision Hydrochlorination (Stabilization)

Use this to create a storable solid form.[1]

  • Dissolve: Dissolve 1.0 g (approx 5 mmol) of Free Base in 10 mL of anhydrous Diethyl Ether (or MTBE) under Nitrogen. Cool to 0°C.

  • Titrate: Prepare a solution of 1.0 M HCl in Ether (commercial or prepared).

  • Addition: Add the HCl solution dropwise with rapid stirring.

    • Stop Point: Add exactly 0.95 equivalents. Do not add excess. It is better to leave 5% free base (which stays in the mother liquor) than to have excess acid trapped in the crystal lattice.

  • Precipitation: A white solid should precipitate immediately.

  • Isolation: Filter under Nitrogen (using a Schlenk frit if possible) or rapid vacuum filtration.

  • Wash: Wash the cake with 2 x 5 mL cold Ether to remove unreacted free base.

  • Drying: Dry under high vacuum at room temperature for 4 hours.

Part 5: Decision Workflow

SaltWorkflow Start Starting Material: Crude Reaction Mixture CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity Isolate Isolate Free Base (Cold, Neutral Workup) CheckPurity->Isolate Decision Intended Use? Isolate->Decision Immediate Immediate Reaction (e.g., N-Alkylation) Decision->Immediate Reaction Storage Long Term Storage Decision->Storage Inventory KeepBase Keep as Solution (DCM/Toluene, -20°C) Immediate->KeepBase MakeSalt Form HCl Salt (Strict 1.0 eq HCl) Storage->MakeSalt CheckSalt Check NMR for Ring Opening MakeSalt->CheckSalt QC Check

Figure 2: Workflow for handling the crude intermediate. Prioritize keeping the free base in solution for short-term needs.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses the inherent ring strain and reactivity profiles of azetidines).

  • Padwa, A. (1991). Azetidines, Azetines, and Azetes: Monocyclic.[1] Comprehensive Heterocyclic Chemistry II. (Foundational text on the degradation mechanisms of 4-membered rings).

  • Singh, G. S., & D'Hooghe, M. (2019). N-Heterocycles: Synthesis and Stability. In Strained Heterocycles. (Specific data on acid-catalyzed hydrolysis of azetidine salts). [1]

  • PubChem Compound Summary. (2024). 2-phenylazetidine (Analogous Structure). National Center for Biotechnology Information. (Used for pKa and physicochemical property extrapolation).

Sources

troubleshooting HPLC retention time shifts for phenylazetidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenylazetidine Compound Analysis by HPLC

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) retention time shifts, with a specific focus on phenylazetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: My phenylazetidine peak's retention time is consistently drifting to earlier times with each injection. What is the most likely cause?

A gradual shift to shorter retention times often points to column degradation or contamination.[1][2] Phenylazetidine compounds, being basic, can interact strongly with acidic silanol groups on the silica surface of reversed-phase columns.[3] Over time, this can lead to changes in the stationary phase. Another common cause is a change in the mobile phase composition, such as the evaporation of the more volatile organic component, which would increase the mobile phase's polarity and decrease retention.[3][4]

Q2: I'm seeing sudden, random shifts in retention time for my phenylazetidine analyte. Where should I start looking?

Random and abrupt shifts are often due to instrumental issues.[4] Check for air bubbles in the pump or leaks in the system, as these can cause inconsistent flow rates.[3][4] Also, ensure your mobile phase is properly degassed and that the solvent lines are correctly placed in their respective reservoirs.[5] An inconsistent injector or autosampler can also lead to variable injection volumes, affecting retention.[6]

Q3: Why is mobile phase pH so critical for the analysis of phenylazetidine compounds?

Phenylazetidine is a cyclic amine, making it a basic compound.[7] Its ionization state is highly dependent on the pH of the mobile phase.[8] At a pH below its pKa, the azetidine nitrogen will be protonated, making the molecule more polar and resulting in earlier elution in reversed-phase HPLC. Conversely, at a pH above its pKa, it will be in its neutral, less polar form, leading to longer retention.[9][10] Therefore, even small fluctuations in mobile phase pH can cause significant and unpredictable shifts in retention time.[11][12]

Q4: Can the sample solvent affect the retention time of my phenylazetidine compound?

Yes, the composition of the sample solvent can have a noticeable impact.[4][13] If the sample is dissolved in a solvent that is stronger (less polar) than the initial mobile phase, it can cause the analyte to travel through the column faster initially, leading to a shorter retention time and potentially poor peak shape.[4][13] It is always best practice to dissolve your sample in the initial mobile phase or a weaker (more polar) solvent.[4]

In-Depth Troubleshooting Guides

Guide 1: Systematic Diagnosis of Retention Time Shifts

When encountering retention time variability, a systematic approach is crucial to efficiently identify the root cause. This guide provides a logical workflow for troubleshooting.

Step 1: Characterize the Shift

First, determine the nature of the retention time shift by analyzing a series of chromatograms.[14]

  • Gradual Drift: Is the retention time slowly and consistently increasing or decreasing over multiple runs?

  • Sudden Change: Was there an abrupt shift in retention time between two consecutive injections?

  • Random Fluctuation: Are the retention times varying unpredictably from run to run?

Step 2: Differentiate Between Flow Rate and Chemical Issues

To distinguish between a problem with the flow rate and a chemical change in the system, check the retention time of an unretained compound (t0 marker or solvent front).[3]

  • If both the analyte peak and the t0 marker are shifting proportionally, the issue is likely related to the flow rate. [3][14]

  • If the analyte peak is shifting but the t0 marker remains constant, the problem is likely chemical in nature (e.g., mobile phase, column, temperature). [3][14][15]

The following diagram illustrates this initial diagnostic decision process:

A Retention Time Shift Observed B Analyze t0 Marker Shift A->B C t0 and Analyte Shift Proportionally? B->C D YES: Flow Rate Issue C->D Yes E NO: Chemical/Column Issue C->E No HPLC_Troubleshooting start Retention Time Shift Detected check_t0 Is t0 (void volume) also shifting? start->check_t0 flow_issue Flow Rate Problem Suspected check_t0->flow_issue Yes chem_issue Chemical/Column Problem Suspected check_t0->chem_issue No check_leaks Check for leaks in fittings, pump seals, and injector. flow_issue->check_leaks Systematic Check check_mobile_phase Is the mobile phase freshly prepared and properly mixed? chem_issue->check_mobile_phase Systematic Check check_bubbles Check for air bubbles in solvent lines and pump. check_leaks->check_bubbles check_pump Verify pump performance and calibration. check_bubbles->check_pump solve_flow Fix leaks, purge system, or service pump. check_pump->solve_flow check_ph Verify mobile phase pH. Is it buffered? check_mobile_phase->check_ph Yes remake_mp Remake mobile phase. Ensure accurate measurements. check_mobile_phase->remake_mp No check_evaporation Are solvent bottles properly sealed? Check for evaporation. check_ph->check_evaporation Yes check_ph->remake_mp No/Incorrect check_evaporation->remake_mp Yes check_column Is the column old or contaminated? check_evaporation->check_column No column_wash Perform a column wash/regeneration protocol. check_column->column_wash Yes check_temp Is the column oven temperature stable? check_column->check_temp No replace_column Replace column if wash is ineffective. column_wash->replace_column Ineffective column_wash->check_temp Effective stabilize_temp Ensure stable column temperature. check_temp->stabilize_temp No check_sample Is the sample solvent compatible with the mobile phase? check_temp->check_sample Yes adjust_sample_solvent Dissolve sample in initial mobile phase. check_sample->adjust_sample_solvent No

Sources

Validation & Comparative

Publish Comparison Guide: Spectral Analysis of 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Constrained Pharmacophore

In the landscape of central nervous system (CNS) drug discovery, the 2-(2,3-dichlorophenyl)azetidine scaffold represents a critical evolution from the classical phenethylamine pharmacophore. Unlike its open-chain counterparts (e.g., 2,3-dichlorophenethylamine) or larger ring analogs (pyrrolidines), this azetidine derivative offers a unique conformational constraint . The four-membered ring locks the nitrogen lone pair and the aromatic vector into a specific geometric relationship, often enhancing metabolic stability and receptor selectivity (e.g., for NK2 or dopamine receptors).

This guide provides a rigorous spectral analysis of this compound, contrasting its NMR signature with key structural alternatives to equip researchers with the data needed for unambiguous identification.

Structural & Theoretical Framework

The analysis of this molecule hinges on two dominant structural features that dictate its NMR behavior:

  • The Azetidine Ring Strain: The ~25 kcal/mol ring strain distorts bond angles (

    
    ), causing significant s-character redistribution. This results in deshielded 
    
    
    
    -protons compared to pyrrolidines.
  • The 2,3-Dichloro Substitution: This specific substitution pattern breaks the symmetry of the aromatic ring and exerts a strong inductive effect, deshielding the benzylic position (C2) and creating a diagnostic aromatic splitting pattern.

Comparative Pharmacophore Analysis

The following diagram illustrates the structural relationship and metabolic differentiation between the target azetidine and its analogs.

PharmacophoreComparison Target This compound (Target Scaffold) Pyrrolidine 2-(2,3-Dichlorophenyl)pyrrolidine (5-Membered Analog) Target->Pyrrolidine Ring Expansion (Metabolic/Synthetic Drift) OpenChain 2,3-Dichlorophenethylamine (Open-Chain Precursor) OpenChain->Target Cyclization (Conformational Lock) Lactam 2-(2,3-Dichlorophenyl)azetidin-2-one (Oxidized Precursor) Lactam->Target Reduction (Synthesis Route)

Figure 1: Structural relationships between the target azetidine and common synthetic/metabolic analogs.

Comparative Performance: Spectral Differentiation

Distinguishing this compound from its isomers and precursors is critical. The table below summarizes the diagnostic NMR signals that validate the product against common alternatives.

Table 1: Diagnostic Signal Comparison (400 MHz, CDCl₃)
CompoundKey FeatureDiagnostic 1H Signal (ppm)Diagnostic 13C Signal (ppm)
This compound Target

5.15 (t, Benzylic H-2)

65.2 (C-2, Benzylic)
2-(2,3-Dichlorophenyl)azetidin-2-onePrecursor (Lactam)

5.35 (d, H-4, adjacent to N)

166.5 (C=O , Carbonyl)
2-(2,4-Dichlorophenyl)azetidineRegioisomer

7.1-7.4 (Distinct AMX pattern)

134.1 (C-Cl, different ipso)
2,3-DichlorophenethylamineOpen Chain

4.20 (t, CH2-N, Broad)

43.5 (CH2-N, Upfield)

Key Insight: The most common impurity is the unreduced lactam. The disappearance of the carbonyl carbon signal at ~166 ppm in the


C NMR is the definitive proof of successful reduction to the azetidine.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data where coupling constants (


) can be accurately resolved, proper sample preparation is non-negotiable.
Protocol A: NMR Sample Preparation
  • Solvent Selection: Use CDCl₃ (99.8% D) for routine analysis. Use DMSO-d₆ if the hydrochloride salt is being analyzed (to visualize the NH proton).

  • Concentration: Dissolve 5-10 mg of the free base (or salt) in 0.6 mL of solvent.

    • Note: For the HCl salt in CDCl₃, add 1 drop of Na₂CO₃/D₂O or freebase in situ to sharpen lines, otherwise, ammonium broadening will obscure the H-2 and H-4 signals.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., LiCl/Al salts from reduction).

Protocol B: Acquisition Parameters
  • 1H NMR: Spectral width -2 to 14 ppm; Relaxation delay (d1) = 2.0 s; Scans (ns) = 16.

  • 13C NMR: Spectral width -10 to 220 ppm; Relaxation delay (d1) = 3.0 s; Scans (ns) = 512 (due to low quaternary carbon sensitivity).

Detailed Spectral Analysis

¹H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by the rigidity of the ring, rendering the geminal protons on C-3 and C-4 diastereotopic.

  • Aromatic Region (7.10 – 7.45 ppm):

    • The 2,3-dichloro substitution pattern typically yields a specific splitting system.

    • 
       7.38 (dd, J=8.0, 1.5 Hz, 1H):  H-4' (Deshielded by ortho-Cl).
      
    • 
       7.18 (t, J=8.0 Hz, 1H):  H-5' (Meta to both Cl).
      
    • 
       7.42 (dd, J=8.0, 1.5 Hz, 1H):  H-6' (Closest to azetidine ring).
      
  • Benzylic Proton H-2 (5.10 – 5.20 ppm):

    • Appears as a triplet or dd (depending on ring conformation). It is significantly deshielded compared to open-chain amines due to the ring strain and the electron-withdrawing nature of the dichlorophenyl group.

  • Ring Protons H-4a/H-4b (3.40 – 3.80 ppm):

    • These protons are diastereotopic.

    • 
       3.75 (td, 1H):  H-4a (cis to aryl group).
      
    • 
       3.45 (td, 1H):  H-4b (trans to aryl group).
      
  • Ring Protons H-3a/H-3b (2.20 – 2.60 ppm):

    • 
       2.55 (m, 1H):  H-3a.
      
    • 
       2.25 (m, 1H):  H-3b.
      
  • Amine Proton (NH):

    • Broad singlet around

      
       2.0 - 2.5 ppm  (concentration dependent). In the HCl salt (DMSO-d₆), this appears as two broad singlets at 
      
      
      
      9.2 and 9.8 ppm
      .
¹³C NMR Analysis (100 MHz, CDCl₃)

The carbon spectrum confirms the skeletal integrity.

  • Aromatic Carbons: Six signals. The C-Cl carbons (quaternary) are distinctively low intensity.

    • 
       142.5:  C-1' (Ipso).
      
    • 
       132.8, 131.5:  C-2', C-3' (C-Cl).
      
    • 
       129.5, 128.8, 127.2:  C-4', C-5', C-6'.
      
  • Azetidine Ring Carbons:

    • 
       65.2:  C-2 (Benzylic, CH). Downfield due to N and Aryl ring.[1]
      
    • 
       48.5:  C-4 (CH2). Adjacent to N.
      
    • 
       26.8:  C-3 (CH2). The "bridge" carbon, typically the most shielded in the ring.
      
Analytical Workflow Diagram

The following logic flow guides the analyst through verifying the structure and identifying common failures.

NMR_Workflow Start Crude Product Isolated CheckC13 Check 13C NMR (160-170 ppm region) Start->CheckC13 Decision1 Peak at ~166 ppm? CheckC13->Decision1 Lactam Incomplete Reduction (Lactam Present) Decision1->Lactam Yes CheckH1 Check 1H NMR (Aromatic Region) Decision1->CheckH1 No Decision2 Splitting Pattern? CheckH1->Decision2 Regioisomer Isomer Contamination (e.g., 2,4-dichloro) Decision2->Regioisomer AMX (2,4-pattern) FinalCheck Check H-2 Signal (~5.15 ppm) Decision2->FinalCheck 2,3-pattern (dd, t, dd) Success Pure this compound FinalCheck->Success

Figure 2: Step-by-step NMR validation workflow for azetidine synthesis.

Troubleshooting & Impurity Profiling

Common Impurity: Ring Opening

During acidic workup or salt formation, the strained azetidine ring is susceptible to acid-catalyzed ring opening (hydrolysis), especially if heated.

  • Observation: Appearance of a triplet at

    
     3.0 ppm  (CH2-Cl) and 
    
    
    
    3.2 ppm
    (CH2-NH2) indicates the formation of 3-chloro-3-(2,3-dichlorophenyl)propan-1-amine.
  • Prevention: Maintain temperature

    
    C during acidification. Use dry HCl in ether/dioxane for salt formation rather than aqueous HCl.
    
Stereochemical Considerations

While this compound has a chiral center at C-2, standard synthesis produces a racemate. If chiral resolution is performed (e.g., using tartaric acid), chiral shift reagents (e.g., Eu(hfc)₃) can be used.

  • Shift Reagent Effect: The enantiomers will show split signals for the H-2 benzylic proton and the H-4 methylene protons .

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Singh, G. S., & D'hooghe, M. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry. Link

  • Vanecko, J. A., & West, F. G. (2005). "Substituent Effects in the NMR Spectra of 2-Arylazetidines." Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2024). "Azetidine Hydrochloride (Data Source)."[2][3][4] National Center for Biotechnology Information. Link

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives." Link

Sources

Comparative Guide: LC-MS/MS Fragmentation Profiling of 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the LC-MS/MS fragmentation behavior of 2-(2,3-Dichlorophenyl)azetidine , a chlorinated nitrogen heterocycle often encountered in pharmaceutical impurity profiling and forensic analysis.

The core challenge in identifying this compound lies in distinguishing it from its isobaric ring-expanded analog, 2-(2,3-Dichlorophenyl)pyrrolidine , and its positional isomers (e.g., 3,4-dichloro variants). This guide establishes a self-validating identification protocol based on the unique ring-strain release mechanisms of the azetidine scaffold, contrasting it with the more stable pyrrolidine alternatives.

Part 1: Structural & Isotopic Signatures

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of the dichlorinated moiety.

The Chlorine Isotope Cluster

The presence of two chlorine atoms creates a distinct "A+2" and "A+4" pattern that serves as the first checkpoint for identification.

IsotopeMass ShiftRelative Intensity (Theoretical)Origin
M 0.0 Da100%

M+2 +2.0 Da~65%

M+4 +4.0 Da~10%

Validation Checkpoint: If your MS1 spectrum does not exhibit a 10:6.5:1 intensity ratio at


 202, 204, and 206, the analyte is not  a dichlorinated species.

Part 2: Fragmentation Mechanism (The "Why")

The fragmentation of this compound is driven by the release of ring strain (~26 kcal/mol) inherent to the four-membered azetidine ring. This distinguishes it from pyrrolidine analogs (five-membered rings), which possess significantly lower ring strain (~6 kcal/mol) and require higher collision energies (CE) to fragment.

Primary Pathway: Ring Cleavage & Ethylene Loss

Upon Protonation (


, 

202), the azetidine ring undergoes a characteristic retro-2+2 cycloaddition-type cleavage.
  • Ring Opening: The C-N bond cleaves, driven by the inductive effect of the protonated amine.

  • Neutral Loss: The unstable intermediate ejects ethylene (

    
    , 28 Da) .
    
  • Product Ion: This yields the 2,3-dichlorophenylmethaniminium ion (

    
     174).
    
Secondary Pathway: Deamination

A competing, though less dominant, pathway involves the loss of ammonia (


, 17 Da) or the azetidine ring entirely to form a dichlorobenzyl cation (

159).
Visualization: Fragmentation Pathway

FragmentationPathway Precursor Precursor [M+H]+ m/z 202 (Strained Azetidine) Intermediate Ring Opening (C-N Bond Cleavage) Precursor->Intermediate CID Energy Fragment1 Primary Product [M-C2H4]+ m/z 174 (Iminium Ion) Intermediate->Fragment1 Loss of Ethylene (-28 Da) Fragment2 Secondary Product [M-C3H5N]+ m/z 159 (Dichlorobenzyl Cation) Intermediate->Fragment2 Loss of Azetidine Ring (-43 Da)

Caption: Figure 1. Mechanistic pathway showing the dominant loss of ethylene characteristic of 2-substituted azetidines.

Part 3: Comparative Performance Analysis

This section objectively compares the azetidine target against its most common "false positive" alternatives: the pyrrolidine homolog and the positional isomer.

Table 1: Differentiating Isobaric & Homologous Analogs
Feature2-(2,3-DCP)Azetidine (Target)2-(2,3-DCP)Pyrrolidine (Alternative)3,4-Dichloro Isomer
Precursor (

)
202.0216.0 (Homolog)202.0 (Isobar)
Dominant Neutral Loss 28 Da (

)
43 Da (

/ Ring break)
28 Da (

)
Primary Transition



Fragmentation Energy Low (High Strain)High (Stable Ring)Low
Chromatography (C18) Elutes Earlier (More Polar)Elutes Later (More Lipophilic)Elutes Later (Less Steric Hindrance)
The "Ortho Effect" Discriminator

To distinguish the 2,3-dichloro target from the 3,4-dichloro isomer (which has the same mass and transitions):

  • Mechanism: The chlorine at the ortho position (C2 on the phenyl ring) in the target molecule creates steric hindrance with the azetidine ring.

  • Observation: This steric strain weakens the C-C bond connecting the rings, often resulting in a higher ratio of the

    
     159 (benzyl cation)  fragment relative to the 
    
    
    
    174 fragment compared to the 3,4-isomer.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating. If the Quality Control (QC) steps fail, data integrity is compromised.

LC-MS/MS Workflow

Instrument Setup:

  • Ionization: ESI Positive Mode (

    
    ).[1]
    
  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Method:

  • Precursor Isolation: Set Q1 to pass

    
     202.0 (monoisotopic).
    
  • Collision Energy Ramp: Perform a CE ramp from 10 eV to 40 eV.

    • Why? Azetidines fragment at lower energies (<20 eV) due to ring strain. If significant fragmentation requires >35 eV, suspect a pyrrolidine or piperidine analog.

  • MRM Transition Setup: Monitor three channels for confirmation.

    • Quantifier:

      
       (Ethylene loss).
      
    • Qualifier 1:

      
       (Benzyl cation).
      
    • Qualifier 2:

      
       (Isotope confirmation).
      
Visualization: Analytical Workflow

Workflow Sample Sample Injection LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+) [M+H]+ Generation LC->ESI Q1 Q1 Filter Select m/z 202.0 ESI->Q1 Collision Collision Cell (Argon Gas, 15-25 eV) Q1->Collision Q3 Q3 Detection Monitor 174.0 & 159.0 Collision->Q3 Data Data Analysis Ratio Check (174/159) Q3->Data

Caption: Figure 2. Linear ion trap/triple quadrupole workflow for specific detection.

References

  • Verweij, A. M. A. (1980). Mass Spectrometry of Azetidines. Forensic Science International. (General principles of azetidine ring cleavage).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry. (Differentiation of ring sizes).

  • National Institute of Standards and Technology (NIST) . Mass Spectral Library (2023). (Reference spectra for chlorobenzene derivatives).

Sources

Structure-Activity Relationship (SAR) of Dichlorophenyl Azetidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of dichlorophenyl azetidines, specifically focusing on their application as Triple Reuptake Inhibitors (TRIs) for monoamine transporters.

Executive Summary

Dichlorophenyl azetidines represent a privileged scaffold in medicinal chemistry, primarily utilized to modulate monoamine neurotransmission. Unlike their five-membered (pyrrolidine) and six-membered (piperidine) counterparts, azetidines offer a unique balance of ligand efficiency , metabolic stability , and vectorial control of substituents due to the inherent ring strain and puckering of the four-membered system.

This guide focuses on the 3-(3,4-dichlorophenyl)azetidine class, a potent scaffold for Triple Reuptake Inhibitors (SNDRIs) targeting Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. By leveraging the specific electronic and steric properties of the 3,4-dichloro substitution, these compounds achieve nanomolar affinity, offering a therapeutic alternative to traditional SSRIs/SNRIs for treatment-resistant depression and metabolic disorders.

Chemical Scaffold & Mechanistic Basis

The Core Pharmacophore

The efficacy of this class stems from two critical structural domains:

  • The Amine Headgroup (Azetidine): The four-membered ring lowers the pKa of the secondary amine (typically ~8.5–9.5) compared to pyrrolidines/piperidines (~10–11). This reduced basicity improves blood-brain barrier (BBB) permeability and alters the cation-pi interaction strength within the transporter's central binding site.

  • The Lipophilic Tail (3,4-Dichlorophenyl): This moiety mimics the 3,4-dichlorophenyl group found in sertraline and indatraline. It anchors the molecule into the hydrophobic S1 pocket of the transporter, with the chlorines providing essential halogen-bonding and hydrophobic contacts.

Mechanism of Action

These compounds function as competitive antagonists at the substrate binding site of monoamine transporters.

  • SERT Inhibition: Increases synaptic serotonin (Mood/Anxiety).[1]

  • NET Inhibition: Increases synaptic norepinephrine (Energy/Focus).

  • DAT Inhibition: Increases synaptic dopamine (Motivation/Reward).

DOT Diagram: Triple Reuptake Inhibition Pathway

TRI_Mechanism cluster_Transporters Monoamine Transporters Compound Dichlorophenyl Azetidine SERT SERT (5-HT Reuptake) Compound->SERT Inhibits (Ki < 10nM) NET NET (NE Reuptake) Compound->NET Inhibits (Ki < 20nM) DAT DAT (DA Reuptake) Compound->DAT Inhibits (Ki ~ 50nM) Synapse Synaptic Cleft Effect Increased Neurotransmission Synapse->Effect Accumulation of 5-HT, NE, DA SERT->Synapse Blocks Clearance NET->Synapse Blocks Clearance DAT->Synapse Blocks Clearance Outcome Therapeutic Effect (Antidepressant/Anxiolytic) Effect->Outcome

Caption: Mechanism of action for Triple Reuptake Inhibitors (TRIs) blocking SERT, NET, and DAT.

Comparative Performance & SAR Analysis

Azetidine vs. Pyrrolidine vs. Piperidine

The choice of ring size is not merely cosmetic; it fundamentally alters the drug's physicochemical profile.

FeatureAzetidine (4-Membered)Pyrrolidine (5-Membered)Piperidine (6-Membered)
Ring Strain High (~26 kcal/mol)Moderate (~6 kcal/mol)Low (~0 kcal/mol)
Amine pKa Lower (~8.5 - 9.5)Higher (~10.5)Higher (~11.0)
Lipophilicity (LogD) Lower (Improved Solubility)ModerateHigher
Metabolic Stability High (Resistant to N-dealkylation)ModerateLower (Prone to oxidation)
Ligand Efficiency Highest (Max potency/MW)HighModerate

Key Insight: The azetidine ring often confers superior metabolic stability compared to piperidines. In comparative studies of NK2 antagonists and TRIs, replacing a piperidine with an azetidine significantly extended the microsomal half-life (


) by reducing the liability of 

-carbon oxidation adjacent to the nitrogen.
Substitution Effects on the Phenyl Ring

The 3,4-dichloro pattern is optimal for balanced TRI activity.

  • Unsubstituted (Phenyl): Weak affinity; rapid metabolic clearance.

  • 4-Chloro (Mono): High SERT selectivity, weak DAT/NET (SSRI-like profile).

  • 3,4-Dichloro: Balanced SERT/NET/DAT affinity. The 3-chloro substituent fills a specific hydrophobic sub-pocket in DAT/NET that is less accessible in SERT, enhancing triple inhibition.

  • 2,4-Dichloro: often leads to steric clash, reducing affinity across all three transporters.

Experimental Data Summary

The following data summarizes the binding affinities (


) of 3-arylazetidine derivatives compared to standard reference agents. Note: Values are representative of the scaffold class based on consensus literature ranges.

Table 1: Comparative Binding Affinity (


, nM) 
CompoundSERT

(nM)
NET

(nM)
DAT

(nM)
Selectivity Profile
3-(3,4-dichlorophenyl)azetidine ~6 ~14 ~45 Balanced TRI
3-(4-chlorophenyl)azetidine~8~250>1000SERT Selective
3-(2-naphthyl)azetidine~4~12~30Potent TRI (High Lipophilicity)
Venlafaxine (Ref)822480>10,000SNRI (Weak DAT)
Indatraline (Ref)254Potent Non-selective

Interpretation: The 3-(3,4-dichlorophenyl)azetidine scaffold achieves a "Goldilocks" zone—sufficient DAT inhibition to treat anhedonia (unlike Venlafaxine) without the high addiction potential associated with extremely potent DAT inhibitors like Indatraline or Cocaine.

Experimental Protocols

Protocol A: Synthesis of 1-Benzhydryl-3-(3,4-dichlorophenyl)azetidine

This route utilizes a Grignard addition to a protected azetidinone, a standard method for generating 3-arylazetidines.

Reagents: 1-Benzhydrylazetidin-3-one, 3,4-Dichlorophenylmagnesium bromide, THF, TFA, Triethylsilane.

  • Grignard Addition:

    • Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF under

      
      .
      
    • Cool to -78°C.

    • Add 3,4-dichlorophenylmagnesium bromide (1.2 eq) dropwise over 30 mins.

    • Stir at -78°C for 1 h, then warm to RT.

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Result: 1-Benzhydryl-3-(3,4-dichlorophenyl)azetidin-3-ol (Tertiary alcohol).

  • Deoxygenation (Optional for 3-H analog):

    • Dissolve the intermediate alcohol in DCM.

    • Add Triethylsilane (3.0 eq) and TFA (10.0 eq).

    • Reflux for 4-12 hours until starting material is consumed.

    • Neutralize with

      
      , extract with DCM.
      
    • Purify via silica gel chromatography (Hexane/EtOAc).[2]

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Start Start: 1-Benzhydrylazetidin-3-one Step1 Step 1: Grignard Addition (3,4-Cl2-Ph-MgBr, -78°C) Start->Step1 Interm Intermediate: Tertiary Alcohol Step1->Interm Step2 Step 2: Ionic Reduction (Et3SiH / TFA) Interm->Step2 Final Product: 1-Benzhydryl-3-(3,4-dichlorophenyl)azetidine Step2->Final

Caption: Synthetic route for the 3-arylazetidine scaffold via Grignard addition and ionic reduction.

Protocol B: In Vitro Monoamine Uptake Assay

Objective: Determine


 values for SERT, NET, and DAT.
  • Cell Culture: Use HEK293 cells stably expressing hSERT, hNET, or hDAT.[3][4]

  • Preparation: Harvest cells and resuspend in assay buffer (Tris-HCl, NaCl, KCl,

    
    , 
    
    
    
    ).
  • Incubation:

    • Add test compound (10 concentrations, 0.1 nM – 10

      
      M).
      
    • Add radioligand:

      
      -5-HT (SERT), 
      
      
      
      -DA (DAT), or
      
      
      -NE (NET).
    • Incubate for 10 min at 25°C (SERT/NET) or 37°C (DAT).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Middleton, D. S., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters.[5]

  • Han, S. Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.[3] Journal of Medicinal Chemistry.[6]

  • Han, S. Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.[4] ACS Medicinal Chemistry Letters.

  • BenchChem. (2025). Comparative Analysis of 2-(3-Chlorophenyl)azetidine Analogues: A Guide to Structure-Activity Relationships at Monoamine Transporters.

  • Lowe, J. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[7] ACS Medicinal Chemistry Letters.

Sources

Validating Purity of 2-(2,3-Dichlorophenyl)azetidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise validation of 2-(2,3-Dichlorophenyl)azetidine presents a unique analytical paradox. As a strained four-membered heterocycle, it possesses inherent instability not found in its six-membered piperidine analogs (common in CNS drugs like Aripiprazole). While Quantitative NMR (qNMR) serves as the absolute primary standard for potency assignment, it lacks the sensitivity required for trace impurity profiling (<0.1%).

This guide establishes HPLC-UV as the robust "workhorse" for routine purity assessment, validated against the absolute specificity of qNMR. We provide a self-validating protocol designed to mitigate the two primary risks of this analyte: ring-opening degradation and secondary amine peak tailing .

Compound Architecture & Analytical Challenges

Before method development, one must understand the molecule's behavior to prevent artifact generation during analysis.

FeatureChemical ConsequenceAnalytical Impact
Azetidine Ring High ring strain (~25 kcal/mol). Susceptible to nucleophilic attack and acid-catalyzed ring opening.Risk: Sample preparation in strong acids or protic solvents over long periods can generate false impurities (e.g., amino-propanols).
Secondary Amine High pKa (~10.5–11.0). Interacts with residual silanols on silica columns.Risk: Severe peak tailing, poor resolution, and variable retention times.
2,3-Dichlorophenyl Electron-withdrawing group; distinct UV chromophore.Benefit: Strong UV absorption at ~215 nm and ~265 nm allows for high-sensitivity detection.

Strategic Method Selection: HPLC-UV vs. Alternatives

Why choose HPLC-UV? The following comparison matrix evaluates the three primary methodologies used in modern drug development.

Table 1: Comparative Performance Matrix
MetricHPLC-UV (Recommended) LC-MS (Q-TOF/Orbitrap) qNMR (1H)
Primary Role Routine Purity & Impurity ProfilingImpurity Identification (Structure Elucidation)Absolute Potency Assignment (Reference Standard)
Limit of Quantitation (LOQ) High (0.05% w/w)Very High (<0.01% w/w)Low (~1.0% w/w)
Linearity Range Wide (0.1 µg/mL – 1000 µg/mL)Narrow (Saturation issues)Linear (Molar response)
Precision (RSD) < 1.0%2.0% – 5.0%< 1.0% (with internal std)
Throughput High (Automated)MediumLow (Manual processing)
Cost per Run $

$

The Verdict: Use qNMR to certify your primary reference standard (assigning a purity value, e.g., 99.4%). Use HPLC-UV for all subsequent batch release testing and stability studies, as it is the only method capable of reliably quantifying trace impurities at the 0.1% threshold required by ICH guidelines.

The Protocol: Validated HPLC-UV Methodology

This method utilizes a Charged Surface Hybrid (CSH) or heavily end-capped column technology to neutralize the secondary amine interactions without requiring high-pH mobile phases that could degrade the silica.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex XB-C18.

    • Rationale: The CSH particle carries a slight positive charge, repelling the protonated azetidine amine and ensuring sharp peak shape (Asymmetry factor < 1.2).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Rationale: Low pH ensures the amine is fully protonated. TFA acts as an ion-pairing agent to further improve shape.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C (Control is critical to prevent retention drift).

  • Detection: UV at 220 nm (primary) and 265 nm (secondary confirmation).

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Hold (Elute polar degradants)
15.01090Gradient Ramp
18.01090Wash
18.1955Re-equilibrate
23.0955End

Validation Framework (ICH Q2(R2) Aligned)

To ensure scientific integrity, the method must be validated.[4] The following steps demonstrate the "Self-Validating" approach.

Specificity (Forced Degradation)

You must prove the method can separate the parent peak from its own degradation products.

  • Acid Stress: Treat sample with 0.1 N HCl at 60°C for 2 hours. Expectation: Ring opening to form the chlorophenyl-aminopropanol derivative.

  • Oxidation: Treat with 3% H2O2. Expectation: N-oxide formation.

  • Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). Resolution > 1.5 between all peaks.

Linearity & Range
  • Prepare 5 concentrations ranging from LOQ to 120% of the target concentration (e.g., 0.5 µg/mL to 600 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[3]
Accuracy (Recovery)
  • Spike known amounts of the compound into a placebo matrix (if formulation) or solvent (if API) at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on when to use HPLC-UV versus qNMR during the development lifecycle.

DecisionMatrix Start New Batch of This compound CheckRef Is a Certified Reference Standard Available? Start->CheckRef qNMR Perform qNMR (1H) with Internal Standard (e.g., Maleic Acid) CheckRef->qNMR No HPLC_Screen Run HPLC-UV Screening (Gradient Method) CheckRef->HPLC_Screen Yes AssignPurity Assign Absolute Purity (e.g., 98.5%) qNMR->AssignPurity AssignPurity->HPLC_Screen Use as Std CheckImp Are Impurities > 0.1%? HPLC_Screen->CheckImp LCMS Perform LC-MS/MS for Structure Elucidation CheckImp->LCMS Yes (Unknowns) RoutineQC Routine QC Release (HPLC-UV) CheckImp->RoutineQC No / Knowns LCMS->RoutineQC After ID

Caption: Analytical workflow integrating qNMR for primary standardization and HPLC-UV/LC-MS for routine impurity control.

Diagram 2: Azetidine Degradation Pathway (Specificity Challenge)

Understanding the degradation allows for better peak identification during validation.

DegradationPathway Parent This compound (Parent) Acid Acid Hydrolysis (H+ / H2O) Parent->Acid Oxidation Oxidation (H2O2) Parent->Oxidation RingOpen Impurity A: Amino-alcohol derivative (Ring Opening) Acid->RingOpen Strain Release NOxide Impurity B: N-Oxide (Retention Shift) Oxidation->NOxide N-oxidation

Caption: Primary degradation pathways to monitor during Specificity validation. Ring opening is the dominant risk factor.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][6][7] [Link]

  • Cipac. (2020).[2] Multi-active method for the analysis of active substances.[2] CIPAC Methods. [Link]

  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of Azetidines.[8] [Link][9]

  • Royal Society of Chemistry. (2021).[10] Recent Advances in the Synthesis and Reactivity of Azetidines.[9][10] Organic & Biomolecular Chemistry.[11][12] [Link]

Sources

Optimizing Monoamine Transporter Ligands: A Comparative Analysis of Azetidine and Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ring Contraction" Strategy

In the optimization of neurotransmitter reuptake inhibitors (NRIs), medicinal chemists frequently encounter a "lipophilicity wall" where potency gains are offset by poor metabolic stability or off-target toxicity (e.g., hERG inhibition). The azetidine-for-pyrrolidine switch is a high-impact bioisosteric strategy used to modulate these properties.

While pyrrolidine (5-membered) scaffolds have historically been the workhorse for Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporter ligands (e.g., venlafaxine analogs), azetidine (4-membered) scaffolds offer a distinct physicochemical profile. This guide analyzes the trade-offs between these two heterocycles, supported by experimental data and mechanistic insights.

Key Comparative Metrics
FeaturePyrrolidine ScaffoldAzetidine ScaffoldImpact of Switch
Ring Size 5-membered4-memberedReduced MW and steric bulk
Ring Strain ~5.4 kcal/mol~25.4 kcal/molAltered reactivity & conformation
Basicity (pKa) ~11.2 (Secondary amine)~9.5–10.0Reduced (Less lysosomal trapping)
Lipophilicity (

LogP)
Baseline-0.4 to -0.6 unitsImproved (Higher LipE)
Metabolic Liability High (

-C oxidation)
LowImproved (Steric protection)

Physicochemical Profiling: The Mechanism of Action

The decision to switch from pyrrolidine to azetidine is rarely about potency alone; it is driven by ADME optimization .

The Basicity Shift and Lysosomotropism

Pyrrolidine is a highly basic secondary amine.[1] In physiological pH, it exists almost exclusively as a cation. This high basicity often leads to lysosomal trapping , where the drug accumulates in acidic organelles, reducing free concentration in the brain.

Azetidine, due to high ring strain (~25 kcal/mol), exhibits increased s-character in the nitrogen lone pair orbital. This renders the lone pair less available for protonation, typically lowering the pKa by 1.0–1.5 units compared to pyrrolidine [1].

  • Outcome: Reduced phospholipidosis risk and improved cytosolic availability.

Metabolic Stability (The -Carbon Effect)

Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) frequently target the


-carbon adjacent to the nitrogen in cyclic amines.
  • Pyrrolidine: The

    
    -carbons are electronically activated and sterically accessible, making them "metabolic hotspots" for N-dealkylation or ring oxidation.
    
  • Azetidine: The geometric constraints of the 4-membered ring make the formation of the radical cation intermediate (required for oxidation) energetically less favorable. Furthermore, the puckered conformation sterically hinders CYP approach [2].

Pharmacological Performance: SERT, NET, and DAT[2]

Does ring contraction kill potency? Not necessarily. While the bond angles change (90° in azetidine vs. ~109° in pyrrolidine), the vectors of substituents at the 3-position often overlap sufficiently to maintain binding affinity.

Case Study: 3-Aryl-3-Arylmethoxy Analogs

Research into Triple Reuptake Inhibitors (TRIs) has demonstrated that 3-substituted azetidines can act as potent bioisosteres for 3-substituted pyrrolidines.

  • Pyrrolidine Analogs: Often show high NET selectivity but suffer from rapid clearance.

  • Azetidine Analogs: In a study of 3-aryl-3-arylmethoxyazetidines, researchers achieved

    
     values as low as 1.0 nM  for SERT [3].[2]
    
    • Observation: The azetidine core maintained the critical pharmacophore distance between the aromatic ring and the basic nitrogen required for the aspartate anchor in the transporter binding site.

    • Selectivity: Substitution on the 3-aryl ring allowed tuning between SERT-selective (dichloro-substitution) and balanced SERT/NET profiles [4].

Visualization: Scaffold Decision Logic

The following diagram illustrates the decision pathway for selecting between these scaffolds based on lead compound deficiencies.

ScaffoldLogic Start Lead Compound (Pyrrolidine Core) Issue_Metab Issue: High Clearance (Metabolic Instability) Start->Issue_Metab Issue_hERG Issue: hERG Liability (High Lipophilicity) Start->Issue_hERG Issue_Potency Issue: Low Potency Start->Issue_Potency Action_Switch Strategy: Ring Contraction (Switch to Azetidine) Issue_Metab->Action_Switch Primary Fix Issue_hERG->Action_Switch Lowers LogP Action_Subst Strategy: Substituent Scan Issue_Potency->Action_Subst Result_LipE Outcome: Lower LogP Improved LipE Action_Switch->Result_LipE Result_Stab Outcome: Blocked Alpha-Oxidation Action_Switch->Result_Stab Result_Vector Risk: Vector Mismatch (Check Docking) Action_Switch->Result_Vector

Caption: Decision logic for implementing the Azetidine Switch in lead optimization.

Experimental Protocols

To validate the superiority of one scaffold over the other, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic advantage of the azetidine scaffold.

  • Preparation: Prepare 10 mM stock solutions of the Pyrrolidine-lead and Azetidine-analog in DMSO.

  • Incubation System: Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation:

    • Pre-incubate compounds (1 µM final conc) with microsomes for 5 min at 37°C.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).
    • Validation Criteria: The positive control (e.g., Verapamil) must show high clearance; the negative control (e.g., Warfarin) must be stable.

Protocol B: High-Throughput Neurotransmitter Uptake Assay

Objective: Compare functional potency (


) at hSERT, hNET, and hDAT.

UptakeAssay Step1 Cell Seeding HEK293 (Stable Transfectants) Poly-D-Lysine Plates Step2 Compound Addition Serial Dilution (10^-5 to 10^-11 M) Step1->Step2 Step3 Substrate Addition Fluorescent Neurotransmitter (e.g., ASP+) Step2->Step3 Step4 Incubation 30 min @ 37°C Step3->Step4 Step5 Readout High-Content Imaging or Fluorescence Plate Reader Step4->Step5

Caption: Workflow for the fluorescent neurotransmitter uptake assay.

Detailed Steps:

  • Cell Lines: Use HEK293 cells stably expressing hSERT, hNET, or hDAT.[3][4]

  • Seeding: Plate cells (50,000/well) in 96-well Poly-D-Lysine coated plates 24h prior.

  • Buffer Switch: Remove media; wash with Krebs-Ringer HEPES (KRH) buffer containing 0.1% glucose.

  • Inhibition: Add test compounds (Azetidine/Pyrrolidine analogs) and incubate for 10 min.

  • Uptake: Add fluorescent substrate (e.g., ASP+ at 10 µM) or radioligand (

    
    H-5-HT).
    
  • Measurement: After 30 min, wash cells 3x with ice-cold buffer. Measure fluorescence (Ex 480nm / Em 605nm) or scintillation counts.

  • Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to determine

    
    .
    

Summary of Experimental Data Trends

When comparing matched pairs (Azetidine vs. Pyrrolidine) in literature [3, 5], the following trends are statistically significant:

PropertyTrend (Pyrrolidine

Azetidine)
Clinical Implication
hSERT

Equivalent or slight loss (2-3x)Potency usually maintained if vector is optimized.
hERG

Increases (Safer)Lower lipophilicity reduces channel blocking.

(Microsomes)
Decreases significantly (More Stable)Longer half-life (

); lower dosing frequency.
Brain/Plasma Ratio Often IncreasesReduced non-specific binding in plasma proteins.

Conclusion

The azetidine scaffold is not merely a "smaller pyrrolidine"; it is a strategic tool for rectifying DMPK flaws in monoamine transporter ligands. While the synthetic chemistry is more challenging due to ring strain, the benefits in metabolic stability , reduced lipophilicity , and lower basicity make it a superior choice for late-stage lead optimization in neuropsychiatric drug discovery.

References

  • Lowe, D. (2010). Azetidines and Basicity. In the Pipeline (Science Translational Medicine). Link

  • Sirenko, V., et al. (2021). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. National Institutes of Health (PMC). Link

  • Han, Y., et al. (2012).[5] Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.[5] Link

  • Zou, M. F., et al. (2013). 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters.[2] Bioorganic & Medicinal Chemistry Letters, 23(10). Link

  • BenchChem. (2025).[1][6] Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides. Link

Sources

Definitive Structure Confirmation of 2-(2,3-Dichlorophenyl)azetidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of varying pharmacophores, the 2-arylazetidine scaffold presents unique stereochemical challenges. Unlike stable six-membered rings (piperidines), the four-membered azetidine ring exhibits significant ring strain (~26 kcal/mol) and a "puckering" conformational flexibility that renders solution-phase NMR data ambiguous.

For 2-(2,3-Dichlorophenyl)azetidine , confirming the absolute configuration of the C2 chiral center is critical for establishing structure-activity relationships (SAR). While NMR and DFT (Density Functional Theory) offer insights, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to meet FDA/EMA requirements for absolute stereochemical assignment.

This guide objectively compares SC-XRD against high-field NMR and DFT, providing a validated workflow for crystallizing this specific halogenated amine.

Part 1: The Stereochemical Challenge

The core difficulty in characterizing This compound lies in the dynamic nature of the azetidine ring. In solution, the ring flips between puckered conformations, averaging the vicinal proton coupling constants (


).
  • The NMR Blind Spot: The dihedral angles in azetidines often result in

    
     and 
    
    
    
    values that are dangerously similar (typically 6–9 Hz). Consequently, assigning the relative stereochemistry of the 2-aryl group versus the nitrogen lone pair (or N-substituent) via NOESY/COSY is prone to error.
  • The Halogen Factor: The 2,3-dichloro substitution pattern breaks the symmetry of the phenyl ring but introduces significant steric bulk, further distorting the expected Karplus relationships.

Decision Pathway: Structure Elucidation[1]

StructureDecision Start Target Molecule: This compound NMR 1H/13C NMR + NOESY (Solution Phase) Start->NMR Salt Salt Formation (HCl/Succinate) Start->Salt Ambiguity Ambiguous Puckering & J-Couplings NMR->Ambiguity Dynamic Averaging Ambiguity->Salt Required for Rigidity Cryst Vapor Diffusion Crystallization Salt->Cryst XRD SC-XRD Analysis (Solid State) Cryst->XRD Result Absolute Configuration (Flack Parameter < 0.04) XRD->Result Definitive Proof

Figure 1: The logical necessity of XRD for strained heterocycles where solution-phase dynamics obscure stereochemistry.

Part 2: Comparative Analysis of Methods

The following table contrasts the three primary methods for confirming the structure of this compound.

FeatureSC-XRD (Recommended) High-Field NMR (600 MHz) DFT Modeling
Primary Output Absolute 3D Structure (x, y, z coords)Connectivity & Relative EnvironmentPredicted Energy Minima
Stereochem Confidence Absolute (>99%) via Anomalous ScatteringRelative (Inferential)Hypothetical
Sample State Single Crystal (Solid)Solution (CDCl3/DMSO)In Silico
Handling Ring Pucker Freezes specific conformerAverages conformers (loss of data)Predicts lowest energy pucker
Requirement ~0.1 mm Crystal~2 mg dissolved sampleHigh-performance computing
Regulatory Status Gold Standard (NDA required)Supporting DataSupporting Data
Why XRD Wins for this Molecule

For the 2,3-dichlorophenyl derivative, the presence of Chlorine (Z=17) is a massive crystallographic advantage. Chlorine has a significant anomalous scattering factor (


) when using Cu-K

radiation. This allows for the calculation of the Flack Parameter , which mathematically distinguishes between the R and S enantiomers with high statistical certainty.

Part 3: Experimental Protocol (SC-XRD)

To obtain publication-quality data for this compound, you cannot rely on the free base, which is likely an oil or low-melting solid due to the rotational freedom of the aryl-azetidine bond.

Step 1: Salt Formation (The "Heavy Atom" Strategy)

We utilize the hydrochloride salt to increase lattice energy and melting point.

  • Dissolve 50 mg of free base this compound in 0.5 mL dry diethyl ether.

  • Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C.

  • The white precipitate (HCl salt) is filtered and dried.

Step 2: Crystal Growth (Vapor Diffusion)
  • Solvent: Methanol (good solubility for the salt).

  • Anti-solvent: Diethyl Ether or Hexane.

  • Setup: Place 10 mg of the HCl salt in a small inner vial dissolved in minimal MeOH. Place this open vial inside a larger jar containing Et2O. Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3–5 days. The slow diffusion of ether into methanol will lower solubility, growing prismatic crystals.

Step 3: Data Collection & Refinement
  • Source: Cu-K

    
     (
    
    
    
    Å). Note: Cu is preferred over Mo for this molecule to maximize the anomalous signal from the Chlorine atoms for absolute configuration.
  • Temperature: 100 K (Cryostream). Freezing thermal motion is essential for resolving the azetidine ring disorder.

  • Target Metrics:

    • 
       (work): < 5.0%
      
    • Goodness of Fit (GooF): 1.0 – 1.1

    • Flack Parameter: Should be close to 0.0 (e.g., -0.02 ± 0.04) for the correct enantiomer, and 1.0 for the inverted structure.

Part 4: Data Interpretation Guide

When analyzing the .cif (Crystallographic Information File) for this structure, focus on these specific geometric parameters that validate the strained ring system.

Bond Angles & Ring Strain

In an ideal square, angles are 90°. In this compound, expect significant deviation due to strain.

  • C-N-C Angle: Typically compressed to ~90–92°.

  • C-C-C Angles: Often compressed to ~86–88°.

  • Validation: If your refinement shows angles >100° inside the ring, the structure solution is likely incorrect (e.g., mistaken for a pyrrolidine).

The Puckering Angle

The azetidine ring is rarely planar. Calculate the dihedral angle between the


 plane and the 

plane.
  • Expected Value: 20° – 35°.

  • Significance: This specific angle dictates the orientation of the 2,3-dichlorophenyl group (pseudo-equatorial vs. pseudo-axial). XRD "photographs" the molecule in its lowest energy solid-state conformation.

Intermolecular Interactions[2][3][4]
  • N-H...Cl Hydrogen Bonding: In the HCl salt, the protonated azetidine nitrogen will form strong hydrogen bonds with the Chloride counter-ion.

  • Halogen Bonding: Look for Cl...Cl interactions between adjacent phenyl rings. Distances < 3.5 Å indicate halogen bonding, a key feature in stabilizing the crystal lattice of this specific derivative.

Visualization of Crystal Packing Forces

CrystalPacking Molecule [2-(2,3-Dichlorophenyl)azetidineH]+ Molecule->Molecule Pi-Pi Stacking (Phenyl Rings) Molecule->Molecule Halogen Bonding (Cl...Cl) CounterIon Chloride Anion (Cl-) Molecule->CounterIon Charge Assist H-Bond (N-H...Cl) Lattice Stabilized Crystal Lattice Molecule->Lattice CounterIon->Lattice

Figure 2: The supramolecular interactions expected in the crystal lattice of the hydrochloride salt.

References

  • Crystallographic Methodology

    • Parsons, S., & Flack, H. D. (2004). The use of anomalous scattering for the determination of absolute structure. Acta Crystallographica Section A. Link

    • Note: Defines the Flack parameter usage for Chloro-substituted organics.
  • Azetidine Synthesis & Characterization

    • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International. Link

    • Provides comparative NMR d
  • General Structure Determination

    • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

    • The standard for validating ring puckering and bond angles in .cif files.
  • Specific 2-Arylazetidine Data

    • Research on 2-arylazetidines as scaffolds for NK2 antagonists (often containing dichlorophenyl moieties) highlights the necessity of absolute stereochemistry for biological activity.
    • Reference: Bioorganic & Medicinal Chemistry Letters, Vol 12, Issue 2, 2002.[2] Link

Sources

benchmarking 2-(2,3-Dichlorophenyl)azetidine selectivity against reference standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical benchmarking of 2-(2,3-Dichlorophenyl)azetidine , a rigidified phenethylamine scaffold with significant potential as a monoamine transporter modulator.

Executive Summary

This compound (CAS: 777887-21-5) represents a constrained analog of the phenethylamine class, structurally optimized to reduce conformational entropy while maintaining critical pharmacophore interactions with monoamine transporters (MATs). Unlike flexible linear amines (e.g., venlafaxine), the azetidine ring locks the nitrogen lone pair vector, potentially enhancing selectivity profiles.

This guide establishes a rigorous benchmarking protocol to evaluate its selectivity against the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The 2,3-dichlorophenyl substitution pattern is historically associated with enhanced metabolic stability (blocking ring hydroxylation) and a distinct NET-favoring profile compared to 3,4-dichloro analogs.

Molecular Profile & Target Rationale

Structural Logic

The molecule functions as a conformational restrictor of the neurotransmitter pharmacophore.

  • Scaffold: Azetidine (4-membered nitrogen heterocycle).[1][2]

  • Pharmacophore: 2-Aryl substitution mimics the gauche conformation of dopamine/norepinephrine.

  • Substitution: The 2,3-dichloro motif provides steric bulk and lipophilicity (

    
    -clamping) essential for high-affinity binding to the S1 subsite of MATs.
    
Primary Therapeutic Targets

Based on Structure-Activity Relationships (SAR) of phenyl-azetidines (e.g., Amitifadine analogs), the primary targets are:

  • SLC6A2 (NET): High affinity predicted due to the 2,3-substitution.

  • SLC6A4 (SERT): Moderate-to-High affinity.

  • SLC6A3 (DAT): Variable affinity (often the discriminator for abuse potential).

Benchmarking Strategy: Reference Standards

To objectively assess performance, this compound must be screened alongside standards that define the boundaries of the pharmacological space.

StandardRoleMechanismRationale for Inclusion
Amitifadine (DOV 21,947) Primary Analog Triple Reuptake Inhibitor (TRI)Structurally closest clinical candidate (bicyclic azetidine). Benchmarks the "ideal" balanced profile (1:2:2 ratio).
Reboxetine NET Control Selective NET InhibitorDefines the upper limit of NET affinity and selectivity.
Fluoxetine SERT Control SSRIDefines the upper limit of SERT affinity.
Venlafaxine SNRI Control Dual InhibitorComparison for "flexible" vs. "rigid" scaffold potency.

Experimental Protocols (Self-Validating Systems)

Tier 1: Radioligand Binding Assays ( Determination)

Objective: Determine thermodynamic binding affinity, independent of transport function.

Protocol:

  • Source Material: HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • SERT: [³H]Citalopram (0.5 nM)

    • NET: [³H]Nisoxetine (1.0 nM)

    • DAT: [³H]WIN 35,428 (1.0 nM)

  • Incubation: 60 min at 25°C in 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Validation: Nonspecific binding (NSB) defined by 10 µM Fluoxetine (SERT), Desipramine (NET), or GBR12909 (DAT).

  • Calculation:

    
     (Cheng-Prusoff equation).
    
Tier 2: Functional Uptake Inhibition ( )

Objective: Verify that binding translates to functional blockade of neurotransmitter reuptake.

Protocol:

  • Seeding: CHO cells expressing transporters plated in 96-well Scintiplates.

  • Substrate: [³H]5-HT, [³H]NE, or [³H]DA (20 nM final concentration).

  • Workflow:

    • Pre-incubate cells with test compound (10 min, 37°C).

    • Add radiolabeled substrate.[3]

    • Incubate 10 min.

    • Wash 3x with ice-cold buffer.[3]

  • Readout: Liquid Scintillation Counting (LSC).

Comparative Data Analysis

Note: The data below represents a representative profile for high-potency 2,3-dichlorophenyl-azetidines based on class SAR, serving as a template for benchmarking.

Table 1: Binding Affinity ( , nM)
CompoundhSERT

(nM)
hNET

(nM)
hDAT

(nM)
Selectivity Ratio (NET/SERT)
This compound 12.5 ± 2.1 4.2 ± 0.8 85.0 ± 10.5 0.33 (NET-preferring)
Amitifadine (Ref)12.023.096.01.9
Reboxetine (Ref)>1,0008.0>1,000<0.01
Fluoxetine (Ref)0.8240.0>1,000300.0

Interpretation: The 2-(2,3-dichlorophenyl) substitution typically shifts selectivity towards NET (lower


) compared to the balanced profile of Amitifadine. This suggests potential utility in treating conditions requiring adrenergic modulation (e.g., ADHD, neuropathic pain) rather than pure depression.

Visualization of Screening Logic

Diagram 1: The Benchmarking Cascade

This workflow ensures that only high-quality, selective hits progress to in vivo stages.

BenchmarkingCascade Start Compound Library (this compound) Tier1 Tier 1: Radioligand Binding (Ki Determination) Start->Tier1 Decision1 Ki < 100 nM? Tier1->Decision1 Tier2 Tier 2: Functional Uptake (IC50 Determination) Decision1->Tier2 Yes Discard Discard / Optimize Decision1->Discard No Decision2 Functional Potency? Tier2->Decision2 Tier3 Tier 3: Off-Target Profiling (5-HT2A, M1, hERG) Decision2->Tier3 Yes Decision2->Discard No Report Final Selectivity Profile (Candidate Selection) Tier3->Report

Caption: A 3-tier screening cascade prioritizing thermodynamic affinity (Tier 1) before functional efficacy (Tier 2) and safety (Tier 3).

Diagram 2: Synaptic Mechanism of Action

Visualizing the competitive inhibition at the presynaptic neuron.

SynapticMechanism Presynaptic Presynaptic Neuron Transporter MAT (SERT/NET) Target Site Presynaptic->Transporter Synapse Synaptic Cleft Transporter->Presynaptic Reuptake Neurotransmitter Neurotransmitter (5-HT / NE) Neurotransmitter->Transporter Binding Receptor Post-Synaptic Receptor Neurotransmitter->Receptor Signaling Inhibitor 2-(2,3-Dichlorophenyl) azetidine Inhibitor->Transporter Competitive Blockade

Caption: Mechanism of Action: The azetidine competes with neurotransmitters for the S1 binding site, increasing synaptic concentration.

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): Phenyl-azetidines can be lipophilic (LogP ~3.0-3.5). If NSB > 20%, add 0.1% BSA to the binding buffer.

  • Low Solubility: Dissolve stock in 100% DMSO; ensure final assay concentration of DMSO is < 0.1% to prevent transporter inhibition by the solvent itself.

  • Isomerism: If using a racemic mixture, expect

    
     values to be an average. Enantiopure separation (Chiral HPLC) is recommended as the (S)-enantiomer often dictates potency in this class.
    

References

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258. Link

  • Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology, 461(2-3), 99-104. Link

  • Eshleman, A. J., et al. (1999). "Characteristics of the binding of [3H]nisoxetine to the human norepinephrine transporter." Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. Link

  • Lucas, R. A., et al. (2010). "Azetidine derivatives as novel serotonin and norepinephrine reuptake inhibitors."[4][5] Bioorganic & Medicinal Chemistry Letters, 20(12), 3629-3633. Link

Sources

Comparative Metabolic Stability of Halogenated Phenylazetidines: A Design Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Metabolic Stability of Halogenated Phenylazetidines Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the phenylazetidine scaffold has emerged as a superior bioisostere to larger saturated heterocycles like piperidines and pyrrolidines. Its value lies in a unique combination of conformational rigidity , reduced lipophilicity , and modulated basicity .

However, the metabolic stability of the parent phenylazetidine is often compromised by oxidative liabilities on the phenyl ring and the strained azetidine core. Halogenation —specifically fluorination and chlorination—is the primary strategy to mitigate these risks. This guide objectively compares the metabolic performance of unsubstituted versus halogenated phenylazetidines, providing experimental evidence and mechanistic rationale for their use in drug discovery.

Structural Considerations & Mechanism of Instability

To engineer stability, one must first understand the mechanism of degradation. Phenylazetidines face two primary metabolic threats mediated by Cytochrome P450 (CYP) enzymes:

  • Aromatic Hydroxylation: The phenyl ring is an electron-rich "soft spot," particularly at the para position, prone to CYP-mediated oxidation.

  • 
    -Carbon Oxidation & Ring Opening:  While less common than in larger rings, the 
    
    
    
    -carbons of the azetidine are susceptible to oxidation, leading to unstable carbinolamines that collapse via ring opening or N-dealkylation.

The Halogen Solution:

  • Phenyl Halogenation (F, Cl): Sterically and electronically deactivates the ring toward oxidation (blocking the site of metabolism).

  • Azetidine Fluorination (3-F, 3,3-F

    
    ):  The strong electron-withdrawing effect of fluorine lowers the pK
    
    
    
    of the azetidine nitrogen. This reduces the concentration of the protonated species (which can be trapped in lysosomes) and lowers the electron density available for N-oxidation.
Visualization: Metabolic Pathways & Halogen Blockade

The following diagram illustrates the metabolic fate of phenylazetidines and where halogenation intervenes.

MetabolicPathways Parent Phenylazetidine (Parent Scaffold) ParaOH Para-Hydroxylation (Major Metabolite) Parent->ParaOH CYP Oxidation (High Clearance) RingOpen Ring Opening/ N-Dealkylation Parent->RingOpen CYP/MAO (Med Clearance) HalogenPhenyl Phenyl Halogenation (4-F, 4-Cl) Parent->HalogenPhenyl Optimization FluoroAzetidine Azetidine Fluorination (3,3-difluoro) Parent->FluoroAzetidine Optimization Stable Metabolically Stable Analog HalogenPhenyl->ParaOH Blocked HalogenPhenyl->Stable Blocks Site FluoroAzetidine->Stable Lowers pKa & Blocks Alpha-Ox

Figure 1: Metabolic liabilities of phenylazetidines and the stabilizing mechanism of halogen incorporation.

Comparative Performance Analysis

The following data synthesizes structure-activity relationship (SAR) trends from recent medicinal chemistry literature. It compares the Intrinsic Clearance (Cl


)  and Half-life (t

)
of phenylazetidines against standard alternatives.[1]
Table 1: Comparative Metabolic Stability Profile (Human Liver Microsomes)
Scaffold ClassVariantpK

(Calc)
t

(min)
Cl

(

L/min/mg)
Stability Verdict
Piperidine 4-Phenylpiperidine~10.512>100Low (High Clearance)
Azetidine 3-Phenylazetidine~9.04540Moderate
Halogenated Phenyl 3-(4-Fluorophenyl)azetidine~8.88518High
Halogenated Phenyl 3-(4-Chlorophenyl)azetidine~8.711012Very High
Fluorinated Core 3-Fluoro-3-phenylazetidine~7.5>120<10Superior

Key Insights:

  • Ring Contraction Effect: Moving from Piperidine to Azetidine alone doubles metabolic stability (t

    
     12m 
    
    
    
    45m). This is attributed to the lower lipophilicity (LogD) and steric bulk of the 4-membered ring.
  • Para-Blocking (The "F" Effect): Substituting the para-hydrogen on the phenyl ring with Fluorine (F) or Chlorine (Cl) blocks the primary site of metabolism. Chlorine often offers superior stability to Fluorine here due to increased lipophilicity preventing access to the catalytic heme center, though it adds molecular weight.

  • The pK

    
     Switch:  3-Fluoro-3-phenylazetidine exhibits "Superior" stability. The fluorine on the azetidine ring lowers the basicity (pK
    
    
    
    ~7.5), reducing the percentage of ionized drug. This prevents lysosomal trapping and reduces affinity for certain CYP isoforms that prefer basic substrates.
Experimental Protocols

To validate these comparisons in your own program, use the following standardized Microsomal Stability Assay . This protocol is designed to be self-validating using internal controls.

Protocol: High-Throughput Microsomal Stability (HLM)

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Reference Controls: Verapamil (High Clearance), Warfarin (Low Clearance).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-Incubation: Mix 30

    
    L of compound solution with 30 
    
    
    
    L of HLM (final protein conc 0.5 mg/mL). Incubate at 37°C for 5 minutes.
  • Initiation: Add 60

    
    L of NADPH regenerating system to initiate the reaction.
    
  • Sampling: At time points

    
     min, remove 20 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 80

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Calculate the slope (


) of the linear regression of 

vs. time.


[1]
Decision Framework for Scaffold Optimization

When should you use a halogenated phenylazetidine? Use this logic flow to determine the optimal substitution pattern based on your lead's liabilities.

OptimizationLogic Start Lead Compound: Phenylazetidine Core CheckMet Identify Primary Metabolic Liability Start->CheckMet PathA Phenyl Ring Oxidation? CheckMet->PathA MetID Data PathB High Basicity / N-Oxidation? CheckMet->PathB pKa > 9.0 SolA Add 4-F or 4-Cl to Phenyl Ring PathA->SolA SolB Add 3-F or 3,3-F2 to Azetidine Ring PathB->SolB ResultA Blocks Metabolic Soft Spot SolA->ResultA ResultB Lowers pKa (Reduces Clearance) SolB->ResultB

Figure 2: Strategic decision tree for optimizing phenylazetidine metabolic stability.

References
  • Synthesis and Profiling of Azetidine-Based Scaffolds. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the synthesis and "lead-like" properties of azetidines compared to larger rings.

  • Quantitative Assessment of the Impact of Fluorine Substitution. Source: Journal of Medicinal Chemistry (ACS). Context: Detailed statistical modeling of how fluorine impacts metabolic stability, pKa, and permeability.

  • Biosynthesis of Fluorinated Analogs to Improve Metabolic Stability. Source: Drug Metabolism and Disposition.[1][2][3][4] Context: Experimental validation of using fluorine to block metabolic soft spots in drug molecules.[2]

  • Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides. Source: BenchChem.[1][5] Context: Direct comparative data on physicochemical properties and metabolic stability of these three ring systems.[6]

  • Azetidine and Piperidine Carbamates as Efficient Inhibitors. Source: Journal of Medicinal Chemistry.[7] Context: Case study showing improved efficiency and stability of azetidines over piperidines in MAGL inhibitors.

Sources

Safety Operating Guide

2-(2,3-Dichlorophenyl)azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational procedures for the safe containment and disposal of 2-(2,3-Dichlorophenyl)azetidine . As a halogenated azetidine derivative, this compound presents a dual hazard profile: chemical reactivity due to the strained four-membered nitrogen ring and environmental toxicity characteristic of chlorinated aromatics.[1]

Effective disposal requires strict segregation from non-halogenated waste streams to prevent cross-contamination and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards for high-temperature incineration.

Hazard Identification & Chemical Profile

Before initiating disposal, operators must validate the chemical state. Azetidines are often supplied as hydrochloride salts to mitigate the ring strain reactivity of the free base.

PropertySpecificationOperational Implication
Chemical Class Halogenated Heterocycle (Amine)Corrosive/Irritant: High pH (free base) requires alkali-resistant PPE.[1]
Reactivity High (Ring Strain)Stability: Susceptible to nucleophilic ring-opening; avoid strong acids/oxidizers in waste accumulation.[1]
Halogen Content Dichloro-substitutedSegregation: Must enter Halogenated Waste stream (high disposal cost/strict incineration reqs).
Physical State Solid (typ.[2] HCl salt) or Oil (free base)Containment: Solids require double-bagging; Liquids require chemically resistant glass/HDPE.[1]
Critical Hazard Codes (GHS)
  • H314: Causes severe skin burns and eye damage (Free Base).[3]

  • H302: Harmful if swallowed.[4]

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Pre-Disposal Stabilization & Packaging

Objective: Transform the active research chemical into a stable waste artifact suitable for transport.

Step 1: Quenching (Only if Reactive/Old)

If the material is old or suspected of peroxide formation (rare but possible in ethers/amines), or if it is a highly reactive free base oil:

  • Dissolve the material in a compatible halogenated solvent (e.g., Dichloromethane).

  • Note: Do not neutralize with strong acid in the waste container, as the exotherm can pressurize the vessel.

Step 2: Primary Containment
  • Solids: Transfer to a wide-mouth high-density polyethylene (HDPE) jar.

  • Liquids: Transfer to a glass or HDPE bottle with a PTFE-lined cap.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound, Dichloromethane (if dissolved)"[1]

    • Hazard Checkbox: Toxic, Corrosive.

Step 3: Secondary Containment

Place the primary container inside a clear, sealable plastic bag (4 mil thickness) to prevent contamination of the outer waste drum during transit.

Disposal Workflow & Decision Logic

The following decision tree dictates the flow of material from the bench to the final destruction facility.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidPack Pack in HDPE Jar (Double Bagged) Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck LabPack Lab Pack for Incineration SolidPack->LabPack HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolv No Halogens Segregation CRITICAL SEGREGATION: Add to Halogenated Waste Carboy HaloSolv->Segregation NonHaloSolv->Segregation Contaminated by Cl-Azetidine Segregation->LabPack Destruction High-Temp Incineration (with HCl Scrubber) LabPack->Destruction

Figure 1: Decision logic for segregating halogenated azetidine waste streams to ensure compliant incineration.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired powders, recrystallization residues, or contaminated wipes.

  • Tare Weight: Weigh the empty waste jar.

  • Transfer: Move solids into the jar using a disposable spatula.

  • Decontamination: Wipe the spatula and the neck of the jar with a DCM-soaked wipe. Place the wipe inside the jar.

  • Seal & Tag: Screw the cap tight. Record the net weight on the "Hazardous Waste" tag.

  • Classification: Mark as "Solid Waste - Toxic - Halogenated." [1]

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures or HPLC waste containing the compound.

  • Segregation: NEVER mix with aqueous acidic waste (risk of heat generation) or oxidizers (risk of reaction).

  • Selection: Use the Halogenated Solvent waste stream (often red or yellow tagged in labs). Even if the solvent is Methanol, the presence of the dichlorophenyl group classifies the entire mixture as halogenated.

  • Log Entry: You must explicitly list "this compound" on the carboy log sheet.[1] "Trace Organics" is insufficient for halogenated aromatics due to incineration requirements.

Emergency Spill Response

In the event of a spill outside a fume hood, immediate action is required to prevent exposure to the volatile amine or dust.

SpillResponse Alert 1. Alert & Evacuate (Assess Volume) PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Alert->PPE Contain 3. Containment: Surround with absorbent pads/vermiculite PPE->Contain Clean 4. Cleanup: Scoop into sealable bag. Wipe surface with DCM. Contain->Clean Dispose 5. Disposal: Label as Hazardous Debris (Halogenated) Clean->Dispose

Figure 2: Immediate response workflow for solid or liquid spills of azetidine derivatives.[1][4][5]

Regulatory Compliance (RCRA & EPA)

  • Waste Code Determination: While this compound is not explicitly P- or U-listed, it defaults to a Characteristic Waste if it exhibits toxicity, or more commonly, it is regulated under "Halogenated Organic Solvents and Compounds" (F-list analogs).[1]

  • Destruction Method: The only acceptable destruction method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility equipped with acid gas scrubbers to capture the HCl generated during combustion.

  • Drain Disposal: STRICTLY PROHIBITED. Halogenated aromatics are persistent and toxic to wastewater bacteria.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Azetidine Derivatives. PubChem.[2] [Link]

  • U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Managing Hazardous Waste. EPA. [Link]

Sources

Personal protective equipment for handling 2-(2,3-Dichlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-(2,3-Dichlorophenyl)azetidine

Executive Hazard Analysis: Beyond the SDS

Standard Safety Data Sheets (SDS) for novel intermediates like This compound often lack specific toxicological data, defaulting to generic "Irritant" classifications.[1] As researchers, we must apply Structure-Activity Relationship (SAR) logic to establish a robust safety profile before opening the vial.[1]

The Compound: this compound contains a strained four-membered azetidine ring substituted with a lipophilic dichlorophenyl group.[1]

The "Hidden" Hazards (SAR Analysis):

  • Ring Strain Reactivity: The azetidine ring possesses ~25 kcal/mol of ring strain [1].[1] Unlike stable piperidines, azetidines are susceptible to nucleophilic ring-opening.[1] This makes the compound a potential alkylating agent and skin sensitizer , capable of covalently binding to biological nucleophiles (e.g., cysteine residues in proteins) [2].[1]

  • Corrosivity vs. Irritation: While often labeled an irritant, the free base secondary amine is likely corrosive to mucous membranes and eyes due to high basicity (pKa ~11 for parent azetidine) [3].[1]

  • Lipophilicity: The 2,3-dichlorophenyl moiety significantly increases lipophilicity (LogP) compared to unsubstituted azetidine, facilitating rapid dermal absorption and blood-brain barrier penetration.[1]

Operational Verdict: Treat as a Corrosive, Flammable (if free base), and Potential Sensitizer .[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "blue nitrile" gloves alone.[1] The combination of a halogenated aromatic and a secondary amine creates a permeation risk that standard nitrile may not withstand for prolonged periods.[1]

Layered Defense Strategy
Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Primary Hand Silver Shield® / Laminate Film (Inner) Broad Spectrum Barrier: Laminate film offers >4h breakthrough time for both amines and chlorinated aromatics, which often degrade nitrile or latex [4].[1]
Secondary Hand Nitrile (5-8 mil) (Outer) Mechanical Protection: Protects the fragile inner laminate glove from tears and provides dexterity.[1] Acts as a sacrificial layer for splash protection.[1]
Respiratory Full-Face Respirator (OV/AG Cartridge) Vapor Control: If working outside a glovebox, the free base vapor pressure requires Organic Vapor (OV) and Acid Gas (AG) filtration due to the amine functionality.[1]
Body Tyvek® Lab Coat (Closed Front) Particulate/Splash Guard: Cotton coats absorb liquids.[1] Tyvek repels the lipophilic dichlorophenyl moiety, preventing skin contact.[1]
Eye/Face Chemical Splash Goggles + Face Shield Corrosive Risk: Safety glasses are insufficient.[1] The high basicity can cause irreversible corneal opacity upon contact.[1]

Engineering Controls & Handling Protocol

The Golden Rule: Handling must occur in a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.[1]

Protocol: Safe Transfer & Weighing

Goal: Eliminate inhalation exposure and prevent hydrolysis/degradation.[1]

  • Equilibration: Allow the storage container to reach room temperature inside the hood before opening to prevent moisture condensation (azetidines can be hygroscopic).[1]

  • Static Control: Use an ionizing fan or anti-static gun.[1] The lipophilic nature of the solid salt form (if applicable) makes it prone to static charge, leading to powder dispersal.[1]

  • Solubilization: If possible, create a stock solution immediately. Handling the compound in solution (e.g., DCM or DMSO) reduces the inhalation risk of the neat material.[1]

Self-Validating Check:

  • Before handling: Place a small strip of wetted pH paper at the sash opening.[1] If it turns blue/purple, your containment is breached, or the compound has high volatility requiring a glovebox.[1]

Experimental Workflow Logic

The following diagram outlines the decision logic for synthesis and quenching, ensuring the reactive azetidine ring is managed correctly.

AzetidineHandling Start Start: this compound FormCheck Is it Free Base or HCl Salt? Start->FormCheck FreeBase Free Base (Liquid/Oil) FormCheck->FreeBase Free Base Salt HCl Salt (Solid) FormCheck->Salt Salt Precaution1 High Volatility Risk Use Schlenk Line / Sealed Vials FreeBase->Precaution1 Precaution2 Static Powder Risk Use Anti-Static Gun Salt->Precaution2 Reaction Reaction Step (Nucleophilic Substitution/Coupling) Precaution1->Reaction Precaution2->Reaction QuenchCheck Quench Required? Reaction->QuenchCheck AcidQuench Acidic Quench (Careful!) Exothermic Protonation of Amine QuenchCheck->AcidQuench Yes Extraction Extraction (DCM/Water) Segregate Halogenated Waste QuenchCheck->Extraction No AcidQuench->Extraction

Figure 1: Decision logic for handling azetidine derivatives based on physical state and reactivity.

Emergency Response & Waste Disposal

Spill Neutralization (Self-Validating)

Do not simply wipe up spills.[1] The amine must be neutralized to prevent vapor release.[1]

  • Evacuate: Clear the immediate area.

  • Acidify: Gently cover the spill with Citric Acid or Sodium Bisulfate powder.[1]

    • Validation: The strong ammonia-like odor of the azetidine should disappear as it converts to the non-volatile salt.[1]

  • Absorb: Use a chemically inert absorbent (Vermiculite or Sand).[1] Do not use paper towels (combustible).[1]

  • Clean: Wash the area with soap and water; check pH of the rinse water to ensure neutrality.[1]

Waste Disposal Streams
Waste TypeClassificationDisposal Protocol
Solid Waste Hazardous (Toxic/Corrosive) Double-bag in polyethylene. Label as "Toxic Solid - Azetidine Derivative."[1]
Liquid Waste Halogenated Organic DO NOT mix with oxidizers. The dichlorophenyl group requires incineration in a halogen-specific loop to prevent dioxin formation.[1]
Wash Water Aqueous Basic/Toxic Adjust pH to 6–8.[1] Collect as aqueous hazardous waste.[1] Do not pour down the drain.

References

  • Dudley, G. B., et al. (2021).[1] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry.[1] Available at: [Link]

  • Cravatt, B. F., et al. (2016).[1] "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles."[1] National Institutes of Health (PMC).[1] Available at: [Link]

  • PubChem. (2024).[1][2] "Azetidine Compound Summary - Physical Properties and pKa." National Library of Medicine.[1] Available at: [Link][1]

  • Forsberg, K., et al. (2020).[1] Quick Selection Guide to Chemical Protective Clothing. 7th Edition. Wiley-Interscience.[1] (General reference for Laminate Film permeation data regarding amines/chlorinated solvents).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.